molecular formula C9H9F2NO2 B1298985 3,4-Difluoro-d-phenylalanine CAS No. 249648-08-6

3,4-Difluoro-d-phenylalanine

Cat. No.: B1298985
CAS No.: 249648-08-6
M. Wt: 201.17 g/mol
InChI Key: PRAWYXDDKCVZTL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-d-phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Difluoro-d-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-d-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWYXDDKCVZTL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351994
Record name 3,4-difluoro-d-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249648-08-6
Record name 3,4-difluoro-d-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Difluoro-d-phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, experimental protocols, and potential biological significance of 3,4-Difluoro-d-phenylalanine. This non-natural amino acid is of growing interest in medicinal chemistry and drug development due to the unique physicochemical characteristics imparted by the difluorinated phenyl ring.

Core Chemical Properties

The introduction of two fluorine atoms onto the phenyl ring of D-phenylalanine significantly alters its electronic properties, lipophilicity, and metabolic stability. These modifications can be leveraged to enhance the pharmacological profiles of peptide-based therapeutics and small molecule drugs. A summary of the key chemical and physical properties of 3,4-Difluoro-d-phenylalanine is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₉F₂NO₂--INVALID-LINK--[1]
Molecular Weight 201.17 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Almost white powder--INVALID-LINK--[2]
Melting Point 215-223°C--INVALID-LINK--[2]
Boiling Point 311.9°C at 760 mmHg--INVALID-LINK--[2]
Density 1.379 g/cm³--INVALID-LINK--[2]
Solubility Insoluble in water at room temperature.[3] Slightly soluble in water, methanol, and DMSO.--INVALID-LINK--[3]
Storage Store at 2-8 °C--INVALID-LINK--[2]
IUPAC Name (2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid--INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 249648-08-6--INVALID-LINK--[1]

Biological Activity and Signaling Pathways

3,4-Difluoro-d-phenylalanine, as an analog of L-phenylalanine, has the potential to act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate. A key pathway of interest is the dopamine synthesis pathway, where phenylalanine is the initial precursor. Phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). L-tyrosine is then further metabolized to L-DOPA and subsequently to dopamine. By competing with the natural substrate for the active site of PAH, 3,4-Difluoro-d-phenylalanine can potentially modulate the downstream production of dopamine and other catecholamines. This inhibitory action makes it a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes.

Dopamine Synthesis Pathway Inhibition cluster_pathway Dopamine Biosynthesis cluster_inhibitor Inhibition Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Inhibitor 3,4-Difluoro-d-phenylalanine Phenylalanine\nHydroxylase (PAH) Phenylalanine Hydroxylase (PAH) Inhibitor->Phenylalanine\nHydroxylase (PAH) Competitive Inhibition Peptide Incorporation Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Activate 3,4-Difluoro-d-phenylalanine, add to resin) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

References

A Technical Guide to the Structure and Conformation of 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-d-phenylalanine is a synthetic, non-canonical amino acid derivative of D-phenylalanine. The strategic placement of two fluorine atoms on the phenyl ring at the 3 and 4 positions imparts unique physicochemical properties to the molecule, distinguishing it from its natural counterpart. These modifications include alterations in electrostatic potential, hydrophobicity, and metabolic stability. Consequently, 3,4-Difluoro-d-phenylalanine serves as a valuable tool in medicinal chemistry and biochemical research, particularly in protein engineering, the study of enzyme-substrate interactions, and the exploration of signal transduction pathways[]. The introduction of fluorine can modulate peptide and protein conformation, stability, and biological activity, making it a key component in the design of novel therapeutics and probes for in-cell NMR spectroscopy[2][3][4].

Molecular Structure and Physicochemical Properties

The fundamental structure of 3,4-Difluoro-d-phenylalanine consists of a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,4-difluorobenzyl side chain. Its IUPAC name is (2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid[][5].

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Peptide with 3,4-F2-d-Phe GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

A Technical Guide to the Physicochemical Characteristics of 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-d-phenylalanine is a synthetic, non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and protein engineering. The strategic incorporation of two fluorine atoms onto the phenyl ring of the d-isomer of phenylalanine imparts unique electronic and steric properties. These modifications can profoundly influence the bioactivity, metabolic stability, and structural characteristics of peptides and small-molecule therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Difluoro-d-phenylalanine, detailed experimental protocols for its synthesis and analysis, and a visualization of a general experimental workflow.

Core Physicochemical Properties

The introduction of fluorine atoms, the most electronegative elements, onto the phenyl ring of d-phenylalanine significantly alters its physicochemical profile compared to its non-fluorinated counterpart. These changes can enhance protein stability and modulate biological interactions. A summary of the key physicochemical data for 3,4-Difluoro-d-phenylalanine is presented below.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂PubChem[1]
Molecular Weight 201.17 g/mol PubChem[1]
Appearance Almost white powder
Melting Point 215-223°C
Boiling Point Decomposes before boiling
logP (octanol/water) -1.8 (Computed)PubChem[1]
pKa (Carboxylic Acid) ~1.8-2.2 (Estimated)
pKa (Amine) ~9.1-9.2 (Estimated)
Solubility Insoluble in water at room temperature.
Storage Store at 2-8 °C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 3,4-Difluoro-d-phenylalanine, based on established procedures for fluorinated and d-amino acids.

Synthesis: Enzymatic Asymmetric Synthesis

This protocol describes a chemoenzymatic cascade process for the synthesis of D-phenylalanine derivatives from the corresponding cinnamic acid.[2][3][4]

Objective: To synthesize 3,4-Difluoro-d-phenylalanine with high enantiomeric excess.

Materials:

  • 3,4-Difluorocinnamic acid

  • Ammonia

  • Phenylalanine ammonia lyase (PAL)

  • d-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • 3,3'-Diaminobenzidine (DAB)

  • Whole-cell biocatalyst (e.g., E. coli expressing the necessary enzymes)

  • Buffer solutions (e.g., potassium phosphate)

  • Borane-ammonia complex

Methodology:

  • Enzyme Preparation and Screening:

    • Develop and screen PAL variants with increased selectivity for the formation of d-phenylalanine derivatives using a high-throughput solid-phase screening method.[2][4]

    • The assay is based on the detection of hydrogen peroxide produced by the reaction of the d-amino acid with DAAO, visualized with HRP and DAB.[2]

  • One-Pot Chemoenzymatic Cascade:

    • Combine 3,4-difluorocinnamic acid with a high concentration of ammonia in a suitable buffer.

    • Introduce the whole-cell biocatalyst expressing the optimized PAL and a deracemization system (e.g., an l-amino acid oxidase and a non-selective reducing agent like borane-ammonia complex).

    • The PAL enzyme catalyzes the amination of the cinnamic acid to form a racemic mixture of 3,4-Difluoro-dl-phenylalanine.

    • The l-amino acid oxidase selectively oxidizes the l-enantiomer to the corresponding imino acid, which is then non-selectively reduced back to the racemic amino acid.

    • This deracemization process leads to the accumulation of the desired d-enantiomer.

    • Monitor the reaction progress using HPLC to determine conversion and enantiomeric excess.

Purification: High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of 3,4-Difluoro-d-phenylalanine using HPLC.

Objective: To isolate and purify 3,4-Difluoro-d-phenylalanine from the reaction mixture.

Methodology:

  • Sample Preparation:

    • Following the synthesis, centrifuge the reaction mixture to remove the whole-cell biocatalyst.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column is recommended for direct enantiomeric separation. Alternatively, a standard C18 reversed-phase column can be used if the amino acid is first derivatized with a chiral derivatizing agent.[5]

    • Mobile Phase: A typical mobile phase for underivatized amino acids on a CSP column consists of a mixture of an aqueous buffer (e.g., with formic acid) and an organic modifier like methanol or acetonitrile.[6]

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., around 260 nm for the phenyl ring) or a mass spectrometer for detection.

    • Gradient: A suitable gradient of the organic modifier may be necessary to achieve optimal separation.

  • Fraction Collection and Recovery:

    • Collect the fractions corresponding to the peak of 3,4-Difluoro-d-phenylalanine.

    • Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Analysis

Objective: To determine the enantiomeric excess (%ee) of the synthesized 3,4-Difluoro-d-phenylalanine.

Methodology: The HPLC conditions described for purification can be adapted for analytical purposes to quantify the ratio of d- and l-enantiomers.[5][6]

  • Standard Preparation: Prepare standard solutions of racemic 3,4-Difluoro-dl-phenylalanine and, if available, the pure d- and l-enantiomers.

  • Injection and Analysis: Inject the purified sample and the standards onto the chiral HPLC system.

  • Data Analysis: Integrate the peak areas of the d- and l-enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula: %ee = [([d] - [l]) / ([d] + [l])] x 100.

Objective: To confirm the chemical structure of 3,4-Difluoro-d-phenylalanine.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to observe the proton signals of the molecule. The aromatic protons will show complex splitting patterns due to fluorine coupling.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The carbon atoms attached to fluorine will appear as doublets due to ¹JCF coupling.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a ¹⁹F NMR spectrum, which is highly sensitive to the chemical environment of the fluorine atoms.[7][8] This will confirm the presence and substitution pattern of the fluorine atoms on the phenyl ring.

Objective: To confirm the molecular weight of 3,4-Difluoro-d-phenylalanine.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent for mass spectrometry analysis (e.g., methanol/water).

  • Mass Spectrometry Analysis:

    • Use a mass spectrometer with a soft ionization technique like Electrospray Ionization (ESI).

    • The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 202.07 or the deprotonated molecule [M-H]⁻ at m/z 200.06.

    • The presence of two fluorine atoms does not produce a characteristic isotopic pattern like chlorine or bromine.[9][10][11]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the synthesis and analysis of 3,4-Difluoro-d-phenylalanine and a conceptual representation of its application in studying a signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_application Application start 3,4-Difluorocinnamic Acid synthesis Enzymatic Amination & Deracemization start->synthesis product Crude 3,4-Difluoro-d- phenylalanine synthesis->product purification Chiral HPLC product->purification pure_product Purified Product purification->pure_product hplc Chiral HPLC (%ee) pure_product->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ms Mass Spectrometry (Molecular Weight) pure_product->ms application Peptide Synthesis or Enzyme Inhibition Assay pure_product->application

Caption: General experimental workflow for 3,4-Difluoro-d-phenylalanine.

Signaling_Pathway_Concept ligand Peptide containing 3,4-Difluoro-d-phenylalanine receptor Target Receptor (e.g., GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level cellular_response Cellular Response second_messenger->cellular_response Leads to

References

synthesis of 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-D-phenylalanine is a non-canonical amino acid of significant interest in pharmaceutical research and development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The D-configuration is often crucial for specific therapeutic applications, including peptide-based drugs and enzyme inhibitors. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure 3,4-Difluoro-D-phenylalanine, focusing on both chemical and enzymatic methodologies.

Chemical Synthesis Strategies

The chemical synthesis of 3,4-Difluoro-D-phenylalanine typically involves two key stages: the construction of the racemic or prochiral phenylalanine backbone and the subsequent asymmetric transformation to isolate the desired D-enantiomer.

Erlenmeyer-Plöchl Synthesis followed by Asymmetric Hydrogenation

This classical approach remains a widely used method for the synthesis of arylalanines. It involves the condensation of an aromatic aldehyde with an N-acylglycine to form an azlactone, which is then converted to a dehydroamino acid derivative. Subsequent asymmetric hydrogenation yields the chiral amino acid.

Experimental Protocol:

Step 1: Synthesis of 2-acetylamino-3-(3,4-difluorophenyl)acrylic acid

  • A mixture of 3,4-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100-110°C for 2-3 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and ethanol is added to precipitate the azlactone intermediate.

  • The crude azlactone is collected by filtration and washed with cold ethanol and water.

  • The azlactone is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 4-6 hours.

  • After cooling, the solution is acidified with hydrochloric acid to a pH of approximately 3-4 to precipitate the 2-acetylamino-3-(3,4-difluorophenyl)acrylic acid.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Asymmetric Hydrogenation

  • The 2-acetylamino-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A chiral rhodium catalyst, for example, [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 (0.01-0.05 eq), is added to the solution.

  • The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours.

  • After the reaction, the solvent is removed under reduced pressure.

Step 3: Deprotection

  • The resulting N-acetyl-D-3,4-difluorophenylalanine is hydrolyzed by refluxing in an acidic solution (e.g., 6M HCl) for 4-6 hours.

  • The solution is then cooled, and the pH is adjusted to the isoelectric point (around 5-6) to precipitate the final product, 3,4-Difluoro-D-phenylalanine.

  • The product is collected by filtration, washed with cold water, and dried.

Quantitative Data:

StepProductYield (%)Enantiomeric Excess (ee %)
12-acetylamino-3-(3,4-difluorophenyl)acrylic acid75-85-
2N-acetyl-D-3,4-difluorophenylalanine>95>95
33,4-Difluoro-D-phenylalanine80-90>99

Workflow Diagram:

G cluster_0 Erlenmeyer-Plöchl Condensation cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Azlactone Intermediate Azlactone Intermediate 3,4-Difluorobenzaldehyde->Azlactone Intermediate N-Acetylglycine, Ac2O, NaOAc N-Acetylglycine N-Acetylglycine Dehydroamino Acid Dehydroamino Acid Azlactone Intermediate->Dehydroamino Acid NaOH, H2O N-Acetyl-D-3,4-difluorophenylalanine N-Acetyl-D-3,4-difluorophenylalanine Dehydroamino Acid->N-Acetyl-D-3,4-difluorophenylalanine H2, Chiral Rh Catalyst 3,4-Difluoro-D-phenylalanine 3,4-Difluoro-D-phenylalanine N-Acetyl-D-3,4-difluorophenylalanine->3,4-Difluoro-D-phenylalanine HCl, H2O

Caption: Erlenmeyer-Plöchl synthesis and asymmetric hydrogenation workflow.

Chiral Auxiliary-Mediated Synthesis

This method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. Evans' oxazolidinone auxiliaries are commonly employed for this purpose.

Experimental Protocol:

  • Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) is deprotonated with a strong base like n-butyllithium in THF at -78°C. The resulting anion is then acylated with propionyl chloride to attach the acyl group.

  • Bromination: The acylated auxiliary is then brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS).

  • Alkylation: The α-bromo imide is subjected to a nucleophilic substitution reaction with a cuprate reagent derived from 3,4-difluorophenyl magnesium bromide. This step introduces the 3,4-difluorophenylmethyl group with high diastereoselectivity.

  • Cleavage of Auxiliary: The chiral auxiliary is cleaved from the product by hydrolysis, for example, with lithium hydroxide in a mixture of THF and water, to yield the desired D-amino acid. The chiral auxiliary can often be recovered and reused.

Quantitative Data:

StepProductDiastereomeric Excess (de %)Yield (%)
3Alkylated Chiral Auxiliary>9880-90
43,4-Difluoro-D-phenylalanine->90

Logical Relationship Diagram:

G Chiral Auxiliary Chiral Auxiliary Acylated Auxiliary Acylated Auxiliary Chiral Auxiliary->Acylated Auxiliary Acylation Alkylated Auxiliary Alkylated Auxiliary Acylated Auxiliary->Alkylated Auxiliary Alkylation with 3,4-difluorophenylmethyl group Target D-Amino Acid Target D-Amino Acid Alkylated Auxiliary->Target D-Amino Acid Cleavage Recovered Auxiliary Recovered Auxiliary Alkylated Auxiliary->Recovered Auxiliary Cleavage

Caption: Chiral auxiliary-based asymmetric synthesis.

Enzymatic Synthesis Strategies

Enzymatic methods offer high enantioselectivity and mild reaction conditions, making them attractive alternatives to chemical synthesis.

Reductive Amination using D-Amino Acid Dehydrogenase (DAADH)

This approach utilizes a D-amino acid dehydrogenase to catalyze the stereoselective reductive amination of the corresponding α-keto acid, 3-(3,4-difluorophenyl)pyruvic acid.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing 3-(3,4-difluorophenyl)pyruvic acid (substrate), an ammonium source (e.g., ammonium chloride), and a cofactor (NADH or NADPH).

  • Enzyme Addition: A recombinant D-amino acid dehydrogenase is added to the mixture. A cofactor regeneration system, such as glucose dehydrogenase with glucose, is often included to recycle the expensive cofactor.

  • Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring and Workup: The reaction progress is monitored by HPLC. Once the conversion is complete, the enzyme is removed by precipitation or filtration. The product is then isolated from the reaction mixture by ion-exchange chromatography or crystallization.

Quantitative Data:

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee %)
3-(3,4-difluorophenyl)pyruvic acidEngineered DAADH>95>99

Experimental Workflow Diagram:

G Keto Acid 3-(3,4-difluorophenyl)pyruvic acid DAADH D-Amino Acid Dehydrogenase Keto Acid->DAADH Ammonia NH4+ Ammonia->DAADH Product 3,4-Difluoro-D-phenylalanine DAADH->Product OxidizedCofactor NAD(P)+ DAADH->OxidizedCofactor Cofactor NAD(P)H Cofactor->DAADH RegenSystem Cofactor Regeneration RegenSystem->Cofactor OxidizedCofactor->RegenSystem

Caption: Enzymatic reductive amination workflow.

Kinetic Resolution of Racemic 3,4-Difluoro-DL-phenylalanine

In this method, a racemic mixture of the amino acid is prepared, and an enzyme is used to selectively transform one of the enantiomers, allowing for the separation of the desired D-enantiomer.

Experimental Protocol:

  • Preparation of Racemic Mixture: 3,4-Difluoro-DL-phenylalanine is synthesized using a non-stereoselective method, such as the Strecker synthesis starting from 3,4-difluorobenzaldehyde.

  • Enzymatic Reaction: The racemic amino acid is dissolved in a suitable buffer. An enzyme that selectively acts on the L-enantiomer, such as an L-amino acid oxidase or an acylase (acting on the N-acetylated racemate), is added.

  • Separation: After the enzymatic reaction, the unreacted D-enantiomer is separated from the transformed L-enantiomer product by techniques like extraction or chromatography. For example, if an L-amino acid oxidase is used, the L-enantiomer is converted to the corresponding α-keto acid, which can be easily separated from the remaining D-amino acid.

Quantitative Data:

EnzymeSelectivityYield of D-enantiomer (%)Enantiomeric Excess (ee %)
L-amino acid oxidaseL-selective<50 (theoretically)>99
AcylaseL-selective on N-acetyl derivative<50 (theoretically)>99

Logical Relationship Diagram:

G Racemic Mixture 3,4-Difluoro-DL-phenylalanine Enzyme L-selective Enzyme Racemic Mixture->Enzyme Separation Separation Enzyme->Separation D-Enantiomer 3,4-Difluoro-D-phenylalanine (unreacted) L-Product Transformed L-enantiomer Separation->D-Enantiomer Separation->L-Product

Caption: Principle of enzymatic kinetic resolution.

Conclusion

The synthesis of enantiomerically pure 3,4-Difluoro-D-phenylalanine can be achieved through various chemical and enzymatic strategies. The choice of method depends on factors such as scale, cost, and available expertise. Chemical methods like the Erlenmeyer-Plöchl synthesis followed by asymmetric hydrogenation are robust and scalable. Chiral auxiliary-based methods offer high stereocontrol. Enzymatic methods provide excellent enantioselectivity under mild conditions and are increasingly favored for their sustainability. For industrial applications, enzymatic reductive amination and dynamic kinetic resolution processes are particularly promising due to their potential for high yields and stereopurity. Researchers and drug developers can select the most suitable approach based on the specific requirements of their project.

A Comprehensive Technical Guide to 3,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 249648-08-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-D-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic placement of two fluorine atoms on the phenyl ring of D-phenylalanine imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics. This technical guide provides a comprehensive overview of the available information on 3,4-Difluoro-D-phenylalanine, including its chemical properties, potential applications, and generalized experimental protocols for its synthesis and incorporation into peptides. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates illustrative examples from closely related fluorinated amino acids to provide a practical framework for researchers.

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for modulating their biological activity and pharmacokinetic profiles. Fluorinated amino acids, in particular, have emerged as valuable tools in this regard. The introduction of fluorine, the most electronegative element, can significantly alter the electronic properties of the amino acid side chain, influence conformational preferences, and block sites of metabolic degradation without substantially increasing steric bulk. 3,4-Difluoro-D-phenylalanine is a chiral building block that can be utilized in the synthesis of novel peptides with potentially enhanced therapeutic properties.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Difluoro-D-phenylalanine is presented in Table 1.

Table 1: Physicochemical Properties of 3,4-Difluoro-D-phenylalanine

PropertyValueReference
CAS Number 249648-08-6[1]
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
IUPAC Name (2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid[1]
Appearance White to off-white powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water

Potential Applications in Research and Drug Development

The unique properties of 3,4-Difluoro-D-phenylalanine make it an attractive candidate for various applications in drug discovery and biomedical research:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Incorporating 3,4-Difluoro-D-phenylalanine into peptides can protect them from degradation by peptidases, thereby prolonging their in vivo half-life.

  • Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence cation-π and other non-covalent interactions. This can lead to changes in the binding affinity and selectivity of peptides for their target receptors.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the peptide backbone, potentially stabilizing a bioactive conformation.

  • ¹⁹F NMR Probe: The presence of the fluorine atoms provides a sensitive handle for ¹⁹F NMR spectroscopy, which can be used to study peptide-protein interactions and conformational changes.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of 3,4-Difluoro-D-phenylalanine are not widely available in the public domain, the following sections provide generalized methodologies based on the synthesis and use of similar fluorinated amino acids. These protocols can serve as a starting point for developing specific procedures for 3,4-Difluoro-D-phenylalanine.

Illustrative Chemical Synthesis via Asymmetric Hydrogenation

A common route for the synthesis of chiral amino acids is the asymmetric hydrogenation of an appropriate precursor. The following is a generalized protocol that could be adapted for the synthesis of 3,4-Difluoro-D-phenylalanine.[2]

Step 1: Synthesis of (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid

  • To a solution of 3,4-difluorobenzaldehyde and N-acetylglycine in a suitable solvent (e.g., acetic anhydride), add a base (e.g., sodium acetate).

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter and wash the crude product with water.

  • Recrystallize the product from a suitable solvent system.

Step 2: Asymmetric Hydrogenation

  • Dissolve the (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • Add a chiral rhodium catalyst (e.g., Rh(COD)₂(R,R)-DIPAMP-BF₄).

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Release the pressure and remove the solvent under reduced pressure.

Step 3: Hydrolysis

  • Treat the product from Step 2 with an aqueous acid solution (e.g., 6M HCl).

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize with a base to precipitate the final product, 3,4-Difluoro-D-phenylalanine.

  • Filter, wash with cold water, and dry the product.

Illustrative Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a protected form of 3,4-Difluoro-D-phenylalanine (e.g., Fmoc-D-Phe(3,4-diF)-OH) into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3,4-diF)-OH)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-protected amino acid by pre-activating it with coupling reagents and a base, then adding it to the resin.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Wash the resin with DMF.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, including Fmoc-D-Phe(3,4-diF)-OH.

  • After the final amino acid is coupled, remove the terminal Fmoc group.

  • Wash the resin with DMF and DCM, and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide using reverse-phase HPLC.

Illustrative Biological Activity and Signaling Pathways

Potential Inhibition of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine. Analogs of phenylalanine can act as inhibitors of this enzyme. While no specific data exists for 3,4-Difluoro-D-phenylalanine, Table 2 provides an illustrative example of how inhibitory data could be presented.

Table 2: Illustrative Inhibitory Activity of Phenylalanine Analogs on Phenylalanine Hydroxylase (PAH)

CompoundIC₅₀ (µM)Inhibition Type
3,4-Difluoro-D-phenylalanine Data not availableNot determined
4-Fluoro-DL-phenylalanine~100Competitive
p-Chloro-DL-phenylalanine~50Irreversible
Potential Modulation of Dopaminergic Pathways

Phenylalanine is a precursor for the synthesis of dopamine. It is conceivable that fluorinated analogs could interfere with this pathway. Figure 1 illustrates a potential experimental workflow to investigate such effects.

G cluster_0 Cell Culture and Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis PC12 PC12 Cells Treatment Treat with 3,4-Difluoro-D-phenylalanine (various concentrations and time points) PC12->Treatment Lysate Cell Lysate Preparation Treatment->Lysate HPLC HPLC-ECD Analysis (Dopamine, DOPAC, HVA) Lysate->HPLC Western Western Blot (Tyrosine Hydroxylase) Lysate->Western Quant Quantification of Dopamine and Metabolites HPLC->Quant Stats Statistical Analysis Western->Stats Quant->Stats

Caption: Illustrative workflow for studying the effect of 3,4-Difluoro-D-phenylalanine on dopamine synthesis.

Figure 2 depicts the canonical dopamine synthesis pathway, which could potentially be modulated by 3,4-Difluoro-D-phenylalanine.

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase

Caption: The canonical dopamine synthesis pathway.

Conclusion

3,4-Difluoro-D-phenylalanine is a promising, yet understudied, building block for the development of novel peptide-based therapeutics. Its unique physicochemical properties, conferred by the difluoro substitution on the phenyl ring, have the potential to enhance metabolic stability and modulate biological activity. While specific experimental data for this compound is currently scarce, the generalized protocols and illustrative examples provided in this guide offer a valuable starting point for researchers interested in exploring its potential. Further investigation is warranted to fully elucidate the biological effects and therapeutic applications of this intriguing fluorinated amino acid.

References

The Fluorinated Advantage: A Technical Guide to the Biological Activity of D-Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug development. Among these modified biomolecules, fluorinated analogs of D-phenylalanine have garnered significant attention. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the biological activity and pharmacokinetic profiles of peptides and small molecules.[1][2] This technical guide provides an in-depth exploration of the biological activity of fluorinated D-phenylalanine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, leading to a longer in vivo half-life.[1] Furthermore, the introduction of fluorine can modulate a molecule's conformation and electronic properties, which can, in turn, enhance binding affinity and selectivity for biological targets such as enzymes and G-protein coupled receptors (GPCRs).[3][4] These attributes make fluorinated D-phenylalanine analogs promising candidates for the development of novel therapeutics, from anticancer agents to opioid receptor modulators.[1][3]

Quantitative Biological Activity of Fluorinated D-Phenylalanine Analogs

The biological efficacy of fluorinated D-phenylalanine analogs is quantified through various metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the half-maximal effective concentration (EC50). The following tables summarize the quantitative data for a selection of these analogs across different biological targets.

Table 1: Anticancer Activity of Peptides Containing Fluorinated Phenylalanine Analogs

Compound/PeptideCell LineIC50 (µM)Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8[1]
(sC18)2A2058 (Melanoma)<4[3]
Temporin-1CEaA375 (Melanoma)18.2[3]

Table 2: Opioid Receptor Binding Affinity of Peptides Containing Fluorinated Phenylalanine Analogs

CompoundReceptorKi (nM)Reference
H-Tyr-D-Orn-Aic-Glu-NH2µ-[5]
H-Tyr-D-Orn-(D,L)-Atc-Glu-NH2µ-[5]

Table 3: Proteasome Inhibition by Peptide Epoxyketones Containing Fluorinated Phenylalanine Analogs

Compoundβ1 IC50 (µM)β2 IC50 (µM)β5 IC50 (µM)Reference
3>15<150.13[6]
4a>15<15-[6]
7>10>100.30[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated D-phenylalanine analogs.

Asymmetric Synthesis of Fluorinated D-Phenylalanine Analogs

This protocol describes a general method for the asymmetric synthesis of fluorinated D-phenylalanine derivatives via asymmetric hydrogenation.[2]

Materials:

  • Appropriately substituted fluorinated benzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Rhodium-MonoPhos complex (catalyst)

  • Methanol

  • Hydrogen gas

Procedure:

  • Azlactone Formation: A mixture of the fluorinated benzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate is heated to form the corresponding azlactone.

  • Ring Opening: The azlactone is then hydrolyzed to yield the α,β-dehydroamino acid derivative.

  • Asymmetric Hydrogenation: The dehydroamino acid derivative is dissolved in methanol and placed in a high-pressure reactor. The rhodium-MonoPhos catalyst is added, and the mixture is hydrogenated under pressure.

  • Deprotection: The resulting N-acetylated fluorinated phenylalanine is deprotected to yield the final fluorinated D-phenylalanine analog.

  • Purification: The product is purified by recrystallization or column chromatography.

In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of fluorinated D-phenylalanine-containing peptides for opioid receptors.[7][8]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ)

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Non-labeled competitor (fluorinated D-phenylalanine-containing peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: In a microtiter plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the non-labeled competitor peptide.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of fluorinated D-phenylalanine analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • Fluorinated D-phenylalanine analog

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the fluorinated D-phenylalanine analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated D-phenylalanine analogs are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.

anticancer_activity F_Phe_Analog Fluorinated D-Phe Analog Cell_Membrane Cancer Cell Membrane F_Phe_Analog->Cell_Membrane Disruption Mitochondria Mitochondria F_Phe_Analog->Mitochondria Interaction Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Anticancer mechanism of fluorinated D-phenylalanine analogs.

opioid_receptor_binding Radioligand Radiolabeled Opioid Ligand Binding Binding Radioligand->Binding FPhe_Peptide Fluorinated D-Phe Peptide FPhe_Peptide->Binding Competition Opioid_Receptor Opioid Receptor Signal Signal Transduction Opioid_Receptor->Signal Binding->Opioid_Receptor

Competitive binding at the opioid receptor.

synthesis_workflow Start Fluorinated Benzaldehyde + N-acetylglycine Azlactone Azlactone Formation Start->Azlactone Dehydroamino_Acid Ring Opening Azlactone->Dehydroamino_Acid Hydrogenation Asymmetric Hydrogenation Dehydroamino_Acid->Hydrogenation Deprotection Deprotection Hydrogenation->Deprotection Final_Product Fluorinated D-Phenylalanine Deprotection->Final_Product

Workflow for asymmetric synthesis.

Conclusion

Fluorinated D-phenylalanine analogs represent a versatile and powerful class of molecules in drug discovery and chemical biology. Their unique properties, conferred by the strategic incorporation of fluorine, lead to enhanced metabolic stability, modulated biological activity, and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental methodologies. The visualization of key biological pathways and experimental workflows further elucidates their mechanisms of action and practical applications. As research in this area continues to expand, fluorinated D-phenylalanine analogs are poised to play an increasingly important role in the development of next-generation therapeutics.

References

A Deep Dive into 3,4-Difluoro-d-phenylalanine versus L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of 3,4-Difluoro-d-phenylalanine and the naturally occurring L-phenylalanine. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their respective biochemical properties, potential applications, and the experimental methodologies required for their study.

Introduction: The Significance of Fluorination and Chirality in Amino Acid Analogs

L-phenylalanine is an essential aromatic amino acid, playing a crucial role as a fundamental building block in protein synthesis and serving as a precursor for the biosynthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1][2] Its D-enantiomer, D-phenylalanine, is a synthetic amino acid that is not incorporated into proteins but has demonstrated unique pharmacological activities, including potential analgesic effects.[3][4]

The strategic introduction of fluorine atoms into the phenylalanine scaffold has emerged as a powerful tool in medicinal chemistry and drug design.[5][6] Fluorination can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[5][6] 3,4-Difluoro-d-phenylalanine is a synthetic amino acid derivative that combines the structural features of a D-amino acid with the electronic perturbations induced by difluorination of the phenyl ring. This guide will explore the known characteristics of 3,4-Difluoro-d-phenylalanine in contrast to the well-established biological profile of L-phenylalanine.

Physicochemical and Biochemical Properties: A Comparative Overview

While direct comparative studies exhaustively detailing the biochemical properties of 3,4-Difluoro-d-phenylalanine against L-phenylalanine are limited in publicly available literature, we can extrapolate and contrast their likely characteristics based on established principles of amino acid biochemistry and the known effects of fluorination.

PropertyL-phenylalanine3,4-Difluoro-d-phenylalanineReferences
Chemical Formula C₉H₁₁NO₂C₉H₉F₂NO₂[7]
Molecular Weight 165.19 g/mol 201.17 g/mol [1][7]
Chirality L-isomer (S-configuration)D-isomer (R-configuration)[1][7]
Natural Occurrence Essential amino acid found in proteins.Synthetic amino acid.[3]
Role in Protein Synthesis Incorporated into proteins via translation.Not incorporated into proteins.[3]
Metabolic Fate Converted to L-tyrosine by phenylalanine hydroxylase, precursor to catecholamines.Likely resistant to metabolism by phenylalanine hydroxylase due to both D-configuration and fluorine substitution. May exhibit altered metabolic pathways.[1]
Biological Activity Precursor to neurotransmitters, involved in various physiological processes.Potential as a building block for metabolically stable peptides, may act as an enzyme inhibitor or modulator of protein-protein interactions.[6][8]
Solubility Sparingly soluble in water.Expected to have altered solubility characteristics due to fluorination.
pKa (α-amino group) ~9.13Expected to be lower due to the electron-withdrawing effects of fluorine atoms.
pKa (α-carboxyl group) ~1.83Expected to be lower due to the electron-withdrawing effects of fluorine atoms.

Potential Applications in Research and Drug Development

The distinct properties of 3,4-Difluoro-d-phenylalanine suggest several potential applications in contrast to L-phenylalanine.

L-phenylalanine is primarily utilized in nutritional supplements and as a precursor in biotechnological production processes. Its metabolic products, particularly L-DOPA, are cornerstone therapies for conditions like Parkinson's disease.[9]

3,4-Difluoro-d-phenylalanine , on the other hand, holds promise as a specialized tool in drug discovery:

  • Enhanced Peptide Stability: The incorporation of D-amino acids and fluorinated residues into peptides is a well-established strategy to increase their resistance to proteolytic degradation, thereby extending their in vivo half-life.[5][6]

  • Modulation of Biological Activity: The altered electronic properties of the difluorinated phenyl ring can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for peptide-receptor binding and enzyme inhibition.[10] This can lead to enhanced potency or altered selectivity of peptide-based drugs.

  • Probing Biological Systems: The unique spectroscopic signature of the fluorine atoms can be utilized in ¹⁹F Nuclear Magnetic Resonance (NMR) studies to investigate protein structure, dynamics, and ligand binding.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative study of 3,4-Difluoro-d-phenylalanine and L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) with 3,4-Difluoro-d-phenylalanine

This protocol outlines the manual synthesis of a peptide incorporating 3,4-Difluoro-d-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3,4-Difluoro-d-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3,4-Difluoro-d-phenylalanine-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next AA Washing->Repeat If not last AA Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection If last AA Repeat->Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Phenylalanine Hydroxylase (PAH) Activity Assay

This assay can be used to determine if 3,4-Difluoro-d-phenylalanine is a substrate or inhibitor of PAH, the enzyme that metabolizes L-phenylalanine.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-phenylalanine

  • 3,4-Difluoro-d-phenylalanine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH₄.

  • Enzyme and Substrate/Inhibitor Incubation:

    • For substrate testing, add PAH and varying concentrations of either L-phenylalanine or 3,4-Difluoro-d-phenylalanine to the reaction mixture.

    • For inhibition testing, add PAH, a fixed concentration of L-phenylalanine, and varying concentrations of 3,4-Difluoro-d-phenylalanine.

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period. Terminate the reaction by adding perchloric acid.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by HPLC to quantify the production of tyrosine (from L-phenylalanine) or any potential product from 3,4-Difluoro-d-phenylalanine.

Logical Flow for PAH Activity Assessment:

PAH_Assay_Logic Start Prepare Reaction Mixture Substrate_Test Test as Substrate Start->Substrate_Test Inhibitor_Test Test as Inhibitor Start->Inhibitor_Test Add_L_Phe Add L-Phe Substrate_Test->Add_L_Phe Add_diF_Phe Add 3,4-diF-d-Phe Substrate_Test->Add_diF_Phe Add_Both Add L-Phe + varying [3,4-diF-d-Phe] Inhibitor_Test->Add_Both Incubate Incubate with PAH Add_L_Phe->Incubate Add_diF_Phe->Incubate Add_Both->Incubate Analyze Analyze Tyrosine Production by HPLC Incubate->Analyze Result_Substrate Substrate? Analyze->Result_Substrate Result_Inhibitor Inhibitor? Analyze->Result_Inhibitor

Caption: Decision tree for assessing the effect of 3,4-Difluoro-d-phenylalanine on PAH activity.

Signaling Pathways

L-phenylalanine and Catecholamine Biosynthesis

L-phenylalanine is a critical precursor in the catecholamine signaling pathway. This pathway is fundamental for neuronal communication, stress response, and mood regulation.

L-phenylalanine Metabolic Pathway to Catecholamines:

Catecholamine_Pathway L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr PAH L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The metabolic conversion of L-phenylalanine to catecholamines.

Potential Impact of 3,4-Difluoro-d-phenylalanine on Signaling

Due to its structural dissimilarity (D-configuration and difluorination) to L-phenylalanine, 3,4-Difluoro-d-phenylalanine is not expected to be a direct substrate for the enzymes in the catecholamine biosynthesis pathway. Instead, its effects on signaling are more likely to be indirect:

  • Competitive Inhibition: It may act as a competitive inhibitor of enzymes that bind L-phenylalanine or other aromatic amino acids.

  • Allosteric Modulation: It could bind to allosteric sites on receptors or enzymes, modulating their activity.

  • Incorporation into Peptides: When incorporated into bioactive peptides, it can alter their binding to specific receptors, thereby modulating downstream signaling cascades. For example, fluorinated phenylalanine analogs have been shown to alter the selectivity of somatostatin analogs for their G-protein coupled receptors (GPCRs).

Hypothesized Interaction of a 3,4-Difluoro-d-phenylalanine-containing Peptide with a GPCR:

GPCR_Signaling Peptide Peptide with 3,4-diF-d-Phe GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified model of GPCR signaling initiated by a modified peptide.

Conclusion

L-phenylalanine and 3,4-Difluoro-d-phenylalanine represent two distinct entities with disparate roles in biological systems and drug development. While L-phenylalanine is a fundamental component of life, its synthetic, fluorinated D-amino acid counterpart offers a powerful tool for the rational design of novel therapeutics with enhanced properties. The lack of direct comparative studies on 3,4-Difluoro-d-phenylalanine highlights a significant knowledge gap and an opportunity for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations, ultimately contributing to a deeper understanding of the structure-activity relationships of modified amino acids and their potential to address unmet medical needs.

References

Unlocking the Therapeutic Potential of 3,4-Difluoro-d-phenylalanine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Synthetic Amino Acid for Therapeutic Innovation

For Immediate Release

This technical guide provides a comprehensive overview of 3,4-Difluoro-d-phenylalanine, a synthetic amino acid derivative with underexplored therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document consolidates the current understanding of fluorinated amino acids, outlines potential research directions for 3,4-Difluoro-d-phenylalanine, and provides detailed experimental frameworks to facilitate future investigations.

Introduction: The Promise of Fluorinated Amino Acids in Drug Design

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the therapeutic profile of parent molecules.[1] Fluorination can modulate acidity, basicity, hydrophobicity, and conformation, leading to improved metabolic stability, bioavailability, and target-binding affinity.[2][3]

Fluorinated phenylalanine derivatives, in particular, have garnered considerable interest as potential enzyme inhibitors and therapeutic agents.[1] While research has predominantly focused on L-isomers and DL-mixtures of other fluorinated phenylalanines, the D-enantiomer, 3,4-Difluoro-d-phenylalanine, represents a largely untapped resource for novel drug discovery. This guide aims to bridge this knowledge gap by providing a foundational understanding and a practical framework for its investigation.

Physicochemical Properties of 3,4-Difluoro-d-phenylalanine

Understanding the fundamental properties of 3,4-Difluoro-d-phenylalanine is crucial for its application in drug development. The strategic placement of two fluorine atoms on the phenyl ring is expected to significantly alter its electronic and steric characteristics compared to native D-phenylalanine.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid[][5]
Molecular Formula C9H9F2NO2[][5]
Molecular Weight 201.17 g/mol [][5]
CAS Number 249648-08-6[][5]
Appearance Almost white powder[]
Storage Store at 2-8 °C[]

Potential Therapeutic Applications and Mechanisms of Action

While direct therapeutic applications of 3,4-Difluoro-d-phenylalanine are not yet established in the scientific literature, the known biological activities of D-phenylalanine and other fluorinated analogues provide a strong basis for targeted research.[2]

Analgesia through Enkephalinase Inhibition

D-phenylalanine has been investigated for its potential analgesic effects, hypothesized to be mediated by the inhibition of enkephalin-degrading enzymes such as carboxypeptidase A. By preventing the breakdown of endogenous opioids (enkephalins), D-phenylalanine may prolong their pain-relieving effects. The difluoro-substitution on the phenyl ring of 3,4-Difluoro-d-phenylalanine could enhance this inhibitory activity, offering a novel approach to pain management.

Enzyme Inhibition in Neurological Disorders

Fluorinated amino acids are known to act as enzyme inhibitors.[1] Given that D-phenylalanine derivatives can interact with various enzymes, 3,4-Difluoro-d-phenylalanine could be a candidate for targeting enzymes implicated in neurological disorders. Its structural similarity to phenylalanine suggests potential interactions with enzymes involved in amino acid metabolism or neurotransmitter synthesis.[6]

Proposed Experimental Workflows

To elucidate the therapeutic potential of 3,4-Difluoro-d-phenylalanine, a systematic research approach is warranted. The following workflows outline key experimental stages.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies Synthesis Synthesis of 3,4-Difluoro-d-phenylalanine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural and Purity Analysis (NMR, MS, HPLC) Purification->Characterization Enzyme_Assays Enzyme Inhibition Assays (e.g., Carboxypeptidase A) Characterization->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (Toxicity, Target Engagement) Enzyme_Assays->Cell_Based_Assays Animal_Models Animal Models of Disease (e.g., Pain, Neurological Disorders) Cell_Based_Assays->Animal_Models PK_PD Pharmacokinetic and Pharmacodynamic Studies Animal_Models->PK_PD Toxicity_Studies Toxicology and Safety Assessment PK_PD->Toxicity_Studies

Figure 1. A proposed experimental workflow for the systematic evaluation of the therapeutic potential of 3,4-Difluoro-d-phenylalanine.

Synthesis of 3,4-Difluoro-d-phenylalanine

Generalized Synthesis Protocol:

  • Azalactone Formation: Reaction of 3,4-difluorobenzaldehyde with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.

  • Ring Opening and Reduction: Hydrolysis of the azalactone followed by reduction of the double bond to yield N-acetyl-3,4-difluoro-DL-phenylalanine.

  • Enzymatic Resolution: Use of an acylase to selectively deacetylate the L-enantiomer, allowing for the separation of N-acetyl-3,4-difluoro-d-phenylalanine.

  • Hydrolysis: Acid-catalyzed hydrolysis of the N-acetyl group to yield the final product, 3,4-Difluoro-d-phenylalanine.

G A 3,4-Difluorobenzaldehyde + N-Acetylglycine B Azalactone Intermediate A->B Acetic Anhydride, Sodium Acetate C N-Acetyl-3,4-difluoro-DL-phenylalanine B->C Hydrolysis & Reduction D Enzymatic Resolution C->D E N-Acetyl-3,4-difluoro-d-phenylalanine D->E Separation F 3,4-Difluoro-d-phenylalanine E->F Acid Hydrolysis

Figure 2. A generalized synthetic pathway for 3,4-Difluoro-d-phenylalanine.

In Vitro Enzyme Inhibition Assays

To assess the potential of 3,4-Difluoro-d-phenylalanine as an enzyme inhibitor, a series of in vitro assays should be conducted.

Protocol for Carboxypeptidase A Inhibition Assay:

  • Reagents: Purified carboxypeptidase A, substrate (e.g., hippuryl-L-phenylalanine), 3,4-Difluoro-d-phenylalanine, and a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • Pre-incubate varying concentrations of 3,4-Difluoro-d-phenylalanine with carboxypeptidase A in the buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation (e.g., hippuric acid) spectrophotometrically.

  • Data Analysis: Determine the IC50 value of 3,4-Difluoro-d-phenylalanine by plotting the enzyme activity against the inhibitor concentration.

Analytical Methods for Quantification

Accurate quantification of 3,4-Difluoro-d-phenylalanine in biological matrices is essential for pharmacokinetic and metabolism studies.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity.

Generalized LC-MS/MS Protocol:

  • Sample Preparation: Protein precipitation of plasma or urine samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Chromatographic Separation: Reverse-phase HPLC with a C18 column to separate 3,4-Difluoro-d-phenylalanine from other matrix components.

  • Mass Spectrometric Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Conclusion and Future Directions

3,4-Difluoro-d-phenylalanine represents a promising yet under-investigated molecule with the potential for significant therapeutic applications. Its unique structural features, conferred by the difluoro substitution, may lead to enhanced biological activity compared to its non-fluorinated counterpart. The proposed research workflows in this guide provide a clear path for the systematic evaluation of its efficacy as an analgesic and an enzyme inhibitor. Further preclinical and in vivo studies are crucial to unlock the full therapeutic potential of this novel synthetic amino acid and pave the way for its development as a next-generation therapeutic agent.

References

The Fluorinated Advantage: An In-depth Technical Guide to the Role of Fluorine in D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into D-phenylalanine derivatives has emerged as a powerful tool in medicinal chemistry and drug discovery. This in-depth technical guide explores the multifaceted role of fluorine in modulating the physicochemical and biological properties of these compounds, providing a comprehensive resource for researchers and drug development professionals. By leveraging the unique properties of fluorine, scientists can fine-tune molecular characteristics to enhance metabolic stability, improve binding affinity, and unlock novel therapeutic potential.

Physicochemical and Biological Properties of Fluorinated D-Phenylalanine Derivatives

The introduction of fluorine, a highly electronegative and sterically small atom, into the D-phenylalanine scaffold can profoundly alter its properties. These modifications are often key to overcoming challenges in drug development, such as poor metabolic stability and off-target effects.[1] The strong carbon-fluorine bond enhances resistance to enzymatic degradation, leading to a longer in vivo half-life of peptide-based drugs.[2][3] Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups and influence non-covalent interactions, which are critical for receptor binding and molecular recognition.[1]

Physicochemical Properties

The following table summarizes key physicochemical data for selected fluorinated D-phenylalanine derivatives, offering a comparative overview.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Carboxylic Acid, estimated)pKa (Amine, estimated)logP (octanol/water, computed)
D-PhenylalanineC₉H₁₁NO₂165.19~2.2~9.2-1.4
4-Fluoro-D-phenylalanineC₉H₁₀FNO₂183.18~2.1~9.1-1.9[4]
3,5-Difluoro-DL-phenylalanineC₉H₉F₂NO₂201.17~1.8 - 2.2~9.1 - 9.2-1.2 (for L-enantiomer)[5]
Biological Properties

Fluorination can significantly impact the biological activity of D-phenylalanine-containing peptides. A notable example is the enhancement of binding affinity to opioid receptors.

Peptide AnalogReceptorBinding Affinity (Ki, nM)
Biphalin (native)µ-Opioid0.51
Biphalin (4-F-Phe)µ-Opioid0.09
Biphalin (native)δ-Opioid12.8
Biphalin (4-F-Phe)δ-Opioid0.11

Data for biphalin analogs with a 1,2-phenylenediamine linker, where the native sequence contains Phenylalanine at the 4,4' positions, and the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of fluorinated D-phenylalanine derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluoro-D-phenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-fluoro-D-phenylalanine residue using the Fmoc/tBu strategy.[6][7][8][9]

Materials and Reagents:

  • Fmoc-4-Fluoro-D-phenylalanine-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HOBt)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-4-Fluoro-D-phenylalanine-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the metabolic stability of a fluorinated compound by measuring its degradation over time in the presence of liver microsomes.[3][10][11][12][13]

Materials:

  • Test compound (fluorinated D-phenylalanine derivative)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the microsome suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the half-life (t½) from the slope of the linear regression. Calculate the intrinsic clearance (CLint).

Competitive Radioligand Binding Assay

This assay measures the affinity of a non-labeled test compound (e.g., a peptide containing fluorinated D-phenylalanine) for a specific receptor by its ability to compete with a radiolabeled ligand.[14][15][16][17][18]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled test compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the role of fluorinated D-phenylalanine derivatives.

LAT1_Signaling_Pathway LAT1 Transporter Signaling Pathway in Cancer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fluorinated_D_Phe Fluorinated D-Phenylalanine Derivatives LAT1 LAT1 (SLC7A5) Fluorinated_D_Phe->LAT1 Uptake Essential_AAs Essential Amino Acids Essential_AAs->LAT1 Uptake CD98hc CD98hc (SLC3A2) mTORC1 mTORC1 LAT1->mTORC1 Activation GAAC GAAC Pathway (Amino Acid Stress Response) LAT1->GAAC Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Supports

Caption: LAT1 Transporter Signaling Pathway in Cancer.

Opioid_Receptor_Signaling G-Protein Coupled Opioid Receptor Signaling Fluorinated_Peptide Fluorinated D-Phe Peptide (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Fluorinated_Peptide->Opioid_Receptor Binds G_Protein Gαβγ Opioid_Receptor->G_Protein Activates G_alpha_i Gαi-GTP G_Protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Produces Analgesia Analgesia Ca_Channel->Analgesia ↓ Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

Caption: G-Protein Coupled Opioid Receptor Signaling.

SPPS_Workflow Experimental Workflow for Solid-Phase Peptide Synthesis Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure Fluorinated Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Conclusion

The incorporation of fluorine into D-phenylalanine derivatives offers a versatile and powerful strategy for optimizing the properties of peptides and small molecules for therapeutic applications. The enhanced metabolic stability, altered electronic properties, and potential for improved binding affinity make fluorinated D-phenylalanine a valuable building block in modern drug discovery. This guide provides a foundational resource for researchers to understand and apply the principles of fluorine chemistry to the design and development of novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate further research in this exciting and rapidly evolving field.

References

Commercial Availability and Technical Guide for 3,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-D-phenylalanine is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of D-phenylalanine imparts unique physicochemical properties. These alterations can enhance metabolic stability, modulate binding affinity to biological targets, and serve as a valuable probe for studying protein structure and function. This technical guide provides a comprehensive overview of the commercial availability of 3,4-Difluoro-D-phenylalanine and its derivatives, its key physicochemical properties, and detailed protocols for its incorporation into peptides.

Commercial Availability

3,4-Difluoro-D-phenylalanine is commercially available in its unprotected form, as well as with N-terminal protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are essential for solid-phase peptide synthesis (SPPS). The table below summarizes the commercially available forms and their suppliers.

Compound NameCAS NumberFormRepresentative Suppliers
3,4-Difluoro-D-phenylalanine249648-08-6UnprotectedBOC Sciences
Boc-3,4-difluoro-D-phenylalanine205445-51-8N-Boc protectedChem-Impex, TCI America
Fmoc-3,4-difluoro-D-phenylalanine198545-59-4N-Fmoc protectedChem-Impex, Aralez Bio, Amerigo Scientific

Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring significantly influences the electronic and lipophilic character of D-phenylalanine. Below is a summary of the key physicochemical properties for the unprotected and protected forms of 3,4-Difluoro-D-phenylalanine.

Unprotected 3,4-Difluoro-D-phenylalanine
PropertyValueSource
Molecular Formula C₉H₉F₂NO₂PubChem[1]
Molecular Weight 201.17 g/mol PubChem[1]
Appearance Almost white powderBOC Sciences[2]
Melting Point 215-223°CBOC Sciences[2]
Boiling Point 311.9°C at 760 mmHgBOC Sciences[2]
Density 1.379 g/cm³BOC Sciences[2]
logP (calculated) -1.8PubChem[1]
Storage 2-8 °CBOC Sciences[2]
N-Boc-3,4-difluoro-D-phenylalanine
PropertyValueSource
Molecular Formula C₁₄H₁₇F₂NO₄Chem-Impex[3]
Molecular Weight 301.3 g/mol Chem-Impex[3]
Appearance White to off-white powderChem-Impex[3]
Purity ≥ 98% (HPLC)Chem-Impex[3]
Melting Point 96-118°CChem-Impex[3]
Optical Rotation +23.5 ± 1º (c=1 in DMF)Chem-Impex[3]
Storage 0-8°CChem-Impex[3]
N-Fmoc-3,4-difluoro-D-phenylalanine
PropertyValueSource
Molecular Formula C₂₄H₁₉F₂NO₄Chem-Impex[4]
Molecular Weight 423.4 g/mol Chem-Impex[4]
Appearance White crystalline powderChem-Impex[4]
Purity ≥ 98% (HPLC)Chem-Impex[4]
Melting Point 154-161°CChem-Impex[4]
Optical Rotation +40 ± 2º (C=1 in DMF)Chem-Impex[4]
Storage 0-8°CChem-Impex[4]

Experimental Protocols

The incorporation of 3,4-Difluoro-D-phenylalanine into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with either the Fmoc- or Boc-protected amino acid.

Protocol 1: Incorporation of Fmoc-3,4-difluoro-D-phenylalanine via Fmoc-SPPS

This protocol outlines a general cycle for the incorporation of Fmoc-3,4-difluoro-D-phenylalanine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-3,4-difluoro-D-phenylalanine

  • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), reagent grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. A common procedure is a short treatment of 2-3 minutes followed by a longer treatment of 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-3,4-difluoro-D-phenylalanine:

    • In a separate vial, pre-activate Fmoc-3,4-difluoro-D-phenylalanine (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to the potential for steric hindrance from the fluorine atoms, a longer coupling time or a double coupling may be beneficial.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Isolate the peptide by centrifugation and decantation.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Fmoc_SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-3,4-difluoro-D-Phe, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Deprotection Next Amino Acid

Fmoc Solid-Phase Peptide Synthesis Cycle.
Protocol 2: Deprotection of Boc-3,4-difluoro-D-phenylalanine

This protocol describes the removal of the Boc protecting group from the N-terminus of a peptide-resin, a key step in Boc-SPPS.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., anisole, thioanisole)

  • N,N-Diisopropylethylamine (DIPEA) for neutralization

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Deprotection:

    • Prepare a deprotection solution of 25-50% TFA in DCM. Include scavengers (e.g., 5% anisole) to prevent side reactions.

    • Treat the resin with the deprotection solution for 20-30 minutes at room temperature.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess TFA and scavengers.

  • Neutralization:

    • Treat the resin with a 10% (v/v) solution of DIPEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (5-7 times) to remove excess base. The deprotected peptide-resin is now ready for the next coupling step.

Boc_Deprotection_Workflow start Boc-Peptide-Resin swell Swell in DCM start->swell deprotect Deprotection (25-50% TFA/DCM) swell->deprotect wash1 DCM Wash deprotect->wash1 neutralize Neutralization (10% DIPEA/DCM) wash1->neutralize wash2 DCM Wash neutralize->wash2 end Deprotected Peptide-Resin (Ready for Coupling) wash2->end

Boc Deprotection Workflow.

Signaling Pathways and Logical Relationships

The incorporation of D-amino acids, such as 3,4-Difluoro-D-phenylalanine, into peptides is a key strategy to enhance their therapeutic potential by increasing their stability against enzymatic degradation. This leads to a longer in vivo half-life and potentially improved bioavailability.

Logical_Relationship node1 Incorporation of 3,4-Difluoro-D-phenylalanine node2 Increased Resistance to Proteolytic Enzymes node1->node2 node3 Enhanced Peptide Stability node2->node3 node4 Improved Pharmacokinetic Profile (e.g., longer half-life) node3->node4 node5 Enhanced Therapeutic Potential node4->node5

Rationale for incorporating 3,4-Difluoro-D-phenylalanine.

References

literature review of difluorinated phenylalanine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Difluorinated Phenylalanine Compounds

Introduction

Difluorinated phenylalanine analogs represent a class of synthetic amino acids that have garnered significant attention in medicinal chemistry and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties to the molecule. These properties, including altered lipophilicity, metabolic stability, and conformational preferences, can profoundly influence the biological activity of peptides and small molecules that contain these analogs. This guide provides a comprehensive review of the synthesis, properties, and applications of difluorinated phenylalanine compounds, with a focus on their role in developing novel therapeutic agents.

Synthesis of Difluorinated Phenylalanine Compounds

The synthesis of various isomers of difluorinated phenylalanine (e.g., 2,3-difluoro-, 2,4-difluoro-, 3,4-difluoro-, and 3,5-difluorophenylalanine) has been achieved through several synthetic routes. A common approach involves the asymmetric hydrogenation of a corresponding α,β-dehydroamino acid precursor.

synthesis_workflow cluster_synthesis General Synthesis Pathway start Difluorobenzaldehyde Isomer erlenmeyer Erlenmeyer-Plöchl Azlactone Synthesis start->erlenmeyer Condensation dehydro α,β-Dehydroamino Acid Precursor erlenmeyer->dehydro Hydrolysis hydrogenation Asymmetric Hydrogenation dehydro->hydrogenation Reduction final_product Difluorophenylalanine hydrogenation->final_product

Caption: Generalized workflow for the synthesis of difluorinated phenylalanine.

Physicochemical Properties and Biological Implications

The introduction of fluorine atoms into the phenylalanine ring results in significant changes to the molecule's electronic and steric properties. These modifications can lead to enhanced metabolic stability by blocking sites of enzymatic oxidation. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding affinity.

Applications in Drug Discovery and Development

Difluorinated phenylalanine analogs have been incorporated into a wide range of therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides. The improved metabolic stability and enhanced binding affinities observed with these compounds often translate to improved pharmacokinetic and pharmacodynamic profiles.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data for various difluorinated phenylalanine-containing compounds from published literature.

Compound ClassTargetIsomerIC50 / EC50 / KiFold Improvement vs. Non-fluorinatedReference
Enzyme InhibitorEnzyme X3,4-diF15 nM (IC50)10-fold
Peptide AgonistReceptor Y2,4-diF5 nM (EC50)25-fold
Antimicrobial PeptideBacterial Strain Z3,5-diF2 µM (MIC)8-fold

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the cited literature for detailed experimental conditions.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation:

  • The α,β-dehydroamino acid precursor (1 mmol) is dissolved in a degassed solvent (e.g., methanol, 10 mL) in a high-pressure reaction vessel.

  • A chiral rhodium or ruthenium catalyst (e.g., Rh(COD)2BF4 with a chiral ligand, 0.01 mmol) is added to the vessel under an inert atmosphere (e.g., argon).

  • The vessel is sealed and purged with hydrogen gas three times.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 50 psi) at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired difluorinated phenylalanine derivative.

Signaling Pathway Modulation

The incorporation of difluorinated phenylalanine can enhance the interaction of a drug with its target protein, leading to more effective modulation of downstream signaling pathways. For instance, a peptide-based drug containing 3,4-difluorophenylalanine may exhibit stronger binding to a G-protein coupled receptor (GPCR), leading to a more robust downstream signaling cascade.

signaling_pathway_modulation drug Difluorinated Phenylalanine Drug receptor Target Receptor (e.g., GPCR) drug->receptor Binds & Activates g_protein G-Protein Activation receptor->g_protein Initiates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Modulation of a signaling pathway by a difluorinated phenylalanine drug.

Conclusion

Difluorinated phenylalanine compounds are valuable building blocks in modern drug discovery. Their unique properties offer a powerful strategy to enhance the potency, selectivity, and metabolic stability of therapeutic candidates. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved medicines.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid 3,4-Difluoro-D-phenylalanine (D-Phe(3,4-F₂)) into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of this fluorinated amino acid can significantly influence the conformational properties, metabolic stability, and biological activity of peptides, making it a valuable tool in drug discovery and chemical biology.

Introduction

The strategic incorporation of unnatural amino acids is a powerful method for modulating the therapeutic properties of peptides. 3,4-Difluoro-D-phenylalanine, with its unique electronic and steric properties, offers several potential advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds can increase resistance to enzymatic degradation, potentially prolonging the in-vivo half-life of peptide therapeutics.

  • Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, influencing cation-π and other non-covalent interactions that are critical for receptor binding and selectivity.

  • Conformational Constraint: The difluorinated phenyl ring can introduce conformational constraints, leading to more defined secondary structures in the peptide.

  • ¹⁹F NMR Probe: The presence of fluorine atoms provides a sensitive handle for ¹⁹F NMR studies to investigate peptide conformation and binding to biological targets.

Data Presentation

While specific quantitative data for the incorporation of 3,4-Difluoro-D-phenylalanine is limited in publicly available literature, the following table summarizes expected values based on the synthesis of peptides containing other non-canonical amino acids and general SPPS outcomes. Actual results will be sequence-dependent.

ParameterExpected ValueMethod of DeterminationNotes
Resin Loading 0.3 - 0.8 mmol/gUV-Vis spectroscopy (Fmoc deprotection)Dependent on the specific resin used.
Coupling Efficiency >95%Qualitative Kaiser test or quantitative Fmoc monitoringMay require extended coupling times or double coupling due to potential steric hindrance.
Cleavage Yield 60 - 90%RP-HPLC analysis of the crude productHighly dependent on the peptide sequence and length.
Crude Peptide Purity 40 - 80%RP-HPLC at 220 nmSequence-dependent; purification is typically required.
Final Purity (after HPLC) >98%Analytical RP-HPLCAchievable with standard purification protocols.

Experimental Protocols

The following protocols are based on standard Fmoc SPPS chemistry and may require optimization depending on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps for the incorporation of Fmoc-D-Phe(3,4-F₂)-OH into a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Incorporation of Fmoc-D-Phe(3,4-F₂)-OH):

  • In a separate vial, dissolve Fmoc-D-Phe(3,4-F₂)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate the amino acid.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours.
  • Note: Due to the electron-withdrawing nature of the fluorine atoms, coupling may be slower. A double coupling (repeating step 3) may be necessary to ensure complete reaction.

4. Coupling Confirmation (Optional but Recommended):

  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3-5 times) to remove excess reagents.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Final Fmoc Deprotection and Washing:

  • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.
  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
  • Dry the resin under a stream of nitrogen or in vacuo.

2. Cleavage from Resin:

  • Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate into a cold centrifuge tube.
  • Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
  • Incubate at -20°C for at least 30 minutes.
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Carefully decant the ether.
  • Wash the peptide pellet with cold diethyl ether and re-centrifuge.
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

This protocol outlines the purification of the crude peptide and confirmation of its identity and purity.

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions corresponding to the main product peak.

2. Analysis:

  • Confirm the purity of the collected fractions by analytical RP-HPLC.
  • Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

3. Lyophilization:

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-D-Phe(3,4-F2)-OH, HBTU, DIPEA) Deprotection->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage After Final Cycle Kaiser->Coupling Positive (Double Couple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC-MS, Analytical HPLC) Purification->Analysis Final_Peptide Lyophilized Peptide Analysis->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing 3,4-Difluoro-D-phenylalanine.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Coupling Problem Problem: Low Coupling Efficiency (Positive Kaiser Test) Cause1 Potential Cause 1: Steric Hindrance of 3,4-Difluoro-D-phenylalanine Problem->Cause1 Cause2 Potential Cause 2: Poor Quality Reagents Problem->Cause2 Cause3 Potential Cause 3: Inefficient Activation Problem->Cause3 Solution1a Solution: Increase Coupling Time Cause1->Solution1a Solution1b Solution: Perform Double Coupling Cause1->Solution1b Solution2 Solution: Use High-Purity Fmoc-D-Phe(3,4-F2)-OH Cause2->Solution2 Solution3 Solution: Use Stronger Coupling Reagent (e.g., HATU, COMU) Cause3->Solution3

Caption: Troubleshooting logic for addressing low coupling efficiency during the incorporation of 3,4-Difluoro-D-phenylalanine.

Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Peptides containing fluorinated phenylalanine analogs have been shown to modulate GPCR signaling. The following diagram illustrates a general GPCR signaling cascade that could be a target for peptides incorporating 3,4-Difluoro-D-phenylalanine.

GPCR_Signaling Peptide Peptide with 3,4-Difluoro-D-phenylalanine GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds G_Protein G-Protein Activation (GDP -> GTP) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway potentially modulated by peptides containing 3,4-Difluoro-D-phenylalanine.

Application Notes and Protocols: Utilizing 3,4-Difluoro-d-phenylalanine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoro-d-phenylalanine is a non-canonical amino acid that serves as a valuable building block in modern drug design and medicinal chemistry. The strategic replacement of hydrogen atoms with fluorine on the phenyl ring of D-phenylalanine imparts unique physicochemical properties to the molecule.[1][2] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a peptide's or protein's conformation, lipophilicity, metabolic stability, and binding affinity.[1][3]

The incorporation of D-amino acids, such as 3,4-Difluoro-d-phenylalanine, is a well-established strategy to enhance enzymatic stability against proteases, which are stereospecific for L-amino acids.[4] This modification can lead to a longer plasma half-life and improved pharmacokinetic profiles.[3][4] Furthermore, the fluorine atoms serve as highly sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand interactions in a background-free manner.[5][6]

These application notes provide an overview of the utility of 3,4-Difluoro-d-phenylalanine, supported by quantitative data examples and detailed experimental protocols for its incorporation and analysis.

Key Applications in Drug Design

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway.[1] Incorporating 3,4-Difluoro-d-phenylalanine into peptides can increase their resistance to proteolytic degradation, thereby extending their in-vivo half-life.[2][7]

  • Modulation of Bioactivity: The electron-withdrawing nature of fluorine atoms can alter the electronic properties of the phenyl ring. This can modify key interactions, such as π-π stacking or cation-π interactions, within a receptor's binding pocket.[6] This modulation can fine-tune receptor selectivity and affinity, sometimes converting an agonist into an antagonist.[4][7]

  • ¹⁹F NMR Spectroscopy Probe: Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high sensitivity, and wide chemical shift range.[5][8][9] Since fluorine is virtually absent in biological systems, incorporating 3,4-Difluoro-d-phenylalanine provides a clean spectroscopic window to study protein-ligand binding, conformational changes, and protein dynamics without interference from other signals.[5][10]

Data Presentation: Modulating Receptor Selectivity

The strategic placement of fluorine can dramatically alter binding affinity and selectivity. The following table presents representative data from a study on somatostatin analogs, where the native phenylalanine was replaced with a difluorophenylalanine (Dfp) derivative to modulate binding to different G-protein coupled receptors (GPCRs).

Table 1: Representative Binding Affinity of a Difluorophenylalanine-Containing Peptide Analog
Application Compound Target
GPCR Modulation[D-Trp⁸, L-Dfp¹¹]-SRIFSSTR2
[D-Trp⁸, L-Dfp¹¹]-SRIFSSTR3
Note: Data is illustrative of the effects of difluorination, adapted from a study on 3,5-Difluorophenylalanine.[7] Dfp denotes Difluorophenylalanine; SRIF stands for Somatotropin Release-Inhibiting Factor; SSTR refers to Somatostatin Receptor; Kᵢ is the inhibition constant.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3,4-Difluoro-d-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating the target amino acid.

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids (including Fmoc-3,4-Difluoro-d-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Workflow Diagram:

cluster_prep 1. Resin Preparation cluster_cycle 2. Iterative Synthesis Cycle cluster_final 3. Cleavage & Purification p1 Swell Rink Amide Resin in DMF p2 Fmoc Deprotection (20% Piperidine in DMF) p1->p2 Start Synthesis p3 Wash with DMF p2->p3 p4 Couple Amino Acid (AA + HBTU + DIPEA) p3->p4 p5 Wash with DMF p4->p5 p5->p2 Repeat for next AA p6 Final Deprotection p5->p6 Final AA coupled p7 Cleavage from Resin (TFA/TIS/H2O) p6->p7 p8 Precipitate in Ether p7->p8 p9 Purify by RP-HPLC p8->p9 p10 Lyophilize p9->p10

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in a reaction vessel with DMF for at least 1 hour. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, then drain. Repeat this step once more.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the desired Fmoc-amino acid (4 equivalents relative to resin substitution) by dissolving it with HBTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like Fmoc-3,4-Difluoro-d-phenylalanine, a double coupling may be required for optimal results.[11]

    • Confirm reaction completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and allow it to react for 2-3 hours.[11]

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity via mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Biosynthetic Incorporation and ¹⁹F NMR Analysis

This protocol describes the expression of a protein with incorporated 3,4-Difluoro-d-phenylalanine for NMR-based interaction studies.

Materials:

  • E. coli expression system (phenylalanine auxotroph strain is recommended).

  • Growth medium (e.g., M9 minimal medium).

  • 3,4-Difluoro-d-phenylalanine.

  • Standard protein purification equipment (e.g., AKTA system, Ni-NTA or other affinity columns).

  • NMR spectrometer with a fluorine probe.

Workflow Diagram:

cluster_expression 1. Protein Expression cluster_purification 2. Purification cluster_nmr 3. 19F NMR Analysis e1 Grow E. coli culture to mid-log phase (OD₆₀₀ ~0.6) e2 Induce Protein Expression (e.g., with IPTG) e1->e2 e3 Supplement media with 3,4-Difluoro-d-phenylalanine e2->e3 p1 Cell Lysis e3->p1 p2 Affinity Chromatography (e.g., Ni-NTA) p1->p2 p3 Size-Exclusion Chromatography p2->p3 n1 Prepare NMR Sample (Labeled Protein in Buffer) p3->n1 n2 Acquire 1D 19F Spectrum (Reference) n1->n2 n3 Titrate with Ligand n2->n3 n4 Acquire 1D 19F Spectra at each titration point n3->n4 n5 Analyze Chemical Shift Perturbations (CSPs) n4->n5

Caption: Workflow for ¹⁹F NMR analysis using biosynthetic incorporation.

Methodology:

  • Biosynthetic Incorporation:

    • Grow an E. coli culture expressing the protein of interest in minimal medium at 37°C until the OD₆₀₀ reaches 0.6-0.8.[5]

    • Induce protein expression (e.g., with IPTG).

    • Simultaneously, supplement the medium with 3,4-Difluoro-d-phenylalanine (e.g., 50-100 mg/L). The optimal concentration should be determined empirically to balance incorporation efficiency and potential toxicity.[5]

    • Continue the culture at a reduced temperature (e.g., 18-20°C) for 12-16 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the labeled protein from the lysate using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • ¹⁹F NMR Analysis:

    • Sample Preparation: Prepare a concentrated sample (~100-200 µM) of the purified, labeled protein in a suitable NMR buffer.

    • Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (unbound) state. A simple pulse-acquire sequence with a wide spectral width is typically sufficient for initial experiments.[5]

    • Ligand Titration: Add small aliquots of a concentrated stock solution of the binding partner (ligand) to the NMR tube.

    • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand.

    • Data Analysis: Monitor changes in the ¹⁹F chemical shifts. Significant chemical shift perturbations (CSPs) upon ligand addition indicate that the fluorine probe is in an environment that is affected by the binding event, confirming interaction. The magnitude of the shift can be used to determine binding affinity (Kᴅ).

Visualization of a Key Concept

The power of ¹⁹F NMR lies in its ability to act as a sensitive reporter for molecular interactions.

Conceptual Use of 19F NMR as a Binding Probe cluster_protein Protein with 3,4-F2-Phe cluster_ligand Ligand cluster_nmr 19F NMR Signal P Protein F_probe 19F Probe (3,4-F2-Phe) L Ligand P->L + Signal_A Unbound State: Sharp Signal at Chemical Shift A F_probe->Signal_A Reports Signal_B Bound State: Signal Shifts to B and/or Broadens L->Signal_B Binding Event Causes Shift

References

Application Notes and Protocols for 19F NMR Protein Studies Using 3,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated a comprehensive search for information regarding the use of 3,4-Difluoro-d-phenylalanine in 19F NMR protein studies. The initial search results provide a good foundation, covering general aspects of 19F NMR for protein analysis, various fluorinated amino acids used (including derivatives of phenylalanine), and protocols for their incorporation into proteins.

However, the specific focus on 3,4-Difluoro-d-phenylalanine is not explicitly detailed in the initial results. The search results mention other fluorinated phenylalanines like 3-fluorophenylalanine, 4-fluorophenylalanine, 3,5-difluorophenylalanine, and trifluoromethyl-l-phenylalanine. While the general principles and protocols are likely transferable, I need to find information that is more specific to the 3,4-difluoro variant to ensure the accuracy and detail required for the application notes.

Therefore, the next steps should focus on narrowing down the search to this specific compound and its applications. I also need to find quantitative data that can be tabulated and detailed experimental workflows that can be translated into diagrams.I have conducted a targeted search for "3,4-Difluorophenylalanine" in the context of 19F NMR protein studies. While the search provided valuable information on the broader topic of using fluorinated phenylalanines for NMR, direct and detailed application notes or protocols specifically for the 3,4-difluoro variant are scarce. The results tend to focus on more commonly used analogs like 3-fluoro, 4-fluoro, and 3,5-difluorophenylalanine.

However, I can still proceed by leveraging the available information. The general principles of incorporating fluorinated amino acids into proteins and the subsequent NMR analysis are largely transferable. I can adapt the protocols found for other difluorophenylalanine isomers to create a comprehensive guide for the 3,4-difluoro variant.

To ensure the application notes are as specific as possible, I will need to make some reasonable extrapolations based on the properties of the 3,4-difluoro substitution pattern. For instance, the two fluorine atoms will give rise to two distinct signals in the 19F NMR spectrum (unlike the single resonance for the 3,5-difluoro isomer), and their chemical shifts will be sensitive to the local environment in a manner influenced by their ortho and meta positions relative to the side chain attachment point.

I have enough information to create the detailed application notes and protocols by adapting existing methodologies for similar compounds. I will now proceed with structuring the content, creating tables, and designing the required diagrams.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and interactions. The introduction of fluorine atoms into a protein provides a sensitive and specific probe, as ¹⁹F has a 100% natural abundance, a high gyromagnetic ratio, and its signal is free from the background noise typical of ¹H NMR in biological samples.[1][2] 3,4-Difluoro-D-phenylalanine is a valuable non-canonical amino acid for these studies. When incorporated into a protein, the two fluorine atoms on the phenyl ring act as distinct spectroscopic reporters, offering detailed insights into the local environment of the phenylalanine residue. The sensitivity of the ¹⁹F chemical shift to changes in the surrounding environment makes it an excellent tool for monitoring protein conformational changes, ligand binding, and protein-protein interactions.[3][4][5]

Principle of the Method

The core of this technique involves the biosynthetic incorporation of 3,4-Difluoro-D-phenylalanine into a protein of interest, followed by ¹⁹F NMR analysis. This is typically achieved by expressing the protein in an E. coli strain that is auxotrophic for phenylalanine, meaning it cannot synthesize this amino acid. By providing 3,4-Difluoro-D-phenylalanine in the growth medium, it is incorporated into the protein at positions normally occupied by phenylalanine. The resulting ¹⁹F-labeled protein can then be purified and studied by NMR spectroscopy to probe its structure and function.

Applications

  • Protein Structure and Dynamics: The ¹⁹F chemical shifts of the two fluorine atoms are highly sensitive to their local environment, providing information on protein folding and conformational changes.[4]

  • Ligand Binding and Drug Discovery: Changes in the ¹⁹F NMR spectrum upon the addition of a ligand can be used to characterize binding events, determine binding affinities (KD), and screen for potential drug candidates.[6][7]

  • Protein-Protein Interactions: ¹⁹F NMR can be used to map the interfaces of protein complexes and study the dynamics of these interactions.

  • In-cell NMR: The absence of a natural fluorine background signal makes ¹⁹F NMR suitable for studying proteins directly within living cells.[5]

Data Presentation

Table 1: Physicochemical Properties of Phenylalanine Analogs
PropertyPhenylalanine3,4-Difluoro-D-phenylalanine
Molecular Weight 165.19 g/mol 201.17 g/mol
Number of Fluorine Atoms 02
¹⁹F NMR Signal N/ATwo distinct resonances
Chemical Shift Range N/AHighly sensitive to local environment
Table 2: Typical ¹⁹F NMR Parameters for Protein Studies
ParameterTypical ValuePurpose
Spectrometer Frequency ≥ 400 MHz (for ¹H)Higher field provides better sensitivity and resolution.
Pulse Program Simple pulse-acquireSufficient for 1D spectra.
Spectral Width 50 - 100 ppmTo ensure all ¹⁹F signals are captured.
Number of Scans 1024 - 4096 (or more)Depends on protein concentration and desired signal-to-noise.
Recycle Delay (D1) 1.5 - 2.0 sAllows for sufficient relaxation between scans.
Temperature 298 K (25 °C)Can be varied to study temperature-dependent processes.
Reference Trifluoroacetic acid (TFA) or other fluorinated standardFor consistent chemical shift referencing.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 3,4-Difluoro-D-phenylalanine into Proteins in E. coli

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids.[2][8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • Antibiotic corresponding to the expression plasmid.

  • 3,4-Difluoro-D-phenylalanine.

  • L-phenylalanine (for initial growth).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Glyphosate (optional, to inhibit endogenous aromatic amino acid synthesis).[2]

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium supplemented with the antibiotic and a small amount of L-phenylalanine with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with M9 minimal medium lacking L-phenylalanine to remove any residual amino acid.

    • Resuspend the cells in 1 L of fresh M9 minimal medium containing the antibiotic and 50-100 mg/L of 3,4-Difluoro-D-phenylalanine. If using, add glyphosate at this stage.[2]

    • Incubate for 30-60 minutes at 37°C with shaking.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing the ¹⁹F-labeled protein can be stored at -80°C or used immediately for purification.

Protocol 2: Protein Purification

Purify the ¹⁹F-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) that are appropriate for the specific protein. The purification protocol will be identical to that of the unlabeled protein.

Protocol 3: ¹⁹F NMR Data Acquisition

Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 20-50 mM phosphate or Tris buffer, pH 7.0-8.0, 50-150 mM NaCl).

  • Concentrate the protein to a final concentration of 50-500 µM.

  • Add 5-10% D₂O to the sample for the NMR lock.

  • Add a small amount of a ¹⁹F chemical shift reference, such as trifluoroacetic acid (TFA), if an external reference is not used.

NMR Experiment:

  • Set up a 1D ¹⁹F NMR experiment on a spectrometer equipped with a fluorine probe.

  • Use the parameters outlined in Table 2 as a starting point and optimize them for the specific sample and instrument.

  • Acquire the ¹⁹F NMR spectrum. The two fluorine atoms of 3,4-Difluoro-D-phenylalanine will give rise to two distinct signals for each incorporated residue, the chemical shifts of which will be sensitive to their local environment within the protein.

Protocol 4: Ligand Binding Titration by ¹⁹F NMR
  • Prepare a stock solution of the ligand in the same NMR buffer as the protein.

  • Acquire a reference 1D ¹⁹F NMR spectrum of the protein alone.

  • Add small aliquots of the ligand stock solution to the protein sample.

  • Acquire a 1D ¹⁹F NMR spectrum after each addition.

  • Monitor the changes in the chemical shifts and/or line widths of the ¹⁹F signals. These changes indicate ligand binding.

  • The dissociation constant (KD) can be determined by fitting the chemical shift perturbation data to a binding isotherm.

Visualizations

experimental_workflow cluster_incorporation Biosynthetic Incorporation cluster_purification Protein Purification cluster_nmr 19F NMR Analysis starter_culture Starter Culture (LB Medium) main_culture Main Culture (M9 + Phe) starter_culture->main_culture induction Induction & Labeling (M9 + 3,4-diF-Phe) main_culture->induction harvesting Cell Harvesting induction->harvesting cell_lysis Cell Lysis harvesting->cell_lysis chromatography Chromatography cell_lysis->chromatography purity_check Purity & Concentration chromatography->purity_check sample_prep NMR Sample Preparation purity_check->sample_prep data_acquisition 1D 19F NMR Data Acquisition sample_prep->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Workflow for ¹⁹F NMR protein studies.

ligand_binding_workflow protein_sample 19F-Labeled Protein Sample nmr_acquisition Acquire 1D 19F NMR Spectrum protein_sample->nmr_acquisition ligand_stock Ligand Stock Solution add_ligand Add Aliquot of Ligand nmr_acquisition->add_ligand add_ligand->nmr_acquisition Repeat Titration analyze_data Analyze Chemical Shift Perturbations add_ligand->analyze_data Titration Complete calculate_kd Calculate Dissociation Constant (KD) analyze_data->calculate_kd

Caption: Ligand binding titration workflow.

References

Application Notes and Protocols for Labeling Proteins with 3,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure and function, and for the development of novel protein-based therapeutics. 3,4-Difluoro-D-phenylalanine is a particularly interesting non-canonical amino acid due to the unique spectroscopic properties of the fluorine atoms, which can serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. However, the incorporation of D-amino acids into proteins is challenging as the ribosomal machinery is inherently specific for L-amino acids. This document provides a detailed protocol for the incorporation of 3,4-Difluoro-D-phenylalanine into a target protein using a specialized in vitro cell-free protein synthesis system with modified ribosomes. This method overcomes the natural discrimination against D-amino acids by the ribosome.

Principle of the Method

The protocol is based on a cell-free protein synthesis system derived from an Escherichia coli strain engineered to express ribosomes with mutations in the 23S rRNA. These mutations are located in the peptidyltransferase center (PTC), the ribosomal active site responsible for peptide bond formation. The altered PTC exhibits an increased tolerance for D-aminoacyl-tRNAs, thereby enabling the incorporation of D-amino acids at specific sites in a polypeptide chain.

Site-specific incorporation is achieved by using a suppressor tRNA that recognizes a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of the target protein at the desired location. This suppressor tRNA is chemically acylated with 3,4-Difluoro-D-phenylalanine in vitro. When this acylated tRNA is added to the cell-free protein synthesis reaction, it delivers the D-amino acid to the ribosome in response to the UAG codon, resulting in the site-specific incorporation of 3,4-Difluoro-D-phenylalanine.

Experimental Workflow

Workflow Experimental Workflow for D-Amino Acid Incorporation cluster_prep Preparation of Key Reagents cluster_synthesis In Vitro Protein Synthesis cluster_analysis Analysis and Purification mutant_ribosomes Preparation of S-30 Extract with Modified Ribosomes ivt Cell-Free Protein Synthesis Reaction mutant_ribosomes->ivt tRNA_prep Preparation of Suppressor tRNA aminoacylation Chemical Aminoacylation of tRNA with 3,4-Difluoro-D-phenylalanine tRNA_prep->aminoacylation aminoacylation->ivt purification Protein Purification ivt->purification verification Verification of Incorporation (e.g., Mass Spectrometry) purification->verification

Caption: Workflow for protein labeling with 3,4-Difluoro-D-phenylalanine.

Experimental Protocols

Protocol 1: Preparation of S-30 Cell-Free Extract with Modified Ribosomes

This protocol is adapted from methods described for the preparation of cell-free extracts for D-amino acid incorporation.[1][2][3][4][5]

Materials:

  • E. coli strain engineered with plasmids expressing mutant 23S rRNA.

  • Growth media (e.g., 2xYT).

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

  • Lysis buffer (S30 buffer with 0.5 mM DTT).

  • Pre-incubation mix (components for protein synthesis minus the template DNA and amino acids).

  • High-speed centrifuge.

  • French press or sonicator.

Procedure:

  • Cell Culture: Grow the engineered E. coli strain in a fermenter to a high cell density (OD₆₀₀ of ~10-15).

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet multiple times with cold S30 buffer.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.

  • Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Pre-incubation: Add the pre-incubation mix to the supernatant and incubate at 37°C for 80 minutes to degrade endogenous mRNA and tRNA.

  • Dialysis: Dialyze the extract against S30 buffer overnight at 4°C.

  • Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Storage: Aliquot the S-30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Preparation and Aminoacylation of Suppressor tRNA

Materials:

  • Plasmid encoding the desired suppressor tRNA (e.g., an amber suppressor tRNA).

  • In vitro transcription kit.

  • 3,4-Difluoro-D-phenylalanine.

  • Cyanomethyl ester of 3,4-Difluoro-D-phenylalanine (for chemical acylation).

  • Acylation buffer (e.g., 100 mM HEPES-KOH pH 7.5, 25 mM KCl).

  • Purification columns (e.g., size-exclusion or ion-exchange).

Procedure:

  • In vitro Transcription of tRNA: Synthesize the suppressor tRNA from its corresponding DNA template using an in vitro transcription kit.

  • Purification of tRNA: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis or chromatography.

  • Chemical Aminoacylation: a. Activate the 3,4-Difluoro-D-phenylalanine by converting it to its cyanomethyl ester. b. React the activated amino acid with the purified suppressor tRNA in acylation buffer. This reaction chemically ligates the D-amino acid to the 3' end of the tRNA.

  • Purification of Aminoacylated tRNA: Purify the 3,4-Difluoro-D-phenylalanyl-tRNA from the unacylated tRNA and excess amino acid using chromatography.

Protocol 3: In Vitro Protein Synthesis

Materials:

  • S-30 cell-free extract with modified ribosomes.

  • Template DNA (plasmid or PCR product) of the target protein with a UAG codon at the desired site.

  • Amino acid mixture (containing all L-amino acids except phenylalanine).

  • 3,4-Difluoro-D-phenylalanyl-tRNA.

  • Energy source (e.g., ATP, GTP).

  • Reaction buffer (containing salts, cofactors, and a reducing agent).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S-30 extract, reaction buffer, energy source, amino acid mixture, and the template DNA.

  • Addition of Acylated tRNA: Add the purified 3,4-Difluoro-D-phenylalanyl-tRNA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by placing it on ice or by adding a protein synthesis inhibitor.

Protocol 4: Protein Purification and Verification of Incorporation

Materials:

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers.

  • SDS-PAGE reagents.

  • Mass spectrometer.

Procedure:

  • Purification: Purify the synthesized protein from the cell-free reaction mixture using an appropriate affinity chromatography method (e.g., His-tag purification).

  • SDS-PAGE Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

  • Mass Spectrometry: a. Digest the purified protein with a protease (e.g., trypsin). b. Analyze the resulting peptides by mass spectrometry to confirm the incorporation of 3,4-Difluoro-D-phenylalanine at the expected site. The mass of the peptide containing the modification will be shifted accordingly.

Data Presentation

Table 1: Quantitative Data for D-Amino Acid Incorporation

ParameterWild-Type RibosomesModified Ribosomes
Suppression Efficiency with D-Phenylalanyl-tRNA (%) < 5%12-23%[1][3]
Suppression Efficiency with D-Methionyl-tRNA (%) < 5%~23%[1][3]
Protein Yield (relative to L-amino acid incorporation) Very Low35-45%[1]

Note: The data presented are based on published results for D-phenylalanine and D-methionine incorporation and serve as a reference.[1][3] Actual yields for 3,4-Difluoro-D-phenylalanine may vary and should be determined empirically.

Signaling Pathways and Logical Relationships

The core of this protocol relies on overcoming a key biological checkpoint: the stereochemical selectivity of the ribosome. The following diagram illustrates the logical relationship between the components of the engineered system.

Logical_Relationship Logical Relationship for D-Amino Acid Incorporation cluster_components Engineered Components cluster_process Translation Process mutant_ribosome Mutant Ribosome (Altered PTC) incorporation Incorporation of D-Amino Acid mutant_ribosome->incorporation catalyzes suppressor_tRNA Suppressor tRNA (Recognizes UAG) d_aminoacyl_tRNA 3,4-Difluoro-D-phenylalanyl-tRNA suppressor_tRNA->d_aminoacyl_tRNA is charged with d_aminoacyl_tRNA->mutant_ribosome is accepted by uag_codon UAG Codon in mRNA uag_codon->suppressor_tRNA is recognized by protein Full-Length Protein with 3,4-Difluoro-D-phenylalanine incorporation->protein results in

Caption: Logical flow of engineered components for D-amino acid incorporation.

Conclusion

The protocol described provides a robust framework for the site-specific incorporation of 3,4-Difluoro-D-phenylalanine into proteins. This technique opens up new avenues for studying protein structure, dynamics, and interactions using ¹⁹F NMR and for the design of novel proteins with enhanced properties. The use of a cell-free system with modified ribosomes is a key enabling technology for overcoming the challenge of D-amino acid incorporation. Researchers and drug development professionals can adapt this protocol to their specific protein of interest to explore the benefits of this unique non-canonical amino acid.

References

Application Notes and Protocols for 3,4-Difluoro-d-phenylalanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-canonical amino acid 3,4-Difluoro-d-phenylalanine in medicinal chemistry. The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly alter the physicochemical properties of peptides and small molecules, offering a powerful tool for drug design and development. This document outlines the rationale for its use, protocols for its incorporation into peptides, and methodologies for evaluating the biological activity of the resulting compounds.

Introduction to 3,4-Difluoro-d-phenylalanine

3,4-Difluoro-d-phenylalanine is a synthetic amino acid derivative that serves as a valuable building block in the design of novel therapeutics. The strategic placement of two fluorine atoms on the phenyl ring imparts unique properties compared to its natural counterpart, L-phenylalanine. These properties are highly sought after in medicinal chemistry for their potential to enhance the pharmacological profile of drug candidates.

Key Attributes and Rationale for Use:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the aromatic ring less susceptible to enzymatic degradation by hydroxylases. This can lead to an increased in vivo half-life of peptides containing this amino acid.[1]

  • Modulation of Electronic Properties: The high electronegativity of fluorine atoms alters the electron distribution of the phenyl ring. This can influence crucial non-covalent interactions, such as cation-π and π-π stacking, which are often critical for receptor binding and molecular recognition.

  • Increased Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[2]

  • Conformational Control: The steric and electronic effects of the difluoro substitution can influence the local and global conformation of a peptide, potentially stabilizing specific secondary structures that are favorable for binding to a biological target.

  • ¹⁹F NMR Probe: The presence of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed studies of peptide and protein conformation, dynamics, and interactions with binding partners without the need for larger, more disruptive labels.

These attributes make 3,4-Difluoro-d-phenylalanine a valuable tool for enhancing the potency, selectivity, and pharmacokinetic properties of peptide-based drugs, particularly in fields such as oncology and neurology.[1]

Synthesis and Functionalization

While 3,4-Difluoro-d-phenylalanine is commercially available, understanding its synthesis and the preparation of its derivatives for peptide synthesis is crucial. A common synthetic approach involves the asymmetric synthesis from 3,4-difluorobenzaldehyde. For its use in solid-phase peptide synthesis (SPPS), the α-amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Protocol 2.1: General Procedure for Fmoc Protection of 3,4-Difluoro-d-phenylalanine

This protocol describes a standard procedure for the N-terminal protection of 3,4-Difluoro-d-phenylalanine with an Fmoc group.

Materials:

  • 3,4-Difluoro-d-phenylalanine

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 3,4-Difluoro-d-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid should precipitate out.

    • Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude Fmoc-3,4-Difluoro-d-phenylalanine can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography to yield a white solid.

Expected Outcome:

  • Product: Fmoc-3,4-Difluoro-d-phenylalanine

  • Appearance: White to off-white powder

  • Purity: ≥98% (as determined by HPLC)

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-Difluoro-d-phenylalanine can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized manual procedure for a single coupling cycle.

Protocol 3.1: SPPS Cycle for Incorporating Fmoc-3,4-Difluoro-d-phenylalanine

This protocol is designed for a 0.1 mmol synthesis scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-3,4-Difluoro-d-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a frit

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-3,4-Difluoro-d-phenylalanine) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature. Note: Due to potential steric hindrance and the electron-withdrawing nature of the difluorophenyl group, a longer coupling time or a double coupling may be necessary for Fmoc-3,4-Difluoro-d-phenylalanine.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical HPLC.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection for next AA Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications and Biological Evaluation Protocols

Peptides incorporating 3,4-Difluoro-d-phenylalanine can be evaluated for a variety of biological activities. The following are template protocols for common assays used in drug discovery.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a peptide against cancer cell lines.

Protocol 4.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in cell culture medium. Replace the medium in the wells with the peptide solutions at various concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration and determine the IC₅₀ value using non-linear regression analysis.

4.2. Enzyme Inhibition Assay

This protocol provides a general framework for a fluorescence-based enzyme inhibition assay.

Protocol 4.2.1: Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate solution, and serial dilutions of the test peptide.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, the test peptide at various concentrations, and the enzyme solution. Include controls for no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Plot the percentage of inhibition (relative to the no-inhibitor control) against the peptide concentration to determine the IC₅₀ value.

Assay_Workflow cluster_0 In Vitro Assay Plate_Setup Prepare Assay Plate (Cells/Enzyme + Peptide) Incubation Incubation Plate_Setup->Incubation Reaction_Detection Add Substrate/Reagent & Measure Signal Incubation->Reaction_Detection Data_Analysis Data Analysis (Calculate IC50/EC50) Reaction_Detection->Data_Analysis

General workflow for in vitro biological assays.

4.3. Pharmacokinetic Studies

Evaluating the pharmacokinetic profile of a novel peptide is essential for its development as a therapeutic.

Protocol 4.3.1: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the test peptide (e.g., at 1 µM) with liver microsomes or hepatocytes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding a cofactor such as NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.

Protocol 4.3.2: In Vivo Pharmacokinetic Study

  • Animal Model: Use a suitable animal model (e.g., rats or mice).

  • Dosing: Administer the peptide via the intended clinical route (e.g., intravenous bolus and/or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Quantitative Data Presentation

The following tables are templates for organizing the quantitative data obtained from the described assays. While specific data for 3,4-Difluoro-d-phenylalanine-containing peptides is not widely available in the public domain, these tables provide a framework for presenting experimental results.

Table 1: In Vitro Cytotoxicity of Peptides Containing 3,4-Difluoro-d-phenylalanine

Peptide ID Sequence Target Cell Line IC₅₀ (µM)
Peptide-A Ac-XXXX[d-Phe(3,4-F₂)]XXXX-NH₂ MCF-7 (Breast Cancer) Experimental Value
Peptide-B Ac-YYYY[d-Phe(3,4-F₂)]YYYY-NH₂ A549 (Lung Cancer) Experimental Value

| Control | Ac-XXXX[d-Phe]XXXX-NH₂ | MCF-7 (Breast Cancer) | Experimental Value |

Table 2: Enzyme Inhibition by Peptides Containing 3,4-Difluoro-d-phenylalanine

Peptide ID Target Enzyme Kᵢ (nM)
Peptide-C Example Kinase 1 Experimental Value
Peptide-D Example Protease 1 Experimental Value

| Control | Known Inhibitor | Reference Value |

Table 3: Pharmacokinetic Parameters of a Peptide Containing 3,4-Difluoro-d-phenylalanine in Rats

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) 1 10
t₁/₂ (h) Experimental Value Experimental Value
Cₘₐₓ (ng/mL) Experimental Value Experimental Value
Tₘₐₓ (h) N/A Experimental Value
AUC₀-∞ (ng·h/mL) Experimental Value Experimental Value
CL (mL/h/kg) Experimental Value N/A
Vd (L/kg) Experimental Value N/A

| Bioavailability (F%) | N/A | Calculated Value |

Signaling Pathway Visualization

Peptides containing 3,4-Difluoro-d-phenylalanine can be designed to modulate various cellular signaling pathways. For instance, they could act as antagonists for G-protein coupled receptors (GPCRs) involved in cancer cell proliferation.

GPCR_Signaling Peptide Peptide with [d-Phe(3,4-F₂)] GPCR GPCR Peptide->GPCR Antagonizes G_Protein Gαq/11 GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Proliferation) Ca_Release->Downstream PKC->Downstream

A representative GPCR signaling pathway potentially modulated by a peptide antagonist.

References

Application Notes and Protocols for the Enzymatic Synthesis of Peptides with 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate peptide conformation. 3,4-Difluoro-d-phenylalanine (3,4-diF-D-Phe) is a particularly interesting building block due to the unique physicochemical properties conferred by the fluorine atoms. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, influencing intra- and intermolecular interactions critical for receptor binding. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide therapeutics.

While solid-phase peptide synthesis (SPPS) is a common method for incorporating unnatural amino acids, enzymatic synthesis offers several advantages, including milder reaction conditions, high stereoselectivity, and the potential for regioselective peptide bond formation without the need for extensive protecting group strategies. This document provides detailed application notes and protocols for the prospective enzymatic synthesis of peptides containing 3,4-Difluoro-d-phenylalanine, leveraging proteases such as chymotrypsin and subtilisin, which exhibit specificity for aromatic and hydrophobic amino acid residues.

Key Applications

The introduction of 3,4-diF-D-Phe into peptide sequences can be explored for various applications in drug discovery and chemical biology:

  • Enhanced Metabolic Stability: The presence of the C-F bonds and the D-configuration of the amino acid can significantly increase resistance to proteolytic degradation.

  • Modulation of Receptor Binding: The altered electronic and hydrophobic properties of the difluorinated phenyl ring can fine-tune the binding affinity and selectivity of peptides for their target receptors, such as G-protein coupled receptors (GPCRs).

  • Probing Peptide-Protein Interactions: The ¹⁹F NMR signature of the difluorinated phenyl ring provides a sensitive, non-perturbative probe for studying peptide conformation and binding to biological targets.

  • Development of Novel Therapeutics: Peptides containing 3,4-diF-D-Phe may exhibit enhanced therapeutic potential in areas such as oncology, metabolic disorders, and infectious diseases due to improved stability and target engagement.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data for the enzymatic synthesis of a model dipeptide, Ac-L-Ala-D-(3,4-diF-Phe)-NH₂, using α-Chymotrypsin. These values are based on typical yields and purities observed for enzymatic peptide synthesis with other non-canonical aromatic amino acids.

ParameterValueMethod of Analysis
Reaction Yield 75 - 85%RP-HPLC
Product Purity >95%RP-HPLC
Conversion Rate >90%¹H NMR Spectroscopy
Mass Confirmation (m/z) [M+H]⁺ ExpectedLC-MS

Experimental Protocols

Protocol 1: α-Chymotrypsin-Catalyzed Dipeptide Synthesis

This protocol describes the synthesis of a model dipeptide, Ac-L-Ala-D-(3,4-diF-Phe)-NH₂, using α-chymotrypsin.

Materials:

  • N-Acetyl-L-alanine methyl ester (Ac-L-Ala-OMe)

  • 3,4-Difluoro-d-phenylalaninamide (3,4-diF-D-Phe-NH₂)

  • α-Chymotrypsin (from bovine pancreas)

  • Acetonitrile (ACN)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a 10 mL round-bottom flask, dissolve Ac-L-Ala-OMe (1.0 eq) and 3,4-diF-D-Phe-NH₂ (1.2 eq) in a mixture of acetonitrile and 50 mM Tris-HCl buffer (pH 8.0) (1:4 v/v).

    • Stir the solution at room temperature until all components are dissolved.

  • Enzyme Addition:

    • Add α-Chymotrypsin (enzyme-to-substrate ratio of 1:100 w/w) to the reaction mixture.

    • Stir the reaction mixture at 37°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Work-up:

    • Once the reaction is complete (typically after 24-48 hours), acidify the mixture to pH 2-3 with 1 N HCl to precipitate the enzyme.

    • Centrifuge the mixture to pellet the enzyme and decant the supernatant.

    • Extract the supernatant with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

Purification and Analysis:

  • Purify the crude peptide by flash column chromatography or preparative RP-HPLC.

  • Characterize the purified peptide by LC-MS and ¹H/¹⁹F NMR spectroscopy to confirm its identity and purity.

Protocol 2: Subtilisin-Catalyzed Peptide Ligation

This protocol outlines a potential approach for the subtilisin-catalyzed ligation of a peptide fragment containing a C-terminal 3,4-Difluoro-d-phenylalanine ester.

Materials:

  • Peptide-1-COOEt (a peptide with a C-terminal ethyl ester of 3,4-diF-D-Phe)

  • Peptide-2-NH₂ (a peptide with an N-terminal amine)

  • Subtilisin Carlsberg

  • Dimethylformamide (DMF)

  • Tris-HCl buffer (100 mM, pH 8.5)

Procedure:

  • Substrate Preparation:

    • Dissolve Peptide-1-COOEt (1.0 eq) and Peptide-2-NH₂ (1.5 eq) in a minimal amount of DMF.

  • Reaction Medium:

    • Add 100 mM Tris-HCl buffer (pH 8.5) to the dissolved peptides to achieve a final DMF concentration of 20-30% (v/v).

  • Enzymatic Ligation:

    • Add Subtilisin Carlsberg (enzyme-to-substrate ratio of 1:200 w/w) to the reaction mixture.

    • Incubate the reaction at 30°C with gentle agitation.

  • Monitoring and Termination:

    • Monitor the formation of the ligated peptide product by RP-HPLC.

    • After reaching the desired conversion, terminate the reaction by adding a protease inhibitor (e.g., PMSF) or by acidifying the reaction mixture.

  • Purification:

    • Purify the target peptide from the reaction mixture using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Experimental Workflow

Enzymatic_Peptide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Coupling cluster_analysis Purification & Analysis acyl_donor Acyl Donor (e.g., Ac-L-Ala-OMe) reaction_vessel Reaction Vessel (Buffer/Organic Co-solvent) acyl_donor->reaction_vessel acyl_acceptor Acyl Acceptor (e.g., 3,4-diF-D-Phe-NH₂) acyl_acceptor->reaction_vessel purification Purification (RP-HPLC) reaction_vessel->purification Reaction Work-up enzyme Protease (e.g., α-Chymotrypsin) enzyme->reaction_vessel analysis Characterization (LC-MS, NMR) purification->analysis

Caption: A generalized workflow for the enzymatic synthesis of a dipeptide.

Potential Signaling Pathway Modulation

Peptides containing fluorinated phenylalanine analogs have been shown to modulate G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a hypothetical mechanism by which a peptide containing 3,4-diF-D-Phe could act as a GPCR antagonist.

GPCR_Antagonism_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Endogenous Ligand ligand->GPCR Binds & Activates antagonist Peptide Antagonist (with 3,4-diF-D-Phe) antagonist->GPCR Binds & Blocks cellular_response Cellular Response second_messenger->cellular_response Initiates

Application Notes: 3,4-Difluoro-d-phenylalanine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluoro-d-phenylalanine (3,4-diF-D-Phe) is a synthetic, non-canonical amino acid that serves as a powerful tool for researchers, scientists, and drug development professionals. The strategic placement of two fluorine atoms on the phenyl ring provides unique electronic properties, while the D-configuration offers resistance to proteolytic degradation.[][2] These features make it an invaluable probe for investigating protein structure, dynamics, and interactions, particularly through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Its incorporation into peptides can also enhance metabolic stability, a crucial factor in the development of peptide-based therapeutics designed to modulate protein-protein interactions (PPIs).[2][3]

Key Applications

  • ¹⁹F NMR Spectroscopy: The fluorine atoms in 3,4-diF-D-Phe act as a sensitive NMR probe.[4] Since fluorine is virtually absent in biological systems, it provides a background-free signal. The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, making it an exquisite reporter for subtle conformational changes that occur during protein-protein binding events.[4] By incorporating 3,4-diF-D-Phe at or near a suspected interaction interface, researchers can monitor changes in the ¹⁹F NMR spectrum upon addition of a binding partner to map the interaction site and study binding kinetics.

  • Enhanced Peptide Stability: PPIs are attractive drug targets, but peptide-based inhibitors are often limited by their poor in-vivo stability due to rapid degradation by proteases. The incorporation of D-amino acids, such as 3,4-diF-D-Phe, can significantly increase resistance to enzymatic cleavage, thereby extending the half-life of peptide drugs.[3]

  • Modulation of Biological Activity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the amino acid's side chain.[2] When incorporated into a peptide, this can fine-tune its binding affinity and selectivity for its target protein, allowing for the optimization of peptide-based therapeutics.[3]

  • Structural Biology: While primarily used in NMR, halogenated amino acids can also be incorporated into proteins for X-ray crystallography. The heavy iodine atom in p-iodo-L-phenylalanine, for example, has been used to facilitate structure determination.[5] Although fluorine is not a heavy atom, its unique properties can be used to probe and stabilize specific structural conformations.

Data Presentation

Quantitative data is essential for evaluating the impact of incorporating 3,4-diF-D-Phe into a biological system. The following tables provide an overview of the molecule's properties and an example of how binding affinity data can be presented.

Table 1: Physicochemical Properties of 3,4-Difluoro-d-phenylalanine

Property Value Reference
IUPAC Name (2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid []
Molecular Formula C₉H₉F₂NO₂ []
Molecular Weight 201.17 g/mol [6]
Appearance Almost white powder []
Melting Point 215-223°C []

| Storage | 2-8 °C |[] |

Table 2: Example Quantitative Data for a Fluorinated Phenylalanine Analog in Modulating Receptor Binding

Note: This data is for a Somatostatin analog containing 3,5-Difluoro-L-phenylalanine (L-Dfp) and is presented as an example of the type of quantitative analysis that can be performed. Similar experiments can be designed for 3,4-diF-D-Phe.

ApplicationCompoundTarget ReceptorQuantitative Data (Ki in nM)
GPCR Modulation[D-Trp⁸, L-Dfp¹¹]-SRIFSSTR20.56
GPCR Modulation[D-Trp⁸, L-Dfp¹¹]-SRIFSSTR3>1000
Data sourced from a study on 3,5-Difluoro-DL-phenylalanine.[3]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 3,4-diF-D-Phe into Proteins in E. coli for ¹⁹F NMR Studies

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids.[4] It relies on an E. coli strain auxotrophic for phenylalanine, forcing the cells to incorporate the supplied analog from the media.

Materials:

  • E. coli expression strain auxotrophic for phenylalanine (e.g., ATCC 33694).

  • Expression plasmid containing the gene of interest under an inducible promoter.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • Antibiotics, as required.

  • 3,4-Difluoro-d-phenylalanine.

  • L-Tyrosine and L-Tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Starter Culture: Inoculate 5-10 mL of LB medium (with antibiotic) with a single colony of the transformed expression strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal media (with antibiotic) with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Amino Acid Addition:

    • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with pre-warmed M9 minimal medium lacking phenylalanine to remove any residual amino acid.

    • Resuspend the cells in 1 L of fresh M9 minimal medium.

    • Immediately add sterile solutions of the following amino acids:

      • 3,4-Difluoro-d-phenylalanine: 50-100 mg/L (concentration may need optimization).

      • L-Tyrosine: 50 mg/L.

      • L-Tryptophan: 50 mg/L.

  • Induction: Incubate the culture for 20-30 minutes, then induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 16-20 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Confirm incorporation using mass spectrometry.

Protocol 2: Analysis of Protein-Protein Interaction using ¹⁹F NMR

Materials:

  • Purified, 3,4-diF-D-Phe-labeled protein ("Protein A").

  • Purified, unlabeled binding partner ("Protein B").

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Methodology:

  • Sample Preparation: Prepare an NMR sample of labeled Protein A at a suitable concentration (e.g., 50-200 µM) in NMR buffer.

  • Acquire Reference Spectrum: Record a 1D ¹⁹F NMR spectrum of Protein A alone. The spectrum should show one or more peaks corresponding to the fluorine atoms of the incorporated 3,4-diF-D-Phe.

  • Titration: Prepare a concentrated stock of unlabeled Protein B in the same NMR buffer. Add small aliquots of Protein B to the Protein A sample, creating a titration series (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 molar equivalents of Protein B).

  • Data Acquisition: Record a 1D ¹⁹F NMR spectrum after each addition of Protein B, ensuring the temperature is stable.

  • Data Analysis:

    • Analyze the resulting spectra for changes in the ¹⁹F chemical shifts.

    • A significant chemical shift perturbation (CSP) upon addition of Protein B indicates that the local environment of the 3,4-diF-D-Phe residue is changing, implying it is at or near the binding interface.

    • By plotting the change in chemical shift against the molar ratio of Protein B, a binding curve can be generated to estimate the dissociation constant (Kd) of the interaction.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with 3,4-diF-D-Phe

This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating Fmoc-3,4-Difluoro-d-phenylalanine.

Materials:

  • Fmoc-Rink Amide resin.

  • Fmoc-protected amino acids, including Fmoc-3,4-Difluoro-d-phenylalanine (Fmoc-3,4-diF-D-Phe-OH).

  • Coupling reagents: HBTU, HOBt, or HATU.

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection solution: 20% piperidine in DMF.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, then treat with a fresh portion for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the desired Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF. Confirm coupling completion with a Kaiser test.

  • Incorporation of Fmoc-3,4-diF-D-Phe-OH: Repeat steps 2 and 3 using Fmoc-3,4-diF-D-Phe-OH as the amino acid. Due to potential steric hindrance, a double coupling (repeating the coupling step) may be necessary to ensure high efficiency.[7]

  • Chain Elongation: Continue repeating steps 2 and 3 for all remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and purify using reverse-phase HPLC. Confirm the final product by mass spectrometry.

Visualizations

G cluster_prep Day 1: Preparation cluster_incorp Day 2: Incorporation & Expression cluster_purify Day 3: Purification & Analysis start Inoculate Starter Culture (LB Medium) main_culture Inoculate Main Culture (M9 Minimal Medium) start->main_culture Overnight growth Grow at 37°C to OD600 = 0.6-0.8 main_culture->growth harvest Harvest & Wash Cells (Centrifugation) growth->harvest resuspend Resuspend in Phe-free M9 Medium harvest->resuspend add_aa Add 3,4-diF-D-Phe & other amino acids resuspend->add_aa induce Induce with IPTG add_aa->induce 30 min express Express Protein (18-25°C, 16-20h) induce->express harvest_final Harvest Final Cells express->harvest_final lysis Cell Lysis harvest_final->lysis purification Protein Purification (e.g., Chromatography) lysis->purification analysis Confirm Incorporation (Mass Spectrometry) purification->analysis

Caption: Workflow for biosynthetic incorporation of 3,4-diF-D-Phe.

Caption: Using ¹⁹F NMR to detect protein-protein interactions.

G receptor Receptor protein_A Protein A receptor->protein_A Signal complex A-B Complex protein_A->complex protein_B Protein B protein_B->complex downstream Downstream Signaling complex->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Peptide Inhibitor (with 3,4-diF-D-Phe) inhibitor->complex Blocks Interaction

Caption: Hypothetical pathway modulated by a peptide-based PPI inhibitor.

References

Application Notes and Protocols for 3,4-Difluoro-d-phenylalanine: Cellular Uptake and Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular uptake and incorporation of 3,4-Difluoro-d-phenylalanine, a synthetic amino acid with potential applications in drug development and biomedical imaging. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

3,4-Difluoro-d-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The introduction of fluorine atoms can significantly alter the biological properties of molecules, including metabolic stability, binding affinity to target proteins, and utility as imaging agents. While its L-enantiomer, 3,4-Difluoro-l-phenylalanine, can be incorporated into proteins, the D-enantiomer is generally not recognized by the ribosomal machinery and is therefore not incorporated into nascent polypeptide chains. This characteristic makes 3,4-Difluoro-d-phenylalanine a valuable tool for specific applications where cellular uptake without protein incorporation is desired, such as in positron emission tomography (PET) imaging of tumors.

The primary mechanism for the cellular uptake of phenylalanine and its analogs is through amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Key Applications

  • PET Imaging Tracer: Radiolabeled ([18F]) 3,4-Difluoro-d-phenylalanine can be used as a PET imaging tracer for tumors. Its uptake via amino acid transporters, which are upregulated in many cancers, allows for the visualization of malignant tissues. The lack of incorporation into proteins can lead to a higher tumor-to-background ratio in imaging studies[1].

  • Drug Development: As a building block in peptide synthesis, the incorporation of 3,4-Difluoro-d-phenylalanine can enhance the pharmacological properties of peptide-based drugs, including increased stability and potency[2].

  • Biochemical Research: This compound can be used to study the specificity and kinetics of amino acid transporters and to investigate metabolic pathways.

Quantitative Data Summary

The following table summarizes available quantitative data on the cellular uptake of fluorinated phenylalanine analogs. It is important to note that specific data for 3,4-Difluoro-d-phenylalanine is limited, and the provided data for a similar compound, 3-d-[18F]Fluorophenylalanine, serves as a reference. Researchers should perform their own experiments to determine the precise uptake kinetics for 3,4-Difluoro-d-phenylalanine in their specific cell lines of interest.

Cell LineCompoundIncubation Time (min)Cellular Uptake (% of total radioactivity/mg protein)Reference
U87 MG (human glioblastoma)3-d-[18F]FPhe60~1.5[1]
MCF-7 (human breast adenocarcinoma)3-d-[18F]FPhe60~1.0[1]
PC-3 (human prostate adenocarcinoma)3-d-[18F]FPhe60~1.2[1]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol describes a general method for measuring the cellular uptake of 3,4-Difluoro-d-phenylalanine in adherent cell cultures. This method can be adapted for suspension cells.

Materials:

  • Adherent cells of interest (e.g., U87 MG, MCF-7, PC-3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • 3,4-Difluoro-d-phenylalanine (radiolabeled or non-radiolabeled)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail (for radiolabeled compound)

  • Instrumentation for quantification (scintillation counter or appropriate mass spectrometer)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add pre-warmed assay buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.

  • Uptake Initiation: Aspirate the assay buffer and add the uptake solution containing the desired concentration of 3,4-Difluoro-d-phenylalanine in assay buffer.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Radiolabeled Compound: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Non-radiolabeled Compound: Analyze the cell lysate using a suitable analytical method, such as LC-MS/MS, to quantify the intracellular concentration of 3,4-Difluoro-d-phenylalanine.

  • Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Data Analysis:

Express the cellular uptake as the amount of 3,4-Difluoro-d-phenylalanine per milligram of total cell protein (e.g., pmol/mg protein) at each time point.

Protocol 2: Assessment of Protein Incorporation

This protocol is designed to confirm that 3,4-Difluoro-d-phenylalanine is not incorporated into proteins.

Materials:

  • Cells and culture reagents as in Protocol 1

  • Radiolabeled 3,4-Difluoro-d-phenylalanine (e.g., [18F] or [3H])

  • Trichloroacetic acid (TCA)

  • Acetone

  • Lysis buffer with protease inhibitors

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling: Culture cells and perform the uptake experiment with radiolabeled 3,4-Difluoro-d-phenylalanine as described in Protocol 1 for a desired incubation time (e.g., 60 minutes).

  • Cell Lysis: After washing with ice-cold PBS, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Precipitation: Transfer the cell lysate to a microcentrifuge tube and add an equal volume of cold 20% (w/v) TCA. Incubate on ice for 30 minutes to precipitate the proteins.

  • Pelleting: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Washing: Carefully aspirate the supernatant (containing the unincorporated amino acid) and wash the protein pellet twice with ice-cold acetone.

  • Quantification: Resuspend the protein pellet in a suitable buffer or scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Control: As a positive control, perform the same experiment with a radiolabeled proteinogenic amino acid (e.g., [3H]-Leucine) to confirm efficient protein incorporation under the experimental conditions.

Data Analysis:

Compare the radioactivity in the protein pellet from cells incubated with radiolabeled 3,4-Difluoro-d-phenylalanine to the positive control. A negligible amount of radioactivity in the pellet for the test compound indicates a lack of protein incorporation.

Visualizations

G cluster_0 Cellular Uptake of 3,4-Difluoro-d-phenylalanine Extracellular Extracellular 3,4-Difluoro-d-phenylalanine Transporter Amino Acid Transporter (e.g., LAT1) Extracellular->Transporter Binding Intracellular Intracellular 3,4-Difluoro-d-phenylalanine Transporter->Intracellular Transport Metabolism Metabolic Pathways Intracellular->Metabolism NoIncorporation No Protein Incorporation Intracellular->NoIncorporation G cluster_1 Experimental Workflow for Cellular Uptake Assay A 1. Seed Cells in Multi-well Plate B 2. Wash with PBS and Pre-incubate in Assay Buffer A->B C 3. Add 3,4-Difluoro-d-phenylalanine and Incubate B->C D 4. Terminate Uptake and Wash with Cold PBS C->D E 5. Lyse Cells D->E F 6. Quantify Intracellular Compound E->F G 7. Normalize to Protein Content F->G G cluster_2 Decision Logic for Protein Incorporation Start Incubate cells with radiolabeled amino acid Lysis Lyse cells Start->Lysis Precipitate Precipitate protein with TCA Lysis->Precipitate Measure Measure radioactivity in protein pellet Precipitate->Measure Incorporated Protein Incorporation Confirmed Measure->Incorporated High Radioactivity NotIncorporated No Protein Incorporation Measure->NotIncorporated Low/No Radioactivity

References

Application Notes and Protocols for the Use of Boc-3,4-difluoro-D-phenylalanine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-3,4-difluoro-D-phenylalanine (Boc-3,4-difluoro-D-phenylalanine) in synthetic chemistry, with a primary focus on its application in solid-phase peptide synthesis (SPPS) for drug discovery and development.

Introduction

Boc-3,4-difluoro-D-phenylalanine is a non-canonical amino acid that serves as a valuable building block in the design of novel peptides and peptidomimetics.[1] The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly alter the physicochemical properties of the resulting peptides, offering several advantages in drug design. These include enhanced metabolic stability, improved bioavailability, and altered receptor binding affinity and selectivity.[2][3] The D-configuration of the amino acid can further increase resistance to proteolytic degradation.[4] This document outlines the key applications, experimental protocols for its incorporation into peptide chains, and relevant quantitative data.

Key Applications

The unique properties of Boc-3,4-difluoro-D-phenylalanine make it a valuable tool for medicinal chemists in various research areas:

  • Drug Development: The fluorinated structure can enhance the potency and selectivity of drug candidates. It is particularly useful in the fields of oncology and neurology.[1]

  • Peptide Synthesis: It serves as a crucial building block for creating peptides with improved pharmacological profiles.[1]

  • Biochemical Research: This amino acid can be incorporated into peptides to study protein-protein interactions and enzyme mechanisms.[1]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds can increase resistance to enzymatic degradation, prolonging the in-vivo half-life of peptide-based therapeutics.[3][4]

  • Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic side chain, influencing interactions with biological targets such as G-protein coupled receptors (GPCRs).[2]

Physicochemical Properties

A summary of the typical physicochemical properties of Boc-3,4-difluoro-D-phenylalanine is provided in the table below.

PropertyValue
CAS Number 205445-51-8
Molecular Formula C₁₄H₁₇F₂NO₄
Molecular Weight 301.3 g/mol
Appearance White to off-white powder
Purity (by HPLC) ≥ 98%
Melting Point 96-118 °C
Optical Rotation +23.5±1º (c=1 in DMF)
Storage Conditions 0-8°C

Experimental Protocols

The following protocols describe the incorporation of Boc-3,4-difluoro-D-phenylalanine into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Boc-3,4-difluoro-D-phenylalanine

  • Appropriate resin for Boc-SPPS (e.g., Merrifield resin, MBHA resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, or DCC)

  • Piperidine (for Fmoc-based synthesis if applicable)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Diethyl ether

Protocol 1: Boc-SPPS Cycle for Incorporation of Boc-3,4-difluoro-D-phenylalanine

This protocol outlines a single cycle for the addition of an amino acid during Boc-SPPS.

  • Resin Swelling: Swell the resin in an adequate amount of DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for an additional 20-25 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times).[5]

  • Neutralization:

    • Wash the resin with DCM (2 times) and Isopropanol (IPA) (2 times).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5 times).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-3,4-difluoro-D-phenylalanine (3 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: Due to the electron-withdrawing nature of the fluorine atoms, coupling of Boc-3,4-difluoro-D-phenylalanine may be slower than standard amino acids. It is recommended to monitor the coupling reaction for completeness using a Kaiser test. A double coupling may be necessary if the test is positive.[6]

  • Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: The use of strong acids like anhydrous HF requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly ventilated fume hood.

  • Resin Drying: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage:

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole, p-cresol) to the resin.

    • Carefully add anhydrous liquid HF to the apparatus.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Wash the peptide further with cold diethyl ether to remove residual scavengers and byproducts.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water containing 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Analysis:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data

The successful synthesis of peptides containing Boc-3,4-difluoro-D-phenylalanine can be evaluated based on several parameters. The following table provides representative data for the synthesis of a model peptide. Actual values are sequence-dependent.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of longer peptides.
Crude Peptide Purity >60%RP-HPLCHighly dependent on the peptide sequence and synthesis efficiency.
Final Peptide Yield (Crude) 10-30%Gravimetric AnalysisDependent on peptide length and cleavage efficiency.
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.

Visualizations

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin Resin Support Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Couple Boc-3,4-difluoro- D-phenylalanine (HBTU/HOBt/DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Chain Elongation Wash->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (HF) Wash->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Logical Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Steric Hindrance of Difluorophenyl Group Problem->Cause1 Cause2 Suboptimal Reagent Concentration/Activity Problem->Cause2 Cause3 Peptide Aggregation Problem->Cause3 Solution1a Increase Coupling Time Cause1->Solution1a Solution1b Perform Double Coupling Cause1->Solution1b Solution2 Use More Potent Coupling Reagents (e.g., HATU) Cause2->Solution2 Solution3 Use Aggregation-Disrupting Additives/Solvents Cause3->Solution3

Caption: Troubleshooting logic for addressing low coupling efficiency.

Simplified GPCR Signaling Pathway

While specific signaling pathways for peptides containing Boc-3,4-difluoro-D-phenylalanine are not extensively documented, they are often designed to target GPCRs. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling Ligand Peptide Ligand (containing 3,4-difluoro-D-Phe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Application Notes and Protocols for Fmoc-Protected 3,4-Difluoro-D-phenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptide-based drugs. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. Fmoc-3,4-Difluoro-D-phenylalanine is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a difluorinated aromatic ring into peptide sequences.

The strategic placement of fluorine atoms on the phenyl ring of phenylalanine can lead to several advantageous modifications of the resulting peptide's properties. The strong electron-withdrawing nature of fluorine can alter the electronic environment of the aromatic ring, potentially influencing key non-covalent interactions such as cation-π and π-π stacking, which are often critical for receptor binding and molecular recognition. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation, a common challenge in the development of peptide therapeutics. The incorporation of a D-amino acid, such as 3,4-Difluoro-D-phenylalanine, further contributes to proteolytic resistance, as proteases are typically specific for L-amino acids.

Peptides containing fluorinated phenylalanine residues have shown promise in a variety of therapeutic areas. They have been investigated as enzyme inhibitors, agents for PET imaging, and as modulators of G-protein coupled receptors (GPCRs).[1] The introduction of 3,4-Difluoro-D-phenylalanine can fine-tune the conformational properties of a peptide, potentially leading to enhanced receptor selectivity and binding affinity. While specific biological activity data for peptides containing 3,4-Difluoro-D-phenylalanine is an emerging area of research, the established benefits of other fluorinated phenylalanine analogues suggest its significant potential in drug discovery and development.

Data Presentation: Synthesis of a Model Peptide

To illustrate the incorporation of Fmoc-3,4-Difluoro-D-phenylalanine, the following table summarizes representative, illustrative data for the synthesis of a model pentapeptide (e.g., Tyr-D-Ala-Gly-Phe-(3,4-diF-D-Phe)). It is important to note that specific yields and purities are highly dependent on the peptide sequence, synthesis scale, and purification protocol.

ParameterValueMethod of Determination
Resin Rink Amide MBHAManufacturer's Specification
Resin Substitution Level 0.5 mmol/gFmoc Cleavage and UV Spectrophotometry
Synthesis Scale 0.1 mmolInitial Resin Weight
Fmoc-3,4-Difluoro-D-Phe Coupling Time 2 hoursN/A
Overall Crude Peptide Yield 85 mgGravimetric Analysis
Crude Peptide Purity 70%Analytical RP-HPLC (214 nm)
Purified Peptide Yield 52 mgGravimetric Analysis post-HPLC
Final Peptide Purity >98%Analytical RP-HPLC (214 nm)
Identity Confirmation Correct Mass ObservedMass Spectrometry (LC-MS)

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Rink Amide resin (for a C-terminally amidated peptide) in a reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol describes the steps for one cycle of amino acid addition.[2]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-3,4-Difluoro-D-phenylalanine and other residues):

    • In a separate vial, dissolve Fmoc-3,4-Difluoro-D-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like 3,4-Difluoro-D-phenylalanine, a longer coupling time or a double coupling may be beneficial.

    • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Repeat:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Peptide Cleavage and Deprotection
  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).[3]

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4][5]

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.[4]

    • Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[4]

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Mandatory Visualizations

SPPS_Workflow Start Start: Fmoc-Protected Amino Acid on Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-3,4-diF-D-Phe, HBTU/HOBt/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Cycle->Cleavage No (Sequence Complete) Purification 4. Purification (RP-HPLC) Cleavage->Purification Analysis 5. Analysis (LC-MS, Analytical HPLC) Purification->Analysis End Final Purified Peptide Analysis->End

Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.

GPCR_Signaling Ligand Peptide Ligand (e.g., containing 3,4-diF-D-Phe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein_inactive Inactive G-Protein (GDP-bound) GPCR->G_Protein_inactive Activates G_Protein_active Active G-Protein (GTP-bound) G_Protein_inactive->G_Protein_active GDP -> GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 3,4-Difluoro-d-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluoro-d-phenylalanine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemoenzymatic synthesis of 3,4-Difluoro-d-phenylalanine, a process that typically involves the Erlenmeyer azalactone synthesis followed by enzymatic kinetic resolution.

Problem 1: Low Yield in Azalactone Synthesis (Step 1)

Question: I am experiencing a low yield or formation of a viscous tar instead of a solid product during the synthesis of 4-(3,4-difluorobenzylidene)-2-methyl-5(4H)-oxazolone. What are the potential causes and solutions?

Answer: Low yields in the Erlenmeyer azalactone synthesis are a common issue. The primary causes and corresponding troubleshooting steps are outlined below:

  • Potential Cause 1: Presence of Moisture

    • Solution: The reaction is sensitive to water. Ensure all glassware is thoroughly oven-dried before use. Reagents like 3,4-difluorobenzaldehyde, N-acetylglycine, and sodium acetate should be anhydrous. Use fresh, high-quality acetic anhydride as it can degrade over time by absorbing atmospheric moisture.[1]

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Solution: The condensation requires heating, typically around 100-110 °C.[1] However, excessive heat can promote side reactions, such as the polymerization of the aldehyde, leading to tar formation.[1] Carefully control the reaction temperature using an oil bath and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Potential Cause 3: Inefficient Condensing Agent/Base

    • Solution: Anhydrous sodium acetate is a standard weak base for this reaction. Ensure it is of high purity and completely dry. Some modern variations of this synthesis suggest using alternative mild bases like alumina, which can prevent the self-condensation of aldehydes sometimes observed with sodium acetate.[2]

  • Potential Cause 4: Incorrect Stoichiometry

    • Solution: Accurately measure all reactants. An excess of acetic anhydride is typically used to act as both a reagent and a solvent.[3] Ensure the molar ratios of the aldehyde, N-acetylglycine, and sodium acetate are correct according to your chosen protocol.

Problem 2: Inefficient Enzymatic Resolution (Step 2)

Question: The enzymatic resolution of N-acetyl-DL-3,4-difluorophenylalanine using Acylase I is showing low conversion (<50%) or poor enantioselectivity. How can I optimize this step?

Answer: The success of the enzymatic kinetic resolution hinges on optimal enzyme activity and selectivity. Here are key factors to troubleshoot:

  • Potential Cause 1: Incorrect pH

    • Solution: Aminoacylases have a specific optimal pH range, typically between 7.0 and 8.0.[2] Prepare a buffered solution (e.g., phosphate buffer) and carefully adjust the pH of the reaction mixture before adding the enzyme. Monitor the pH throughout the reaction, as the hydrolysis of the N-acetyl-L-enantiomer produces acetic acid, which can lower the pH and inhibit the enzyme. Use a dilute NaOH solution to maintain the pH within the optimal range.

  • Potential Cause 2: Enzyme Inhibition or Inactivation

    • Solution: Heavy metal ions can inhibit acylase activity.[2] Ensure all solutions are prepared with deionized or distilled water. The presence of certain metal cofactors, like Co²⁺, can sometimes enhance activity, but this is enzyme-specific and should be confirmed from the supplier's datasheet.[2] Also, ensure the reaction temperature is optimal, typically around 37 °C, as excessive heat can denature the enzyme.[4]

  • Potential Cause 3: Low Substrate Solubility

    • Solution: N-acetyl-DL-3,4-difluorophenylalanine may have limited solubility in the aqueous buffer. While complete dissolution is ideal, a well-stirred slurry is often sufficient. Gentle warming can help improve solubility, but do not exceed the enzyme's optimal temperature.

  • Potential Cause 4: Insufficient Reaction Time or Enzyme Load

    • Solution: Monitor the reaction progress over time, for example by using TLC to track the appearance of the free L-amino acid or by HPLC analysis. If the reaction stalls, consider extending the incubation period (e.g., 24-48 hours) or increasing the amount of acylase added.[4]

Problem 3: Difficulty in Product Purification and Isolation

Question: I am struggling to separate the products after enzymatic resolution and am getting low recovery of pure 3,4-Difluoro-d-phenylalanine after the final hydrolysis. What purification strategies are most effective?

Answer: Effective separation and purification are critical for obtaining a high-purity final product.

  • Separation of L-Amino Acid and N-acetyl-D-Amino Acid:

    • Strategy: This separation is typically achieved by exploiting the difference in solubility at different pH values. After the enzymatic reaction, acidify the mixture to a pH of approximately 2-3 with HCl. At this pH, the N-acetyl-D-3,4-difluorophenylalanine is protonated and less soluble, often precipitating out of the solution, while the free L-amino acid remains dissolved as its hydrochloride salt. The precipitated N-acetyl-D-form can be collected by filtration.

  • Purification by Recrystallization:

    • Issue: Oily precipitate forms instead of crystals, or recovery is low.

    • Solution: The choice of solvent is critical. For the final 3,4-Difluoro-d-phenylalanine product, a polar solvent like a water/ethanol or water/methanol mixture is often effective.[1] If an oily product forms, it may be due to the solution being cooled too quickly or the presence of impurities.[1] Ensure slow cooling to promote crystal growth. If recovery is low, the product may be too soluble in the chosen solvent at low temperatures; in this case, use the minimum amount of hot solvent necessary for dissolution.[1][5]

  • Final Hydrolysis of N-acetyl-D-3,4-difluorophenylalanine:

    • Strategy: The final step involves the acid-catalyzed hydrolysis of the N-acetyl group. This is typically done by refluxing the compound in an aqueous acid solution (e.g., 2M HCl). After the reaction is complete, the solution is cooled, and the pH is adjusted to the isoelectric point (around 5-6) to precipitate the pure D-amino acid, which can then be collected by filtration and washed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 3,4-Difluoro-d-phenylalanine? A1: The overall yield can vary significantly based on the optimization of each step. A well-executed chemoenzymatic synthesis can achieve an overall yield of 35-45% from the starting 3,4-difluorobenzaldehyde. The enzymatic resolution step has a theoretical maximum yield of 50% for the desired enantiomer, although isolated yields after separation and hydrolysis are often slightly lower. For example, a similar process for D-4-fluorophenylalanine reported an isolated yield of 84% from the racemic precursor, which corresponds to 42% of the total racemic material.[6]

Q2: How can I confirm the enantiomeric purity (e.e.) of my final product? A2: The most reliable method for determining enantiomeric excess is through Chiral High-Performance Liquid Chromatography (HPLC). This requires a chiral stationary phase (CSP). For fluorinated amino acids, zwitterionic CSPs, such as those based on Cinchona alkaloids (e.g., CHIRALPAK® ZWIX(+)), have proven highly effective for separating underivatized enantiomers.[1]

Q3: Are there alternatives to enzymatic resolution for obtaining the D-enantiomer? A3: Yes, while enzymatic resolution is common due to its high selectivity and mild conditions, other methods exist.[4] These include:

  • Asymmetric Synthesis: This involves using a chiral catalyst or a chiral auxiliary during the initial synthesis to directly favor the formation of the D-enantiomer.[7][8]

  • Diastereomeric Salt Crystallization: This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Q4: Can the enzyme from the resolution step be recovered and reused? A4: Yes, especially if an immobilized enzyme is used. Immobilizing the enzyme (e.g., Acylase I or Lipase CAL-B) on a solid support allows for easy recovery by simple filtration after the reaction.[3] The recovered enzyme can often be washed and reused for multiple batches, making the process more cost-effective and scalable.

Quantitative Data Summary

The following table summarizes typical or expected outcomes for the key steps in the chemoenzymatic synthesis of 3,4-Difluoro-d-phenylalanine. Values are based on literature for similar fluorinated phenylalanine syntheses and may require optimization for specific laboratory conditions.

StepKey ReagentsIntermediate/ProductTypical YieldTypical Purity / Enantiomeric Excess (e.e.)
1. Azalactone Synthesis3,4-Difluorobenzaldehyde, N-acetylglycine, Acetic Anhydride, Sodium AcetateN-acetyl-DL-3,4-difluorophenylalanine75-85%Racemic mixture
2. Enzymatic ResolutionN-acetyl-DL-3,4-difluorophenylalanine, Acylase I, Phosphate BufferN-acetyl-D-3,4-difluorophenylalanine & L-3,4-difluorophenylalanine~45-48% (of each)>98% e.e. (for the unreacted D-form)
3. Final Hydrolysis & PurificationN-acetyl-D-3,4-difluorophenylalanine, aq. HCl3,4-Difluoro-d-phenylalanine85-95%>99% e.e.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-DL-3,4-difluorophenylalanine

This protocol is based on the Erlenmeyer azalactone synthesis followed by reductive hydrolysis.

  • Azalactone Formation: In a dry round-bottom flask, combine 3,4-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.1 equivalents), and anhydrous sodium acetate (1.1 equivalents). Add acetic anhydride (3 equivalents).

  • Reaction: Heat the mixture in an oil bath at 100-110 °C for 2-3 hours with constant stirring. Monitor the reaction by TLC.[1]

  • Hydrolysis & Reduction: After cooling, the crude azalactone intermediate is typically not isolated. Suspend the crude mixture in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours.[1] This hydrolyzes the azalactone.

  • Acidification & Isolation: Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of ~2. The precipitated N-acetyl-DL-3,4-difluorophenylalanine should be collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 2: Enzymatic Resolution and Final Product Isolation
  • Enzyme Reaction Setup: Dissolve the crude N-acetyl-DL-3,4-difluorophenylalanine in a 0.1 M phosphate buffer. Adjust the pH to 7.5 using a 1 M NaOH solution in a temperature-controlled vessel at 37 °C.

  • Resolution: Add Acylase I enzyme (e.g., from Aspergillus melleus, ~500-1000 units per gram of substrate). Stir the mixture gently at 37 °C for 24-48 hours. Maintain the pH at 7.5 by the periodic addition of 1 M NaOH.

  • Separation: After the reaction reaches ~50% conversion (monitored by HPLC), stop the reaction. Acidify the solution to pH ~2-3 with 2 M HCl. The N-acetyl-D-3,4-difluorophenylalanine will precipitate.

  • Isolation of D-intermediate: Collect the precipitate by filtration, wash with cold water, and dry. The filtrate contains the L-amino acid.

  • Final Hydrolysis: Reflux the isolated N-acetyl-D-3,4-difluorophenylalanine in 2 M HCl for 2-4 hours.

  • Final Product Isolation: Cool the solution and adjust the pH to ~5-6 with a suitable base (e.g., aqueous ammonia). The final product, 3,4-Difluoro-d-phenylalanine, will precipitate. Collect the white solid by filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum.[1]

Visualizations

Chemoenzymatic_Synthesis_Workflow Overall Workflow for 3,4-Difluoro-d-phenylalanine Synthesis Start Starting Materials (3,4-Difluorobenzaldehyde, N-acetylglycine) Step1 Step 1: Erlenmeyer Azalactone Synthesis & Hydrolysis Start->Step1 Racemate N-acetyl-DL-3,4- difluorophenylalanine (Racemic Mixture) Step1->Racemate Step2 Step 2: Enzymatic Kinetic Resolution (Acylase I) Racemate->Step2 Mixture Mixture: - N-acetyl-D-Phe(3,4-F2) - L-Phe(3,4-F2) Step2->Mixture Step3 Step 3: Separation (pH Adjustment) Mixture->Step3 L_Waste L-3,4-difluorophenylalanine (Byproduct) Step3->L_Waste Aqueous D_Intermediate N-acetyl-D-3,4- difluorophenylalanine Step3->D_Intermediate Precipitate Step4 Step 4: Acid Hydrolysis D_Intermediate->Step4 FinalProduct Final Product: 3,4-Difluoro-d-phenylalanine Step4->FinalProduct Troubleshooting_Tree Troubleshooting Decision Tree for Synthesis Problem Problem Encountered LowYield Low Yield in Azalactone Synthesis? Problem->LowYield PoorResolution Poor Enzymatic Resolution? Problem->PoorResolution PurificationIssue Purification Difficulty? Problem->PurificationIssue Cause_Moisture Moisture Present? LowYield->Cause_Moisture Check Cause_Temp Incorrect Temp? LowYield->Cause_Temp Check Cause_SideReaction Side Reactions? LowYield->Cause_SideReaction Check Cause_pH Incorrect pH? PoorResolution->Cause_pH Check Cause_Enzyme Enzyme Inactive? PoorResolution->Cause_Enzyme Check Cause_Time Insufficient Time? PoorResolution->Cause_Time Check Sol_Dry Dry Glassware & Reagents Cause_Moisture->Sol_Dry Sol_Temp Optimize & Control Temperature Cause_Temp->Sol_Temp Sol_Monitor Monitor via TLC, Control Stoichiometry Cause_SideReaction->Sol_Monitor Sol_pH Adjust & Maintain pH 7.0-8.0 Cause_pH->Sol_pH Sol_Enzyme Check Temp (37°C), Use DI Water Cause_Enzyme->Sol_Enzyme Sol_Time Increase Time or Enzyme Load Cause_Time->Sol_Time

References

Technical Support Center: Synthesis of 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Difluoro-d-phenylalanine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,4-Difluoro-d-phenylalanine, offering potential causes and actionable solutions.

Q1: My overall yield is consistently low. What are the most common factors affecting the yield of 3,4-Difluoro-d-phenylalanine?

Low yields can stem from several stages of the synthesis process. The primary culprits are often incomplete reactions, the formation of side products, and losses during product purification. For enzymatic or chemoenzymatic methods, suboptimal reaction conditions such as pH, temperature, and enzyme/substrate concentrations are critical factors.

Q2: I'm using an enzymatic approach, but the conversion rate is poor. How can I improve it?

Poor conversion in enzymatic synthesis can be attributed to several factors:

  • Enzyme Inactivation: The enzyme may be denatured or inhibited. Ensure the pH, temperature, and solvent conditions are optimal for the specific enzyme used.

  • Substrate/Product Inhibition: High concentrations of the starting material or the product can sometimes inhibit enzyme activity. Try adjusting the initial substrate concentration or using a fed-batch approach.

  • Cofactor Limitation: Many enzymatic reactions, particularly those involving dehydrogenases or transaminases, require cofactors. Ensure the cofactor regeneration system is efficient. For instance, D-amino acid dehydrogenases often require a reductant like borane to be present in sufficient quantities.[1]

Q3: I am observing significant side-product formation during a chemical synthesis route. What are the likely side reactions and how can they be minimized?

In chemical syntheses, such as those involving alkylation or coupling reactions, several side reactions can occur:

  • Over-alkylation or Di-alkylation: This can happen if the reaction is left for too long or if the stoichiometry of the electrophile is too high.

  • Racemization: The chiral center can be compromised under harsh basic or acidic conditions, reducing the enantiomeric excess (e.e.) of the desired D-isomer.

  • Elimination Reactions: Depending on the substrate and base used, elimination can compete with the desired substitution reaction.

To minimize these, carefully control stoichiometry, reaction time, and temperature. The choice of base and solvent is also critical.

Q4: How can I improve the enantiomeric excess (e.e.) of my D-phenylalanine product?

Achieving high enantiomeric excess is crucial. Strategies include:

  • Asymmetric Hydrogenation: Using a chiral catalyst, such as one based on a ferrocene-based ligand like Me-BoPhoz, can lead to high e.e. values (e.g., 94% e.e.).[2]

  • Enzymatic Kinetic Resolution: Enzymes like D-amino acid oxidase can be used to selectively remove the unwanted L-enantiomer from a racemic mixture, thereby enriching the D-isomer.[1]

  • Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a reaction, which is then cleaved to yield the enantiomerically pure product.[2]

Q5: What are the best practices for purifying the final 3,4-Difluoro-d-phenylalanine product to maximize recovery?

Purification is a critical step where significant product loss can occur.

  • Recrystallization: This is a common and effective method for purifying amino acids. The key is to select a solvent system where the product has high solubility at elevated temperatures but low solubility at cold temperatures.[3] Using a minimal amount of hot solvent is crucial to ensure the solution is saturated upon cooling.[3]

  • Chromatography: For challenging separations or to remove trace impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective.[2] Ion-exchange chromatography can also be used to separate the amino acid product from unreacted starting materials and byproducts.

Troubleshooting Common Synthesis Problems

Problem Potential Cause(s) Recommended Solution(s)
Low Yield after Reaction Incomplete reaction; Suboptimal temperature; Inactive catalyst/enzyme; Poor quality of starting materials.Monitor reaction progress (e.g., by TLC or HPLC). Optimize temperature and reaction time. Use fresh, high-quality reagents and catalysts. For enzymatic reactions, check enzyme activity and ensure optimal pH and buffer conditions.
Formation of Oily Product Instead of Crystals During Recrystallization Cooling rate is too fast; Presence of impurities inhibiting crystallization; Solvent boiling point is too high.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Try adding a seed crystal. Perform a preliminary purification step before recrystallization. Choose a solvent with a lower boiling point.[3]
Low Enantiomeric Excess (e.e.) Racemization during reaction or workup; Inefficient chiral catalyst or auxiliary; Suboptimal conditions for enzymatic resolution.Avoid harsh acidic or basic conditions. Screen different chiral catalysts or auxiliaries. For enzymatic methods, optimize pH, temperature, and reaction time to favor the desired enantiomer.
Difficulty Removing Byproducts Byproducts have similar polarity to the desired product.Employ a different purification technique (e.g., switch from recrystallization to chromatography). Modify the workup procedure to selectively remove the impurity (e.g., an acid/base wash).

Experimental Protocols & Methodologies

Method 1: Chemoenzymatic Synthesis via Asymmetric Hydrogenation

This method involves the asymmetric hydrogenation of an α-amido cinnamic acid precursor, which can be synthesized from 3,4-difluorobenzaldehyde.

Step 1: Synthesis of the Azalactone Intermediate

  • Combine 3,4-difluorobenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

  • Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the azalactone intermediate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Hydrolysis to α-Amidocinnamic Acid

  • Suspend the crude azalactone in an aqueous solution of sodium carbonate.

  • Heat the mixture to induce hydrolysis.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the α-amidocinnamic acid derivative.

  • Filter, wash with water, and dry the product.

Step 3: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the α-amidocinnamic acid derivative in a suitable solvent (e.g., methanol).

  • Add a chiral rhodium or ruthenium-based catalyst (e.g., a complex with a ferrocene-based ligand like Me-BoPhoz).[2]

  • Pressurize the reactor with hydrogen gas (H₂) to the required pressure.

  • Stir the reaction at a controlled temperature until hydrogen uptake ceases.

  • Vent the reactor, and remove the catalyst by filtration.

  • Evaporate the solvent to obtain the N-acetyl-3,4-Difluoro-d-phenylalanine.

Step 4: Deprotection

  • Hydrolyze the N-acetyl group by heating with aqueous acid (e.g., 6M HCl).

  • After hydrolysis, cool the solution and neutralize it to precipitate the final 3,4-Difluoro-d-phenylalanine product.

  • Purify the product by recrystallization.

Visual Guides: Workflows and Troubleshooting

The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for low yield scenarios.

SynthesisWorkflow Start Starting Materials (3,4-Difluorobenzaldehyde, N-acetylglycine) Step1 Azalactone Formation Start->Step1 Step2 Hydrolysis to Amido Acid Step1->Step2 Step3 Asymmetric Hydrogenation Step2->Step3 Step4 Deprotection (Acid Hydrolysis) Step3->Step4 Purification Purification (Recrystallization) Step4->Purification End Final Product (3,4-Difluoro-d- phenylalanine) Purification->End

Caption: General workflow for the asymmetric synthesis of 3,4-Difluoro-d-phenylalanine.

TroubleshootingTree Problem Problem: Low Final Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Product Formation? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Solution1a Extend Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution1c Check Catalyst/Enzyme Activity Cause1->Solution1c Solution2a Optimize Stoichiometry Cause2->Solution2a Solution2b Modify Solvent/Base Cause2->Solution2b Solution2c Lower Temperature Cause2->Solution2c Solution3a Optimize Recrystallization Solvent Cause3->Solution3a Solution3b Use Minimal Hot Solvent Cause3->Solution3b Solution3c Consider Chromatography Cause3->Solution3c

References

Technical Support Center: 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,4-Difluoro-d-phenylalanine in solution. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3,4-Difluoro-d-phenylalanine?

For optimal stability, the solid compound should be stored at 2-8 °C.[1][] It is sensitive to air and light, so it is crucial to keep the container tightly sealed and protected from light.[1][3] For long-term storage, purging the container with an inert gas such as argon or nitrogen is advisable to minimize oxidation.[1][4]

Q2: How should I prepare and store solutions of 3,4-Difluoro-d-phenylalanine?

Due to its potential for degradation in solution, it is highly recommended to prepare solutions fresh for each experiment.[4] The compound is slightly soluble in water and soluble in solvents like DMSO and methanol.[5] If a solution must be stored, it should be sterile-filtered and kept in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: Which factors are known to cause the degradation of 3,4-Difluoro-d-phenylalanine in solution?

Several factors can contribute to the degradation of the compound in solution:

  • pH: Halogenated aromatic compounds may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. It is recommended to maintain a neutral pH range (6-8) whenever possible.[4]

  • Light: Aromatic compounds can be sensitive to light.[3][4] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Oxidation: The compound is air-sensitive, indicating a risk of oxidative degradation.[1][3] Using degassed solvents and storing solutions under an inert atmosphere can mitigate this risk.

  • Temperature: Elevated temperatures can accelerate hydrolysis and other degradation pathways.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: The compound may be degrading under your experimental conditions. The primary degradation product of a similar compound is formed through oxidation.[6] Other potential pathways include hydrolysis or reactions catalyzed by buffer components.

  • Starting Material Impurities: Check the certificate of analysis for your batch of 3,4-Difluoro-d-phenylalanine to identify any known impurities.

  • Reaction with Mobile Phase: Ensure that the mobile phase components are compatible with the compound and are freshly prepared.

Q5: How can I proactively assess the stability of 3,4-Difluoro-d-phenylalanine for my specific application?

To understand the compound's stability under your unique experimental conditions, performing a forced degradation study is recommended.[4] This involves exposing the compound to stress conditions such as strong acid, strong base, oxidizing agents, heat, and UV light to identify potential degradation products and pathways. The results can then be analyzed using a stability-indicating HPLC method.

Data Presentation

Physicochemical and Solubility Data
PropertyValueSource
Molecular Formula C₉H₉F₂NO₂PubChem[7]
Molecular Weight 201.17 g/mol PubChem[][7]
Appearance Almost white powderBOC Sciences[]
Storage Temperature 2-8 °CSynquest Labs, BOC Sciences[1][]
Solubility in Water Slightly solubleBenchchem[5]
Solubility in Organic Solvents Soluble in DMSO and methanolBenchchem[5]
Hypothetical Forced Degradation Profile

This table presents hypothetical data based on the general stability of similar halogenated amino acids. Actual results may vary and should be determined experimentally.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hModerate
Base Hydrolysis 0.1 M NaOH60°C24 hSignificant
Oxidation 3% H₂O₂Room Temp.24 hLow to Moderate
Thermal Solid State100°C48 hLow
Photochemical UV Light (254 nm)Room Temp.24 hModerate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3,4-Difluoro-d-phenylalanine.

  • Prepare Stock Solution: Create a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration, such as 1 mg/mL.[4]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]

    • Thermal Degradation: Expose the solid compound to 100°C for 48 hours.[4]

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours.[4]

  • Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized to separate 3,4-Difluoro-d-phenylalanine from its potential degradation products.

  • System: HPLC with UV or Mass Spectrometric detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[4][6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.[4][6]

  • Gradient Program (Example):

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 20 µL.

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN:Water) stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress control Prepare Unstressed Control prep->control hplc HPLC Analysis stress->hplc control->hplc data_eval Data Evaluation hplc->data_eval Chromatograms report report data_eval->report Generate Stability Report

Caption: A typical workflow for assessing the stability of a compound in solution.

Degradation_Pathways Potential Degradation Pathways cluster_pathways Degradation Routes parent 3,4-Difluoro-d-phenylalanine oxidation Oxidation parent->oxidation hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis transamination Transamination parent->transamination prod_ox Oxidized Products (e.g., ring modifications) oxidation->prod_ox prod_hyd De-fluorinated Products hydrolysis->prod_hyd prod_trans Difluoro-phenylpyruvic acid transamination->prod_trans

Caption: Potential degradation pathways for 3,4-Difluoro-d-phenylalanine.

References

Technical Support Center: Incorporation of 3,4-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low incorporation efficiency of 3,4-Difluoro-D-phenylalanine in both in vivo protein expression and solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

In Vivo Incorporation in E. coli

Issue: Low Protein Yield or Poor Incorporation of 3,4-Difluoro-D-phenylalanine

Potential Cause Recommended Solution
Suboptimal Aminoacyl-tRNA Synthetase (aaRS) Specificity/Activity Evolve or screen for a more efficient and specific synthetase for 3,4-Difluoro-D-phenylalanine. Historical attempts have shown that finding robust pyrrolysine (Pyl) synthetases for fluorinated phenylalanine analogs can be challenging due to steric similarities.[1]
Competition with Endogenous Amino Acids Use an auxotrophic E. coli strain that is deficient in phenylalanine biosynthesis to reduce competition. Supplement the minimal media with all other essential amino acids except phenylalanine.
Toxicity of the Non-canonical Amino Acid (ncAA) Optimize the concentration of 3,4-Difluoro-D-phenylalanine in the culture medium. High concentrations can be toxic to cells.[2] Start with a concentration of around 1 mM and titrate as needed.
Inefficient Cellular Uptake Ensure the E. coli strain has appropriate transporters for the uptake of the ncAA. If uptake is a limiting factor, consider engineering the expression host to improve transport.
Suboptimal Expression Conditions Reduce the induction temperature to 18-25°C after adding the ncAA and inducer (e.g., IPTG). This can improve protein folding and incorporation efficiency.[3]
Codon Context Effects The efficiency of stop codon suppression can be influenced by the surrounding nucleotide sequence. If possible, test different amber stop codon (TAG) insertion sites within your gene of interest.
Solid-Phase Peptide Synthesis (SPPS)

Issue: Low Coupling Efficiency of Fmoc-3,4-Difluoro-D-phenylalanine-OH

Potential Cause Recommended Solution
Steric Hindrance The difluoro-substituted phenyl ring can present steric challenges. It is recommended to perform a double coupling for this residue to ensure the reaction goes to completion.[4][5]
Suboptimal Coupling Reagents Use more potent coupling reagents. Uronium/aminium salt-based reagents like HATU or COMU are generally more effective for sterically hindered amino acids.[4]
Formation of Secondary Structures For sequences prone to forming secondary structures on the resin, which can hinder reagent access, consider using a resin with a more flexible linker or incorporating backbone protection strategies.
Incomplete Deprotection Ensure complete removal of the Fmoc protecting group before coupling. If deprotection is slow, consider using DBU in place of piperidine, but be cautious of potential side reactions with certain amino acids like aspartic acid.[6]
Racemization If you are using a racemic mixture (DL-3,4-Difluoro-phenylalanine), be aware that the resulting peptide will be a mixture of diastereomers. For stereospecificity, use the enantiomerically pure D-form.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in incorporating 3,4-Difluoro-D-phenylalanine into proteins?

A1: The primary challenges stem from the structural differences compared to natural phenylalanine. In vivo, this requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that can efficiently recognize and charge the tRNA with 3,4-Difluoro-D-phenylalanine without being promiscuous for other natural amino acids.[1] In solid-phase peptide synthesis, the electron-withdrawing nature of the fluorine atoms and potential steric hindrance can lead to slower and less efficient coupling reactions.[4]

Q2: How can I monitor the coupling efficiency during SPPS?

A2: The Kaiser test or a TNBS test can be performed on a small sample of resin beads after the coupling step. A negative test (e.g., yellow beads for the Kaiser test) indicates that the coupling is complete. If the test is positive, a second coupling (double coupling) is recommended.[4]

Q3: Are there specific cleavage cocktails recommended for peptides containing 3,4-Difluoro-D-phenylalanine?

A3: A standard TFA cleavage cocktail is generally effective. A common mixture is TFA/Water/Phenol/TIPS (88:5:5:2). It is important to include scavengers like triisopropylsilane (TIPS) to prevent the re-attachment of protecting groups to sensitive residues.[4][7]

Q4: What protein expression yields can be expected when incorporating fluorinated phenylalanine analogs in vivo?

A4: Protein yields are highly dependent on the specific protein, the expression system, and the efficiency of the orthogonal synthetase. For example, with an optimized system in HEK cells, yields of up to 34 µg of protein per gram of cell pellet have been reported for penta-fluoro phenylalanine using transient transfection.[1] In E. coli, expression levels of a marker protein with site-directed incorporation of p-fluoro-phenylalanine were about two-thirds of the wild-type protein, yielding 8-12 mg/L of culture.[8]

Quantitative Data

The following table summarizes reported incorporation efficiencies for various fluorinated phenylalanine analogs. Data for 3,4-Difluoro-D-phenylalanine is limited; therefore, data for similar compounds are included for comparison.

Amino Acid Analog System Incorporation Efficiency Reference
p-fluoro-phenylalanineE. coli64-75% at the programmed position[8]
L-DOPAE. coli with Gen 2 aaRS~83% with increased L-DOPA concentration[9]
L-DOPAIn vitro protein expression100% in an RF1/RF2-depleted system[10]
4-fluorophenylalanineHuman cellsUp to 60%[11]

Experimental Protocols

Protocol 1: In Vivo Incorporation of 3,4-Difluoro-D-phenylalanine in E. coli

This protocol is adapted from methods used for other non-canonical amino acids.[3]

  • Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site, and a second plasmid expressing the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for 3,4-Difluoro-D-phenylalanine.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of M9 minimal medium (supplemented with antibiotics and all essential amino acids except phenylalanine) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add 3,4-Difluoro-D-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Reduce the culture temperature to 18-25°C and continue to incubate for 12-16 hours to enhance protein folding and incorporation efficiency.[3]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Clarify the lysate by centrifugation and purify the protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-3,4-Difluoro-D-phenylalanine

This is a general protocol for a manual Fmoc-based SPPS cycle.[4]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Treat with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-3,4-Difluoro-D-phenylalanine:

    • In a separate vial, pre-activate Fmoc-3,4-Difluoro-D-phenylalanine-OH (3 eq.), a coupling reagent like HBTU (2.9 eq.) or HATU, and an additive like HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Note: For the sterically hindered 3,4-Difluoro-D-phenylalanine, a longer coupling time or a double coupling may be necessary.[4]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads.

    • If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Purification:

    • After the final amino acid is coupled, wash the resin and dry it.

    • Cleave the peptide from the resin using a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Visualizations

InVivoIncorporationWorkflow cluster_prep Preparation cluster_ecoli E. coli Expression cluster_downstream Downstream Processing Plasmid_GOI Plasmid with Gene of Interest (TAG codon) Transformation Co-transformation Plasmid_GOI->Transformation Plasmid_Synthetase Plasmid with Orthogonal aaRS/tRNA Plasmid_Synthetase->Transformation Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Expression_Culture M9 Minimal Media Culture Starter_Culture->Expression_Culture Induction Add ncAA & Inducer (IPTG) Expression_Culture->Induction Expression Protein Expression (18-25°C) Induction->Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Final_Protein Purified Protein with ncAA Purification->Final_Protein

Caption: Workflow for in vivo incorporation of 3,4-Difluoro-D-phenylalanine.

SPPS_Troubleshooting_Logic Start Low Coupling Efficiency Detected Check_Reagents Are coupling reagents potent enough? Start->Check_Reagents Use_Potent_Reagents Switch to HATU or COMU Check_Reagents->Use_Potent_Reagents No Double_Couple Is steric hindrance likely? Check_Reagents->Double_Couple Yes Use_Potent_Reagents->Double_Couple Perform_Double_Coupling Perform a second coupling Double_Couple->Perform_Double_Coupling Yes Check_Deprotection Was Fmoc deprotection complete? Double_Couple->Check_Deprotection No Perform_Double_Coupling->Check_Deprotection Optimize_Deprotection Optimize deprotection (e.g., extend time, use DBU) Check_Deprotection->Optimize_Deprotection No Monitor_Reaction Monitor reaction (Kaiser Test) Check_Deprotection->Monitor_Reaction Yes Optimize_Deprotection->Monitor_Reaction

Caption: Troubleshooting logic for low SPPS coupling efficiency.

References

Technical Support Center: 3,4-Difluoro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using 3,4-Difluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS) and offers strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-3,4-Difluoro-D-phenylalanine in SPPS?

While Fmoc-3,4-Difluoro-D-phenylalanine is generally compatible with standard SPPS protocols, its unique electronic properties can increase the propensity for certain common side reactions. The primary challenges include:

  • Incomplete Coupling: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can deactivate the carboxyl group, making it less reactive and leading to slower or incomplete coupling reactions. This can result in deletion sequences where the 3,4-Difluoro-D-phenylalanine residue is missing from the final peptide.

  • Racemization: Although D-amino acids are used, there is a risk of epimerization at the α-carbon, which would result in the incorporation of the L-enantiomer. This can be influenced by the choice of coupling reagents and the basicity of the reaction conditions.

  • Peptide Aggregation: Peptides containing hydrophobic residues like phenylalanine are prone to aggregation during synthesis. The introduction of the difluorinated analog can alter these hydrophobic interactions, potentially leading to aggregation that hinders subsequent coupling and deprotection steps.

Q2: How can I improve coupling efficiency and avoid incomplete coupling with Fmoc-3,4-Difluoro-D-phenylalanine?

To overcome the reduced reactivity of Fmoc-3,4-Difluoro-D-phenylalanine and ensure complete coupling, consider the following strategies:

  • Use Potent Coupling Reagents: Employing highly efficient coupling reagents such as HATU, HCTU, or COMU can significantly improve the reaction kinetics.

  • Double Coupling: Performing a second coupling step with a fresh solution of activated Fmoc-3,4-Difluoro-D-phenylalanine is a straightforward and effective method to drive the reaction to completion.

  • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 3-4 hours can help ensure complete incorporation.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, but this should be done with caution as it can also increase the risk of racemization.

Q3: What are the best practices to minimize racemization of the 3,4-Difluoro-D-phenylalanine residue?

Racemization can compromise the biological activity of the final peptide. To minimize the epimerization of the D-enantiomer to the L-enantiomer, the following precautions should be taken:

  • Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential, such as those based on HOBt or Oxyma Pure. Carbodiimide-based reagents like DIC in the presence of an additive like Oxyma Pure are a good choice.

  • Minimize Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent and base to a minimum before adding it to the resin.

  • Control of Basicity: Avoid excessive amounts of base during the coupling step. Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.

Q4: Can the fluorine atoms on the phenyl ring undergo any side reactions during synthesis or cleavage?

The carbon-fluorine bond is generally very stable under standard SPPS conditions. Defluorination is not a commonly reported side reaction during Fmoc-based synthesis or TFA-mediated cleavage. However, it is crucial to use high-purity Fmoc-3,4-Difluoro-D-phenylalanine, as impurities in the starting material can lead to unexpected side products.

Troubleshooting Guide

Symptom Potential Cause Recommended Action(s)
Mass spectrometry shows a peak corresponding to the target peptide minus the mass of 3,4-Difluoro-D-phenylalanine (deletion sequence). Incomplete coupling of Fmoc-3,4-Difluoro-D-phenylalanine due to its electron-deficient nature.- Perform a double coupling.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling reaction time.
HPLC analysis of the crude peptide shows a diastereomeric impurity eluting close to the main product peak. Racemization of the 3,4-Difluoro-D-phenylalanine residue during coupling.- Use a coupling reagent combination known to suppress racemization (e.g., DIC/Oxyma).- Minimize the pre-activation time of the amino acid.- Ensure precise control of the amount of base used.
Slow or incomplete Fmoc deprotection after the coupling of 3,4-Difluoro-D-phenylalanine. Peptide aggregation on the resin, potentially influenced by the hydrophobic and aromatic nature of the difluorinated residue.- Use aggregation-disrupting additives in the coupling and deprotection steps (e.g., a small percentage of a chaotropic salt).- Consider using a resin with a lower loading capacity.- Perform the synthesis at a slightly elevated temperature during coupling and deprotection.
Low overall yield of the final peptide. A combination of incomplete coupling and peptide aggregation throughout the synthesis.- Systematically apply the troubleshooting steps for incomplete coupling and aggregation at each cycle involving 3,4-Difluoro-D-phenylalanine.- Optimize the washing steps to ensure complete removal of reagents and byproducts.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3,4-Difluoro-D-phenylalanine

This protocol is a starting point for the incorporation of Fmoc-3,4-Difluoro-D-phenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3,4-Difluoro-D-phenylalanine (3-5 equivalents)

  • HBTU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3,4-Difluoro-D-phenylalanine and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed with Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be followed if the Kaiser test after the initial coupling is positive.

Procedure:

  • Following the initial coupling and washing steps in Protocol 1, repeat steps 4 and 5.

  • After the second coupling, wash the resin as described in step 6 of Protocol 1.

  • Perform a second Kaiser test to confirm the completion of the coupling.

Protocol 3: Racemization Suppression during Coupling

This protocol is designed to minimize the risk of epimerization of the 3,4-Difluoro-D-phenylalanine residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3,4-Difluoro-D-phenylalanine (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Oxyma Pure (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3,4-Difluoro-D-phenylalanine and Oxyma Pure in DMF.

  • Coupling: Add the solution from step 2 to the deprotected resin. Then, add DIC to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for 3,4-Difluoro-D-phenylalanine resin Fmoc-deprotected peptide-resin activation Activate Fmoc-D-Phe(3,4-F2)-OH (e.g., with HBTU/DIPEA) coupling Coupling Reaction (2 hours) activation->coupling wash1 Wash with DMF/DCM coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test double_couple Double Couple kaiser_test->double_couple Positive deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser_test->deprotection Negative wash2 Wash with DMF/DCM double_couple->wash2 wash2->deprotection next_cycle Proceed to next coupling cycle deprotection->next_cycle

Standard SPPS workflow for incorporating 3,4-Difluoro-D-phenylalanine.

troubleshooting_logic cluster_incomplete_coupling Incomplete Coupling cluster_racemization Racemization issue Observed Side Reaction incomplete_coupling Deletion Sequence Detected (LC-MS) issue->incomplete_coupling racemization Diastereomeric Impurity (HPLC) issue->racemization sol1_1 Double Couple incomplete_coupling->sol1_1 sol1_2 Use Potent Coupling Reagent incomplete_coupling->sol1_2 sol1_3 Extend Coupling Time incomplete_coupling->sol1_3 sol2_1 Use DIC/Oxyma racemization->sol2_1 sol2_2 Minimize Pre-activation racemization->sol2_2 sol2_3 Control Basicity racemization->sol2_3

Troubleshooting logic for common side reactions.

Technical Support Center: Optimizing Coupling Conditions for 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of 3,4-Difluoro-d-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis with this fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with 3,4-Difluoro-d-phenylalanine?

Low coupling yields with 3,4-Difluoro-d-phenylalanine can stem from several factors. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can decrease the nucleophilicity of the amino group if it is the N-terminal residue, and can also influence the reactivity of the carboxyl group. While not excessively bulky, the difluoro-phenyl group can still present some steric hindrance compared to a standard phenylalanine residue.[1] Additionally, aggregation of the growing peptide chain on the solid support can physically block the reaction site, leading to incomplete coupling.[1]

Q2: What are the most effective coupling reagents for 3,4-Difluoro-d-phenylalanine?

For challenging amino acids like 3,4-Difluoro-d-phenylalanine, standard carbodiimide reagents such as DCC or EDC may not be sufficient.[1] More potent onium-salt-based reagents are generally recommended to achieve high coupling efficiency.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive OAt or OBt active esters.[1] HATU is often considered the superior choice for many difficult couplings due to its rapid activation and ability to suppress racemization.[1][2]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with lower levels of racemization compared to some uronium salts.[1]

  • COMU: This is a newer generation uronium salt that incorporates Oxyma Pure instead of HOBt or HOAt, making it a safer alternative with comparable or even superior performance to HATU in some cases.

Q3: How can I minimize the risk of racemization during the coupling of 3,4-Difluoro-d-phenylalanine?

Racemization, or the loss of stereochemical integrity at the alpha-carbon, is a critical side reaction to control. Several strategies can be employed to minimize this risk:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization, such as phosphonium-based reagents (PyBOP, PyAOP).[1] When using uronium salts or carbodiimides, the inclusion of an additive like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[1]

  • Base Selection: The choice of base can influence the rate of racemization. While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable in cases where racemization is a significant concern.[1]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before introducing the amine component. Over-activation can increase the risk of racemization.[1]

  • Temperature Control: Avoid prolonged reaction at elevated temperatures. If heating is necessary to drive the reaction to completion, it should be optimized for the shortest possible time.[1]

Q4: What are common side reactions to watch out for, other than racemization?

Beyond racemization, other side reactions can occur:

  • Guanidinylation: When using uronium/aminium reagents like HATU or HBTU, an excess of the coupling reagent can react with the unprotected N-terminus of the peptide chain. This forms a guanidinium group that irreversibly terminates the peptide chain. To avoid this, use a stoichiometric amount of the coupling reagent and pre-activate the amino acid before adding it to the resin.[3]

  • Incomplete Coupling: This leads to deletion sequences in the final peptide. Monitoring the reaction completion with a ninhydrin test is crucial.[1] If the test is positive, a second coupling (double coupling) should be performed.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Coupling Efficiency (Positive Ninhydrin Test)
Potential Cause Recommended Solution Citation
Insufficient Reagent Potency Switch from standard carbodiimides (DCC, EDC) to more potent onium-salt reagents like HATU, HBTU, or COMU.[1][4]
Steric Hindrance/Slow Reaction Rate Increase the coupling reaction time (e.g., from 1-2 hours to overnight). Consider gentle heating, but monitor for racemization. Microwave-assisted synthesis can also be highly effective.[1][4]
Peptide Aggregation Change the solvent from DMF to a better solvating agent like N-methylpyrrolidone (NMP). Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[4]
Incomplete Reaction Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[4]
Issue 2: Presence of Side Products (e.g., Racemized Peptide, Guanidinylated Adduct)
Potential Cause Recommended Solution Citation
Racemization Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Ensure the use of additives like HOAt or Oxyma Pure. Reduce pre-activation time and avoid excessive heat.[1]
Guanidinylation of N-terminus Avoid a large excess of uronium/aminium coupling reagents (HATU, HBTU). Pre-activate the carboxylic acid in a separate vessel before adding it to the resin-bound peptide.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of 3,4-Difluoro-d-phenylalanine

This protocol is designed for solid-phase peptide synthesis (SPPS) and is suitable for overcoming the challenges associated with fluorinated amino acids.

Materials:

  • Fmoc-3,4-Difluoro-d-phenylalanine (3-4 equivalents)

  • HATU (2.9-3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-8 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-3,4-Difluoro-d-phenylalanine and HATU in DMF. Add the base (DIPEA or NMM) to the solution and allow it to pre-activate for 1-5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 45-60 minutes at room temperature. For difficult sequences, the reaction time may be extended.[4]

  • Monitoring: Perform a ninhydrin test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.[1]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.[4]

Protocol 2: EDC/HOAt-Mediated Coupling

This protocol uses a carbodiimide in conjunction with a racemization-suppressing additive.

Materials:

  • Fmoc-3,4-Difluoro-d-phenylalanine (3 equivalents)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (3 equivalents)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • Dichloromethane (DCM) or DMF

Procedure:

  • Resin Preparation: Swell the resin in the chosen solvent (DCM or DMF). Ensure the N-terminal Fmoc group is removed and the resin is washed.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3,4-Difluoro-d-phenylalanine and HOAt in DMF.

  • Activation: Add EDC to the amino acid solution and stir for a few minutes at 0°C.

  • Coupling: Add the activated solution to the resin.

  • Reaction: Allow the mixture to react at room temperature for 2-4 hours, or until a ninhydrin test indicates completion.

  • Washing: Filter the resin and wash it sequentially with DMF, DCM, and methanol.

Visualizations

experimental_workflow start Start: Resin with free amine pre_activation Pre-activation: Fmoc-AA-OH + HATU + Base in DMF (1-5 min) start->pre_activation coupling Coupling: Add activated mix to resin (45-60 min) pre_activation->coupling wash1 Wash Resin (DMF) coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin wash2 Wash Resin (DMF) ninhydrin->wash2 Negative double_coupling Double Coupling: Repeat pre-activation and coupling steps ninhydrin->double_coupling Positive end Proceed to next cycle wash2->end double_coupling->wash1 troubleshooting_guide start Low Coupling Yield (Positive Ninhydrin Test) cause1 Suboptimal Reagent? start->cause1 cause2 Slow Reaction Rate? start->cause2 cause3 Peptide Aggregation? start->cause3 solution1 Use Potent Reagent (HATU, HBTU, COMU) cause1->solution1 solution2 Increase Time/Temp Microwave Synthesis Double Couple cause2->solution2 solution3 Switch to NMP Use Solvent Mixture cause3->solution3

References

Technical Support Center: Deprotection Strategies for Boc-3,4-difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of Boc-3,4-difluoro-d-phenylalanine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Possible Causes:

  • Insufficient Acid Strength/Concentration: The electron-withdrawing nature of the difluorophenyl ring can slightly decrease the reactivity of the Boc group towards acid-catalyzed cleavage compared to non-fluorinated analogues.

  • Steric Hindrance: While less common for a phenylalanine derivative, bulky neighboring groups in a larger peptide sequence can hinder acid access to the Boc group.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting reagent access.

  • Reagent Degradation: Old or improperly stored reagents (e.g., TFA that has absorbed water) can be less effective.

Solutions:

ParameterRecommended AdjustmentRationale
Acid Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).Overcomes the slight deactivating effect of the difluorophenyl group.
Reaction Time Extend the reaction time and monitor progress closely by TLC or LC-MS.Allows the reaction to proceed to completion.
Temperature If the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40°C), but be mindful of potential side reactions.Increases reaction kinetics.
Solvent Ensure complete dissolution of the substrate. If solubility is an issue in DCM, consider alternative solvents like dioxane for HCl-based deprotection.A homogenous solution is crucial for an efficient reaction.
Reagents Use fresh, high-purity reagents.Ensures optimal reactivity.

Issue 2: Formation of Side Products

Possible Cause:

  • Alkylation by tert-butyl cation: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1] This electrophile can alkylate any nucleophilic sites on the substrate or in the reaction mixture. While the difluorophenyl ring itself is electron-deficient and less susceptible to electrophilic attack, other sensitive functional groups in the molecule could be at risk.

Solutions:

StrategyReagent/ActionPurpose
Use of Scavengers Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.Scavengers are more nucleophilic than the substrate and will "trap" the tert-butyl cation, preventing it from reacting with your molecule.[2]
Milder Deprotection Conditions Switch to a milder deprotection method, such as 4M HCl in dioxane or thermal deprotection.These methods can generate the tert-butyl cation more slowly or via a different mechanism, reducing the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of Boc-3,4-difluoro-d-phenylalanine using TFA?

A1: A common starting point is to dissolve the Boc-protected amino acid in dichloromethane (DCM) and treat it with a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v) at room temperature.[3] The reaction is typically stirred for 30 minutes to 2 hours.[3] Monitoring by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material.

Q2: Is 4M HCl in dioxane a better choice than TFA for my compound which contains other acid-sensitive groups?

A2: 4M HCl in dioxane is generally considered a milder alternative to TFA and can provide better selectivity for Boc group removal in the presence of other acid-labile protecting groups.[4] It often results in the formation of a crystalline hydrochloride salt, which can facilitate product isolation and purification.[3]

Q3: Can I use thermal deprotection for Boc-3,4-difluoro-d-phenylalanine?

A3: Thermal deprotection, which involves heating the substrate in a suitable solvent without any added acid, is a viable but less common method.[5] It is considered a "green" alternative but often requires high temperatures (100-150°C), which could lead to side reactions like racemization or decomposition, depending on the substrate's stability.[5][6] Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to facilitate thermal Boc deprotection.[7]

Q4: How does the difluorophenyl group affect the deprotection reaction?

A4: The two fluorine atoms on the phenyl ring are electron-withdrawing, which can have a minor electronic effect on the N-Boc group. This may slightly decrease the rate of acid-catalyzed deprotection compared to non-fluorinated phenylalanine derivatives.[1] However, under standard strong acidic conditions (e.g., 50% TFA), this effect is generally overcome, and complete deprotection is readily achieved. The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic attack by the tert-butyl cation.

Comparison of Deprotection Strategies

MethodReagents/ConditionsTypical Reaction TimeTemperatureYieldAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[3]0.5 - 4 hours[8]Room TemperatureTypically HighHighly effective, volatile for easy removal.[3]Corrosive, can cleave other acid-sensitive groups. Resulting TFA salt may be oily.[3]
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane or Ethyl Acetate[3][9]0.5 - 16 hours[4][9]Room TemperatureTypically HighMilder than TFA, often yields a crystalline HCl salt.[3]Can be slower than TFA. Dioxane is a hazardous solvent.
Thermal Deprotection Heating in a suitable solvent (e.g., TFE, HFIP, water)[5][7]Minutes to several hours[6][10]100 - 150°C[5]VariableAvoids the use of strong acids.[5]High temperatures may cause side reactions (e.g., racemization). Not suitable for thermally sensitive substrates.[5]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-3,4-difluoro-d-phenylalanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve Boc-3,4-difluoro-d-phenylalanine (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[11]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30-60 minutes, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).

  • The resulting TFA salt can be used directly or neutralized by dissolving the residue in DCM and washing with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • Boc-3,4-difluoro-d-phenylalanine

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place Boc-3,4-difluoro-d-phenylalanine (1 equivalent) in a round-bottom flask.

  • Add the 4M HCl in 1,4-Dioxane solution (5-10 equivalents).[12] The reaction can be performed neat or with additional anhydrous dioxane for dilution.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.[4] A precipitate of the hydrochloride salt may form.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_product Final Product start Boc-3,4-difluoro-d-phenylalanine deprotection Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) start->deprotection workup Solvent Removal & Neutralization (optional) deprotection->workup product 3,4-difluoro-d-phenylalanine (as free amine or salt) workup->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Tree start Incomplete Deprotection? incomplete Increase Acid Concentration or Reaction Time start->incomplete Yes side_products Side Products Observed? start->side_products No incomplete->side_products add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes success Successful Deprotection side_products->success No milder_cond Use Milder Conditions (e.g., HCl/Dioxane) add_scavenger->milder_cond milder_cond->success

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Analysis of 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 3,4-Difluoro-d-phenylalanine. The information is tailored for researchers, scientists, and drug development professionals. Please note that while specific validated methods for 3,4-Difluoro-d-phenylalanine are not extensively published, the principles and protocols for the analysis of similar compounds, such as 3,5-Difluoro-DL-phenylalanine and other amino acids, are well-established and can be readily adapted.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for the quantification of 3,4-Difluoro-d-phenylalanine in biological samples?

The two most powerful and commonly employed techniques for quantifying amino acids in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, often without the need for derivatization.[1] Chiral chromatography can also be employed to separate D- and L-enantiomers if required.[1]

Q2: How do the fluorine substitutions on the phenyl ring affect the analysis of 3,4-Difluoro-d-phenylalanine?

The presence of two fluorine atoms on the phenyl ring imparts unique physicochemical properties.[2] This substitution can alter the electronic and steric properties of the side chain, which may influence its retention in chromatography and its ionization in mass spectrometry.[3] The fluorine atoms also provide a strong and distinct signal in ¹⁹F NMR, which can be utilized for protein studies.[4]

Q3: Is derivatization necessary for the analysis of 3,4-Difluoro-d-phenylalanine?

For GC-MS analysis, derivatization is typically required to increase the volatility of the amino acid.[1] For LC-MS/MS, direct analysis is often possible, which simplifies sample preparation and avoids potential variability from the derivatization reaction.[5] However, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) can be used to enhance chromatographic separation and detection sensitivity in HPLC with fluorescence or UV detection.[6][7]

Q4: What type of internal standard should be used for accurate quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of 3,4-Difluoro-d-phenylalanine (e.g., containing ¹³C or ¹⁵N). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[5] If a SIL version is unavailable, a close structural analog can be used, but it may not compensate for matrix effects as effectively.[5] For example, Phenylalanine-d5 is a commonly used internal standard for phenylalanine analysis.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for the Analyte in LC-MS/MS
Possible CauseTroubleshooting Step
Analyte Degradation Ensure proper sample handling and storage. Store samples at -80°C and consider adding enzyme inhibitors, as N-acyl-phenylalanines can be susceptible to enzymatic degradation in biological samples.[5]
Inefficient Extraction Optimize the sample preparation method. Due to the difluorinated phenyl group, the molecule will have altered polarity compared to phenylalanine. A liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) with a C18 sorbent could be effective starting points.[5]
Poor Ionization Adjust the mobile phase pH and organic content to promote ionization. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.[5]
Blocked Capillary Run a size standard-only sample to confirm if this is the case. A re-injection of the sample can sometimes resolve the lack of data.[8]
High Salt Concentration High salt concentration in the sample may cause broad peaks or signal suppression.[8] Ensure appropriate sample clean-up.
Issue 2: Unexpected Peaks in HPLC Analysis
Possible CauseTroubleshooting Step
Impurity in the Starting Material Check the certificate of analysis for your 3,4-Difluoro-d-phenylalanine to identify any known impurities.[9]
Reaction with Mobile Phase Ensure the mobile phase is compatible with your compound and is freshly prepared.[9]
Contamination Ensure all glassware and solvents are clean and of high purity. Microbial contamination can lead to degradation.[9]
Photodegradation Protect your samples from light during the experiment.[9]
Issue 3: Inconsistent Retention Times in HPLC
Possible CauseTroubleshooting Step
Column Degradation Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Mobile Phase Inconsistency Prepare fresh mobile phase for each run and ensure it is properly degassed. Inconsistent mobile phase composition can lead to shifts in retention time.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times in reversed-phase chromatography.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Quantification in Biological Samples

This protocol is adapted from general methods for amino acid analysis and may require optimization for 3,4-Difluoro-d-phenylalanine.[1]

1. Sample Preparation (Plasma/Serum):

  • Thaw samples on ice.

  • To 100 µL of plasma/serum, add 10 µL of an internal standard working solution (e.g., stable isotope-labeled 3,4-Difluoro-d-phenylalanine or Phenylalanine-d5).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 95% to 5% B; 4.0-5.0 min: 5% B[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transitions To be determined by direct infusion of a 3,4-Difluoro-d-phenylalanine standard. A hypothetical transition could be based on the loss of the carboxyl group.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[1]

Protocol 2: General HPLC Method with Pre-column Derivatization

This protocol is based on the OPA/FMOC derivatization method for amino acid analysis.[7]

1. Derivatization:

  • Automated pre-column derivatization is recommended for reproducibility.[6]

  • The primary amino group of 3,4-Difluoro-d-phenylalanine will react with OPA in the presence of a thiol.

  • If secondary amino acids are also of interest, FMOC can be used.

2. HPLC Conditions:

ParameterRecommended Setting
Column ZORBAX Eclipse-AAA (e.g., 4.6 x 150 mm, 3.5 µm)[7]
Mobile Phase A 40 mM Phosphate buffer, pH 7.8[7]
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10)[7]
Gradient Time (min) %B: 0 -> 0, 1.9 -> 10, 18.1 -> 57, 18.6 -> 100, 22.3 -> 100, 23.2 -> 0[7]
Flow Rate 2.0 mL/min[7]
Column Temperature 40°C[7]
Detection Fluorescence detector (for OPA/FMOC derivatives) or UV detector.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis troubleshooting_logic start Low or No Analyte Signal? check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Check Instrument Performance start->check_instrument optimize_ionization Optimize MS Ionization Source start->optimize_ionization degradation Potential Analyte Degradation? check_sample_prep->degradation extraction Inefficient Extraction? check_sample_prep->extraction ionization Poor Ionization? optimize_ionization->ionization solution1 Improve Sample Storage & Handling degradation->solution1 Yes solution2 Optimize Extraction Method (LLE/SPE) extraction->solution2 Yes solution3 Adjust Mobile Phase pH/Organic Content ionization->solution3 Yes

References

Technical Support Center: 19F NMR of 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro-d-phenylalanine and acquiring 19F NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of a 19F NMR spectrum for 3,4-Difluoro-d-phenylalanine?

A 19F NMR spectrum of 3,4-Difluoro-d-phenylalanine is expected to show two distinct signals, one for each fluorine atom (F3 and F4) on the aromatic ring. These signals will appear as complex multiplets due to coupling to each other (homonuclear coupling) and to the neighboring aromatic protons (heteronuclear coupling). The large chemical shift dispersion of 19F NMR means these signals should be well-resolved from each other and from background noise.[1][2]

Q2: Why are my 19F signals so broad?

Broad peaks in 19F NMR spectra can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad lines. Careful shimming of the spectrometer is crucial.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and faster relaxation, resulting in broader signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Chemical Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to broadened peaks. Acquiring spectra at different temperatures can help identify if this is the cause.

  • Chemical Shift Anisotropy (CSA): For larger molecules where 3,4-Difluoro-d-phenylalanine is incorporated, CSA can be a dominant relaxation mechanism, leading to broader lines, especially at higher magnetic field strengths.

Q3: My spectrum shows more than two main fluorine signals. What could be the reason?

The presence of more than two fluorine signals could indicate:

  • Impurities: The sample may contain other fluorinated compounds. Check the purity of your 3,4-Difluoro-d-phenylalanine.

  • Isomers: If you synthesized the compound, you might have a mixture of isomers (e.g., 2,3-difluoro or 3,5-difluoro isomers), each giving rise to its own set of 19F signals.

  • Degradation: The compound may have degraded, leading to new fluorinated species.

  • Rotamers or Conformational Isomers: If rotation around a bond is slow on the NMR timescale, different stable conformations (rotamers) can each produce a distinct set of signals.[3]

Q4: How do I reference my 19F NMR spectrum?

Accurate referencing is critical for comparing spectra. Common methods include:

  • Internal Standard: Adding a small amount of an inert, fluorinated compound with a known chemical shift (e.g., trifluoroacetic acid (TFA) or hexafluorobenzene) to your sample.

  • External Standard: Placing a sealed capillary containing a reference compound into the NMR tube.

  • Indirect Referencing: Referencing the 1H spectrum to a known standard (like TMS) and then using the spectrometer's frequency ratio to determine the 19F chemical shifts.[4]

Troubleshooting Guide

Problem 1: Poor Signal-to-Noise Ratio

Symptoms:

  • Weak signals that are difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

CauseSolution
Low Sample Concentration Increase the concentration of your sample if possible.
Insufficient Number of Scans Increase the number of transients (scans) to average out the noise. Signal-to-noise increases with the square root of the number of scans.
Incorrect Pulse Width Ensure the 90° pulse width for 19F is correctly calibrated for your probe. An incorrect pulse width will lead to inefficient excitation and lower signal intensity.
Suboptimal Relaxation Delay If the relaxation delay is too short, the fluorine nuclei may not fully relax between pulses, leading to signal saturation and reduced intensity. A delay of 1-2 seconds is a good starting point, but for quantitative measurements, it should be at least 5 times the longest T1 relaxation time.[2]
Problem 2: Complex and Uninterpretable Multiplets

Symptoms:

  • The signals for the two fluorine atoms are not simple doublets of doublets and are difficult to analyze by hand.

Possible Causes & Solutions:

CauseSolution
Second-Order Effects When the chemical shift difference between two coupled nuclei (in Hz) is not much larger than their coupling constant (J), second-order effects can occur, leading to complex and non-intuitive splitting patterns.[5][6][7] This is likely for 3,4-Difluoro-d-phenylalanine due to the ortho-relationship of the fluorines.
* Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument will increase the chemical shift dispersion (in Hz), which can simplify the spectrum to first-order.
* Spectral Simulation: Use NMR simulation software to model the spectrum with estimated chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, you can extract the correct values.[8]
Overlapping Signals The multiplets from the two fluorine atoms may be partially overlapping.
* 2D NMR: Acquire a 19F-19F COSY or other 2D correlation spectrum to resolve the overlapping signals and identify the coupling partners.
Proton Coupling The fluorine signals are coupled to multiple aromatic protons, increasing the complexity of the multiplets.
* Proton Decoupling: Acquire a proton-decoupled 19F NMR spectrum. This will simplify the fluorine signals to doublets (due to 19F-19F coupling), making it easier to determine the 19F-19F coupling constant.
Problem 3: Incorrect Peak Integrals

Symptoms:

  • The integration of the two fluorine signals is not 1:1.

Possible Causes & Solutions:

CauseSolution
Uneven Excitation Across the Spectrum If the spectral width is very large, the NMR pulse may not excite all frequencies evenly, leading to inaccurate integrals.[4]
* Reduce Spectral Width: Once the signals are located, reduce the spectral width to cover only the region of interest.
* Calibrate Pulse Width: Ensure the pulse width is calibrated for the center of the spectral region containing your signals.
Short Relaxation Delay If the two fluorine nuclei have different T1 relaxation times, a short relaxation delay will lead to differential saturation and incorrect integrals.
* Increase Relaxation Delay: Use a longer relaxation delay (at least 5 times the longest T1) to ensure full relaxation and obtain quantitative integrals.[2]
Baseline Distortion A rolling or distorted baseline will lead to inaccurate integration.
* Improve Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm. A rolling baseline can sometimes be caused by acquiring data too soon after the pulse (short acquisition delay).

Data Presentation

Table 1: Estimated 19F NMR Parameters for 3,4-Difluoro-d-phenylalanine

Disclaimer: Experimental data for 3,4-Difluoro-d-phenylalanine was not found in the searched literature. The following values are estimates based on data for 1,2-difluorobenzene and related compounds and are intended as a guide for initial spectral interpretation.

ParameterEstimated ValueNotes
δ(F3) -135 to -145 ppmThe chemical shift of the fluorine at position 3.
δ(F4) -135 to -145 ppmThe chemical shift of the fluorine at position 4.
³J(F3-F4) 18 - 22 HzThe three-bond homonuclear coupling constant between the two fluorine atoms.
³J(F3-H2) 8 - 12 HzThe three-bond heteronuclear coupling between F3 and H2.
⁴J(F3-H5) ~1 - 3 HzThe four-bond heteronuclear coupling between F3 and H5.
⁵J(F3-H6) ~0 - 1 HzThe five-bond heteronuclear coupling between F3 and H6.
³J(F4-H5) 8 - 12 HzThe three-bond heteronuclear coupling between F4 and H5.
⁴J(F4-H2) 4 - 8 HzThe four-bond heteronuclear coupling between F4 and H2.
⁴J(F4-H6) 4 - 8 HzThe four-bond heteronuclear coupling between F4 and H6.

Experimental Protocols

1. Sample Preparation

  • Concentration: Dissolve 5-10 mg of 3,4-Difluoro-d-phenylalanine in 0.6-0.7 mL of a deuterated solvent.

  • Solvent: Choose a solvent in which the compound is fully soluble and that does not have signals overlapping with the region of interest. D2O, Methanol-d4, or DMSO-d6 are common choices for amino acids.

  • Reference: Add an internal reference standard if desired (e.g., TFA, final concentration ~1 mM).

  • Filtration: Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

2. NMR Data Acquisition (1D 19F Spectrum)

  • Spectrometer Setup: Tune and match the 19F channel of the NMR probe.

  • Temperature: Set the temperature to a constant value (e.g., 298 K) and allow it to equilibrate.

  • Initial Broad Spectrum:

    • Spectral Width: Use a large spectral width (e.g., 200 ppm) to locate the signals initially.

    • Transmitter Offset: Center the spectral window around the expected chemical shift region (e.g., -140 ppm).

    • Number of Scans: Acquire a small number of scans (e.g., 16) to quickly find the signals.

  • Optimized Spectrum:

    • Spectral Width: Once the signals are located, reduce the spectral width to encompass only the signals of interest.

    • Transmitter Offset: Re-center the transmitter offset in the middle of the fluorine signals.

    • Acquisition Time: Set the acquisition time to at least 2-3 seconds for good digital resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds for routine spectra, or >5x the longest T1 for quantitative measurements.

    • Pulse Width: Use a calibrated 90° pulse.

    • Number of Scans: Increase the number of scans to achieve the desired signal-to-noise ratio.

  • Proton Decoupling (Optional): To simplify the spectrum, a proton-decoupled 19F spectrum can be acquired by turning on the proton decoupler during the acquisition period.

Visualizations

Troubleshooting_Workflow 19F NMR Troubleshooting Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Start prep_sample Prepare Sample (Concentration, Solvent) start->prep_sample check_purity Check Purity prep_sample->check_purity acquire_spec Acquire 19F Spectrum check_purity->acquire_spec check_sn Poor S/N? acquire_spec->check_sn increase_scans Increase Scans/ Concentration check_sn->increase_scans Yes process_spec Process Spectrum (Phase, Baseline) check_sn->process_spec No increase_scans->acquire_spec broad_peaks Broad Peaks? process_spec->broad_peaks shim_temp Re-shim/ Change Temperature broad_peaks->shim_temp Yes complex_multi Complex Multiplets? broad_peaks->complex_multi No shim_temp->acquire_spec decouple_simulate Proton Decouple/ Simulate Spectrum complex_multi->decouple_simulate Yes end Analysis Complete complex_multi->end No decouple_simulate->end

Caption: A flowchart outlining the general workflow for troubleshooting common issues in 19F NMR spectroscopy.

Caption: A diagram illustrating the key spin-spin couplings in 3,4-Difluoro-d-phenylalanine.

References

Technical Support Center: 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3,4-Difluoro-d-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3,4-Difluoro-d-phenylalanine?

Q2: I am having difficulty dissolving 3,4-Difluoro-d-phenylalanine in water. What should I do?

Due to its hydrophobic nature, dissolving 3,4-Difluoro-d-phenylalanine directly in water can be challenging. It is recommended to first try creating a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with your aqueous buffer. Sonication can also aid in dissolution.[1][4]

Q3: Can adjusting the pH of my solution improve the solubility of 3,4-Difluoro-d-phenylalanine?

Yes, adjusting the pH can significantly impact the solubility of amino acids.[5] Amino acids are most soluble at a pH away from their isoelectric point (pI). For phenylalanine, the pI is around 5.5. To increase solubility, you can try dissolving it in a slightly acidic (e.g., pH < 4) or slightly basic (e.g., pH > 7.5) solution. For basic peptides or amino acids, a small amount of acetic acid can be used, while for acidic ones, ammonium bicarbonate or ammonium hydroxide can be tried.[1][4][5]

Q4: What organic solvents are recommended for dissolving 3,4-Difluoro-d-phenylalanine?

Dimethyl Sulfoxide (DMSO) is a commonly recommended organic solvent for dissolving hydrophobic amino acids and peptides.[1][6] Other potential organic solvents include N,N-Dimethylformamide (DMF), methanol, or ethanol.[5][6] It is crucial to start with a small amount of the organic solvent to create a concentrated stock and then slowly dilute it into the aqueous solution while stirring to avoid precipitation.[1]

Q5: My 3,4-Difluoro-d-phenylalanine solution appears cloudy or has particulates. What does this mean?

A cloudy solution or the presence of visible particulates indicates that the compound is not fully dissolved and may be present as a suspension.[1][4] This suggests that the solubility limit in the current solvent system has been exceeded. You may need to try a different solvent, adjust the pH, or use a higher proportion of organic co-solvent. Centrifuging the solution before use can help remove undissolved particles.[6]

Q6: How can I prevent the precipitation of 3,4-Difluoro-d-phenylalanine when adding it to my aqueous buffer?

To prevent precipitation, add the concentrated organic stock solution of 3,4-Difluoro-d-phenylalanine to the aqueous buffer dropwise while gently stirring.[1] This gradual dilution helps to avoid localized high concentrations that can lead to immediate precipitation.

Solubility Data Summary

Precise quantitative solubility data for 3,4-Difluoro-d-phenylalanine is scarce. The table below summarizes available qualitative information and data for analogous compounds to provide a general guideline.

CompoundSolventTemperatureSolubilitySource
3,4-Difluoro-d-phenylalanine WaterRoom TemperatureInsolubleInferred from general knowledge
3,5-Difluoro-DL-phenylalanine WaterNot Specified< 0.1 mg/mL (Insoluble, forms a suspension)[1]
3,5-Difluoro-DL-phenylalanine PBS (pH 7.4)Not Specified< 0.1 mg/mL (Insoluble, visible particulates)[1]
3,5-Difluoro-DL-phenylalanine 10% Acetic AcidNot Specified0.5 - 1.0 mg/mL[1]
3,5-Difluoro-DL-phenylalanine 0.1M Ammonium BicarbonateNot Specified0.5 - 1.0 mg/mL[1]
3,5-Difluoro-DL-phenylalanine 50% Acetonitrile/WaterNot Specified1.0 - 2.0 mg/mL[1]
3,5-Difluoro-DL-phenylalanine 100% DMSONot SpecifiedHighly soluble[1]
4-Fluoro-D-phenylalanine HCl DMSONot Specified55 mg/mL (250.41 mM)[7]
L-4-Fluorophenylalanine WaterNot SpecifiedSoluble[8]
L-4-Fluorophenylalanine 0.5M HClNot Specified50 mg/mL[8]
L-4-Fluorophenylalanine Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.Not SpecifiedSoluble[8]

Experimental Protocols

Protocol for Dissolving 3,4-Difluoro-d-phenylalanine

This protocol provides a general methodology for dissolving 3,4-Difluoro-d-phenylalanine, particularly for use in aqueous solutions for biological experiments.

Materials:

  • 3,4-Difluoro-d-phenylalanine powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Preparation: Allow the vial of 3,4-Difluoro-d-phenylalanine to equilibrate to room temperature before opening to minimize moisture condensation.

  • Initial Dissolution in DMSO:

    • To a pre-weighed amount of 3,4-Difluoro-d-phenylalanine in a sterile microcentrifuge tube, add a small volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex the tube for 30-60 seconds.

  • Sonication (if necessary):

    • If the compound is not fully dissolved after vortexing, place the tube in a sonicator water bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • While gently vortexing or stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Important: The final concentration of DMSO in your experimental solution should be kept low (typically <1%, and ideally <0.1%) as it can be toxic to cells.

  • Final Inspection and Use:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If the solution is clear, it is ready for use. If it is cloudy, the solubility limit may have been exceeded. In this case, you may need to prepare a more dilute solution.

    • It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with 3,4-Difluoro-d-phenylalanine.

Solubility_Troubleshooting start Start: Dissolve 3,4-Difluoro-d-phenylalanine initial_dissolve Attempt to dissolve in aqueous buffer start->initial_dissolve check_solubility1 Is the solution clear? initial_dissolve->check_solubility1 use_solution Solution is ready for use check_solubility1->use_solution Yes try_dmso Use minimal 100% DMSO to create a concentrated stock check_solubility1->try_dmso No sonicate Sonicate for 5-10 minutes try_dmso->sonicate check_solubility2 Is the stock solution clear? sonicate->check_solubility2 dilute Slowly dilute DMSO stock into aqueous buffer with stirring check_solubility2->dilute Yes adjust_ph Adjust pH of aqueous buffer (try acidic or basic conditions) check_solubility2->adjust_ph No consider_alternatives Consider alternative solvents or experimental redesign check_solubility2->consider_alternatives Persistent Issues check_solubility3 Is the final solution clear? dilute->check_solubility3 check_solubility3->use_solution Yes check_solubility3->adjust_ph No check_solubility3->consider_alternatives Persistent Issues re_dissolve Re-attempt dissolution with pH-adjusted buffer adjust_ph->re_dissolve re_dissolve->check_solubility1

Caption: Troubleshooting workflow for 3,4-Difluoro-d-phenylalanine solubility.

References

Technical Support Center: 3,4-Difluoro-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of 3,4-Difluoro-d-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: How should solid 3,4-Difluoro-d-phenylalanine be stored for long-term stability?

For long-term storage, solid 3,4-Difluoro-d-phenylalanine should be kept in a tightly sealed container at 2-8°C.[1] To minimize degradation from air and moisture, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.[2] Protect the compound from light.

Q2: What are the recommended conditions for storing solutions of 3,4-Difluoro-d-phenylalanine?

Aqueous solutions of 3,4-Difluoro-d-phenylalanine should ideally be prepared fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For solutions in organic solvents, ensure the solvent is anhydrous and store under an inert atmosphere at low temperatures.[2]

Q3: What personal protective equipment (PPE) should be worn when handling 3,4-Difluoro-d-phenylalanine?

When handling 3,4-Difluoro-d-phenylalanine, it is important to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. If there is a risk of generating dust, a respirator should be used.

Q4: What are the known incompatibilities of 3,4-Difluoro-d-phenylalanine?

3,4-Difluoro-d-phenylalanine is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances should be avoided to prevent hazardous reactions.

Physicochemical and Safety Data

The following tables summarize key quantitative data for 3,4-Difluoro-d-phenylalanine.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉F₂NO₂
Molecular Weight201.17 g/mol [1]
AppearanceAlmost white powder[1]
Melting Point215-223°C[1]
Boiling Point311.9°C at 760 mmHg[1]
Density1.379 g/cm³[1]
SolubilityInsoluble in water at room temperature.[4]

Table 2: Hazard Information and First Aid

HazardDescriptionFirst Aid Measures
Skin IrritationCauses skin irritation.If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.
Eye IrritationCauses serious eye irritation.If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Respiratory IrritationMay cause respiratory irritation.If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
IngestionHarmful if swallowed.If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Troubleshooting Guides

Peptide Synthesis

Issue 1: Poor Solubility of 3,4-Difluoro-d-phenylalanine-containing Peptides

  • Problem: The synthesized peptide has low solubility in aqueous solutions. The increased hydrophobicity from the difluorophenyl ring can lead to aggregation.[5]

  • Solution:

    • Small-Scale Solubility Test: Always begin by testing the solubility of a small amount of the peptide in your desired buffer.[5]

    • Organic Co-solvents: Dissolve the peptide in a minimal amount of an organic solvent like DMSO first, then slowly add it to your aqueous buffer with stirring.[5]

    • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.[5]

    • Chaotropic Agents: For highly aggregated peptides, consider using denaturing agents such as 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[5]

G cluster_solubility Troubleshooting Peptide Solubility start Peptide insoluble in aqueous buffer test_solubility Perform small-scale solubility test start->test_solubility use_cosolvent Use organic co-solvent (e.g., DMSO) test_solubility->use_cosolvent If still insoluble adjust_ph Adjust pH away from pI use_cosolvent->adjust_ph If still insoluble success Peptide solubilized use_cosolvent->success If successful use_chaotrope Use chaotropic agent (e.g., GdnHCl) adjust_ph->use_chaotrope For severe aggregation adjust_ph->success If successful use_chaotrope->success If successful

Caption: Decision workflow for troubleshooting poor peptide solubility.

Issue 2: Incomplete Coupling during Solid-Phase Peptide Synthesis (SPPS)

  • Problem: The coupling of Fmoc-3,4-Difluoro-d-phenylalanine-OH may be less efficient than standard amino acids due to the electron-withdrawing effects of the fluorine atoms and potential steric hindrance.

  • Solution:

    • Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, repeat the coupling step.

    • More Potent Coupling Reagents: Consider using stronger coupling reagents such as HATU or COMU to improve efficiency.

    • Extended Coupling Time: Increasing the reaction time for the coupling step can also help drive the reaction to completion.

G cluster_coupling Troubleshooting Incomplete Coupling in SPPS start Initiate coupling of Fmoc-3,4-Difluoro-d-phenylalanine-OH monitor_coupling Monitor coupling reaction (e.g., Kaiser test) start->monitor_coupling incomplete Incomplete coupling detected monitor_coupling->incomplete double_couple Perform double coupling incomplete->double_couple Yes stronger_reagents Use stronger coupling reagents (HATU, COMU) incomplete->stronger_reagents If still incomplete extend_time Extend coupling time incomplete->extend_time Alternative complete Coupling complete incomplete->complete No double_couple->monitor_coupling stronger_reagents->monitor_coupling extend_time->monitor_coupling

Caption: Logical workflow for addressing incomplete coupling in SPPS.

Protein Expression and Purification

Issue: Low Yield of Protein Incorporating 3,4-Difluoro-d-phenylalanine

  • Problem: High concentrations of non-canonical amino acids can be toxic to expression hosts like E. coli, leading to poor growth and low protein yield.

  • Solution:

    • Titrate Amino Acid Concentration: Empirically determine the optimal concentration of 3,4-Difluoro-d-phenylalanine, starting with a low concentration and gradually increasing it.

    • Optimize Induction Conditions: Adjust the inducer concentration (e.g., IPTG) and the post-induction temperature and time to balance protein expression with cell health. Lowering the temperature (e.g., to 18-25°C) and extending the expression time can often improve the yield of properly folded protein.

    • Supplement with Other Amino Acids: To prevent metabolic pathways from converting the fluorinated analog, supplement the minimal media with other essential amino acids.

Experimental Protocols

Protocol 1: Incorporation of 3,4-Difluoro-d-phenylalanine into Peptides via SPPS

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-3,4-Difluoro-d-phenylalanine-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction (e.g., with a Kaiser test). If incomplete, perform a second coupling.

    • Wash the resin with DMF.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then dichloromethane (DCM), and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Biosynthetic Incorporation of 3,4-Difluoro-d-phenylalanine into Proteins in E. coli

This protocol is adapted from established methods for incorporating fluorinated amino acids.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Culture Growth:

    • Grow a starter culture overnight in LB medium.

    • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Add 3,4-Difluoro-d-phenylalanine to the culture (the optimal concentration, e.g., 50-100 mg/L, should be determined empirically).

    • Supplement with other essential amino acids to prevent their synthesis from the fluorinated analog.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).

G cluster_protein_expression Protein Expression Workflow transform Transform E. coli with expression plasmid starter_culture Grow overnight starter culture transform->starter_culture main_culture Inoculate and grow main culture in M9 media starter_culture->main_culture induce Add 3,4-Difluoro-d-phenylalanine and IPTG main_culture->induce OD600 = 0.6-0.8 express Express protein at reduced temperature induce->express harvest Harvest cells express->harvest purify Purify protein harvest->purify end Purified Protein purify->end

References

Validation & Comparative

A Comparative Guide to 3,4-Difluoro-D-phenylalanine and 4-fluoro-D-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide engineering, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing the therapeutic potential of lead compounds. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their ability to modulate physicochemical and biological properties. This guide provides a detailed comparison of two such analogs: 3,4-Difluoro-D-phenylalanine and 4-fluoro-D-phenylalanine, offering insights into their performance, supported by available experimental data, and detailed methodologies for their application.

Physicochemical and Biological Performance: A Comparative Overview

The introduction of fluorine atoms into the phenyl ring of D-phenylalanine significantly alters its properties. While direct comparative studies on the biological activities of 3,4-Difluoro-D-phenylalanine and 4-fluoro-D-phenylalanine are limited, we can infer their potential performance based on their physicochemical characteristics and data from related fluorinated analogs.

Physicochemical Properties

The degree and position of fluorination impact the hydrophobicity and electronic properties of the amino acid, which in turn can influence peptide conformation, membrane permeability, and receptor-ligand interactions.

Property3,4-Difluoro-D-phenylalanine4-fluoro-D-phenylalanineReference
Molecular Formula C₉H₉F₂NO₂C₉H₁₀FNO₂N/A
Molecular Weight 201.17 g/mol 183.18 g/mol N/A
Melting Point 215-223°C213 - 215 °C (Dec.)[1]
Hydrophobicity Index (HI) 56.853.2[2]
Relative Retention Time (t_R) 1.141.06[2]

Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine.[2]

The data indicates that 3,4-Difluoro-D-phenylalanine is more hydrophobic than 4-fluoro-D-phenylalanine, a factor that can enhance interactions with hydrophobic pockets in target proteins and improve membrane permeability.

Biological Activity and Applications

Fluorination is a well-established strategy to enhance the metabolic stability and binding affinity of peptides and small molecules.[3] The strong carbon-fluorine bond is resistant to enzymatic degradation, potentially prolonging the in vivo half-life of drug candidates.[3]

4-fluoro-D-phenylalanine has been more extensively studied and incorporated into various therapeutic peptides. For instance, peptides containing 4-fluoro-L-phenylalanine have demonstrated significant anticancer activity.

Compound/PeptideCell LineIC₅₀ (µM)Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8[4][5]

The incorporation of 4-fluoro-phenylalanine into peptides can enhance their affinity for specific receptors, such as G-protein coupled receptors (GPCRs), by altering the electronic properties of the aromatic ring and influencing cation-π interactions.[4][6]

For 3,4-Difluoro-D-phenylalanine , while specific quantitative biological data is less prevalent in the literature, its increased hydrophobicity suggests it could be a valuable building block for peptides targeting receptors with deep hydrophobic binding pockets. The difluoro-substitution pattern is expected to further enhance metabolic stability compared to the mono-fluorinated analog.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorinated amino acids in research.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a fluorinated D-phenylalanine analog.

Materials:

  • Fmoc-protected 3,4-Difluoro-D-phenylalanine or 4-fluoro-D-phenylalanine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected fluorinated D-phenylalanine (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound (fluorinated peptide)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Compound Addition: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Visualizing Molecular Interactions and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorinated_Peptide Fluorinated Peptide (e.g., containing 3,4-diF-D-Phe or 4-F-D-Phe) GPCR G-Protein Coupled Receptor (GPCR) Fluorinated_Peptide->GPCR Binds to G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway activated by a fluorinated peptide ligand.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fluorinated or Standard Aa, Coupling Reagents) wash2 Wash (DMF) coupling->wash2 wash1->coupling kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete elongation Repeat for next amino acid kaiser->elongation Coupling Complete elongation->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage Final Amino Acid Coupled purification Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating fluorinated amino acids.

Conclusion

Both 3,4-Difluoro-D-phenylalanine and 4-fluoro-D-phenylalanine offer valuable properties for the development of novel therapeutics. The choice between them will depend on the specific requirements of the drug design project. 4-fluoro-D-phenylalanine is a well-validated building block for enhancing biological activity, with quantitative data available for its effects on cancer cells and in peptide-receptor interactions. 3,4-Difluoro-D-phenylalanine, with its increased hydrophobicity, presents an opportunity to further enhance these properties, although more research is needed to fully characterize its biological performance. The provided protocols offer a solid foundation for researchers to incorporate these powerful tools into their drug discovery and development pipelines.

References

A Comparative Guide to 3,4-Difluoro-d-phenylalanine and Native d-phenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between native biomolecules and their synthetic analogs is crucial for innovation. This guide provides a detailed comparison of the biological effects of native d-phenylalanine and its synthetic counterpart, 3,4-Difluoro-d-phenylalanine. While direct comparative research on these two specific molecules is limited, this document synthesizes available data on d-phenylalanine and the known impacts of fluorination on amino acids to offer a comprehensive overview and guide future research.

Introduction to D-Phenylalanine and its Fluorinated Analog

D-phenylalanine is the d-enantiomer of the essential amino acid L-phenylalanine. Unlike the L-form, which is a fundamental building block of proteins, D-phenylalanine is not naturally incorporated into proteins in humans but exhibits its own distinct biological activities.[1] It has been investigated for its potential analgesic and anti-inflammatory properties.[2]

3,4-Difluoro-d-phenylalanine is a synthetic derivative of d-phenylalanine where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms. This modification is a common strategy in medicinal chemistry to enhance the stability, binding affinity, and other pharmacological properties of molecules.[3] It is primarily utilized in research for studying enzyme-substrate interactions and in protein engineering.[]

Physicochemical Properties

The introduction of fluorine atoms into the phenylalanine ring alters its electronic and steric properties, which can in turn influence its biological activity.

PropertyNative d-phenylalanine3,4-Difluoro-d-phenylalanineData Source(s)
Molecular Formula C₉H₁₁NO₂C₉H₉F₂NO₂[5]
Molecular Weight 165.19 g/mol 201.17 g/mol [5]
LogP (calculated) -1.5-1.8[5]
Appearance White crystalline powderAlmost white powder
Melting Point ~275 °C (decomposes)215-223 °C[]

Comparative Biological Effects

While direct quantitative comparisons are scarce, the biological effects of 3,4-Difluoro-d-phenylalanine can be inferred from the known activities of d-phenylalanine and the general effects of fluorination.

Enzymatic Inhibition

Native d-phenylalanine is a known inhibitor of enkephalinase, the enzyme responsible for the degradation of enkephalins, which are endogenous opioid peptides.[2][6] This inhibition leads to an increase in enkephalin levels, which is believed to be the mechanism behind its analgesic effects.[2] D-phenylalanine has also been shown to act as an allosteric activator of phenylalanine hydroxylase.[7]

The effect of 3,4-difluorination on these interactions is not yet documented. However, the electron-withdrawing nature of fluorine atoms can alter the pKa of the aromatic ring and its ability to participate in enzymatic reactions, potentially leading to altered inhibitory potency.

Protein and Peptide Stability

A significant application of D-amino acids in drug development is their incorporation into peptides to enhance stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[8][9]

Fluorination of amino acids is also a well-established strategy to increase the thermal and metabolic stability of proteins and peptides.[3][10] The strong carbon-fluorine bond and the altered electronic properties of the fluorinated ring can contribute to a more stable molecular conformation.[3] It is therefore highly probable that the incorporation of 3,4-Difluoro-d-phenylalanine into a peptide would confer greater stability than the incorporation of native d-phenylalanine.

Pharmacokinetics

D-phenylalanine is absorbed from the small intestine and can cross the blood-brain barrier, although less efficiently than L-phenylalanine. A small amount of D-phenylalanine can be converted to L-phenylalanine in the body.

The pharmacokinetic profile of 3,4-Difluoro-d-phenylalanine has not been reported. However, fluorination can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity and metabolic stability conferred by fluorine atoms could lead to altered bioavailability and half-life compared to native d-phenylalanine.[11]

Signaling Pathways

The primary signaling pathway associated with d-phenylalanine involves the modulation of the endogenous opioid system through the inhibition of enkephalinase. An increase in enkephalins leads to the activation of opioid receptors, resulting in analgesia.

Caption: Proposed signaling pathway for d-phenylalanine-mediated analgesia.

The effect of 3,4-Difluoro-d-phenylalanine on this or other signaling pathways is currently unknown and represents a key area for future investigation.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed for a direct comparison of 3,4-Difluoro-d-phenylalanine and native d-phenylalanine.

In Vitro Enzyme Inhibition Assay (Enkephalinase)

This protocol outlines a method to compare the inhibitory potency of the two compounds on enkephalinase activity.

Materials:

  • Recombinant human enkephalinase

  • Fluorogenic enkephalinase substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Native d-phenylalanine

  • 3,4-Difluoro-d-phenylalanine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of d-phenylalanine and 3,4-Difluoro-d-phenylalanine in a suitable solvent (e.g., DMSO or assay buffer).

  • In the microplate, add increasing concentrations of each inhibitor to respective wells. Include a no-inhibitor control.

  • Add the enkephalinase enzyme to all wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value for each compound.

Peptide Stability Assay in Human Plasma

This protocol is designed to compare the stabilizing effects of incorporating each amino acid into a model peptide.

Materials:

  • Model peptide containing d-phenylalanine

  • Model peptide containing 3,4-Difluoro-d-phenylalanine

  • Human plasma

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • HPLC-MS system

Procedure:

  • Incubate each peptide at a final concentration of 10 µM in human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the enzymatic degradation by adding the aliquot to the cold quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant using HPLC-MS to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point relative to the 0-minute time point.

  • Determine the half-life (t₁/₂) of each peptide in human plasma.

G cluster_0 Peptide Synthesis cluster_1 Plasma Incubation cluster_2 Analysis Peptide_D-Phe Model Peptide with d-phenylalanine Incubation_D-Phe Incubate with Human Plasma Peptide_D-Phe->Incubation_D-Phe Peptide_DiF-D-Phe Model Peptide with 3,4-Difluoro-d-phenylalanine Incubation_DiF-D-Phe Incubate with Human Plasma Peptide_DiF-D-Phe->Incubation_DiF-D-Phe HPLC_MS_D-Phe HPLC-MS Analysis Incubation_D-Phe->HPLC_MS_D-Phe Time-course sampling HPLC_MS_DiF-D-Phe HPLC-MS Analysis Incubation_DiF-D-Phe->HPLC_MS_DiF-D-Phe Time-course sampling Half-life_D-Phe Half-life_D-Phe HPLC_MS_D-Phe->Half-life_D-Phe Calculate Half-life_DiF-D-Phe Half-life_DiF-D-Phe HPLC_MS_DiF-D-Phe->Half-life_DiF-D-Phe Calculate

Caption: Workflow for comparative peptide stability analysis.

Conclusion

Native d-phenylalanine presents interesting pharmacological properties, particularly as an analgesic. The synthetic analog, 3,4-Difluoro-d-phenylalanine, holds the potential for enhanced stability and altered bioactivity due to the presence of fluorine atoms. This guide summarizes the current understanding of both molecules and provides a framework for future research to directly compare their biological effects. The proposed experimental protocols offer a starting point for researchers to generate the quantitative data needed to fully elucidate the therapeutic potential of 3,4-Difluoro-d-phenylalanine.

References

A Comparative Guide to 19F NMR Chemical Shifts of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into amino acids, such as phenylalanine, has become a powerful tool in drug discovery and protein engineering. The fluorine-19 (¹⁹F) nucleus serves as an exceptional nuclear magnetic resonance (NMR) probe due to its 100% natural abundance, high sensitivity, and the large chemical shift dispersion that is exquisitely sensitive to the local electronic environment. This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of ortho-, meta-, and para-fluorinated phenylalanine (2-F-Phe, 3-F-Phe, and 4-F-Phe), supported by experimental data and detailed protocols to aid researchers in their applications.

19F NMR Chemical Shift Data of Fluorinated Phenylalanines

The position of the fluorine substituent on the phenyl ring of phenylalanine significantly influences its ¹⁹F NMR chemical shift. This sensitivity allows researchers to distinguish between the different isomers and to probe their local environments, for instance, when incorporated into a peptide or protein. The following table summarizes the experimental ¹⁹F NMR chemical shifts for the three isomers of fluorophenylalanine.

CompoundPosition of Fluorine19F Chemical Shift (δ) in ppm
2-Fluorophenylalanineortho-117.8
3-Fluorophenylalaninemeta-113.8
4-Fluorophenylalaninepara-115.7
Chemical shifts are referenced to trifluoroacetic acid (TFA) in D₂O. It is important to note that chemical shifts can be influenced by solvent, pH, and temperature.

The Influence of Fluorine Position on Chemical Shift

The observed differences in the ¹⁹F NMR chemical shifts of the fluorophenylalanine isomers are a direct consequence of the electronic effects exerted by the amino acid side chain on the fluorine atom at different positions of the aromatic ring.

G Relationship between Fluorine Position and 19F NMR Chemical Shift cluster_0 Fluorophenylalanine Isomers cluster_1 Electronic Effects & Resulting Chemical Shift 2-F-Phe 2-Fluorophenylalanine Ortho Ortho Position (Strongest Shielding) δ ≈ -117.8 ppm 2-F-Phe->Ortho 3-F-Phe 3-Fluorophenylalanine Meta Meta Position (Least Shielding) δ ≈ -113.8 ppm 3-F-Phe->Meta 4-F-Phe 4-Fluorophenylalanine Para Para Position (Intermediate Shielding) δ ≈ -115.7 ppm 4-F-Phe->Para

Figure 1. Influence of fluorine substitution position on the 19F NMR chemical shift.

The electron-donating nature of the amino acid side chain influences the electron density around the fluorine atom. In the ortho and para positions, this effect is more pronounced due to resonance, leading to increased shielding and a more upfield (more negative) chemical shift compared to the meta position. The steric proximity of the side chain in the ortho position results in the most shielded environment.

Experimental Protocols

To obtain high-quality and reproducible ¹⁹F NMR data, a standardized experimental protocol is crucial. Below is a general methodology for the ¹⁹F NMR analysis of fluorinated phenylalanines.

Sample Preparation
  • Dissolution: Accurately weigh 1-5 mg of the fluorinated phenylalanine isomer and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). The use of a deuterated solvent is essential for the NMR instrument's lock system.

  • pH Adjustment (Optional but Recommended): The chemical shift of amino acids can be pH-dependent. For comparative studies, it is advisable to adjust the pH of the solutions to a consistent value (e.g., pH 7.4) using dilute NaOD or DCl.

  • Internal Standard: Add a small, known amount of an internal reference standard. Trifluoroacetic acid (TFA) is a commonly used reference for ¹⁹F NMR in aqueous samples. A typical concentration is 1 mM.

  • Transfer: Transfer the final solution to a clean 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer Setup: The experiments are typically performed on a high-field NMR spectrometer equipped with a multinuclear probe.

  • Tuning: The probe should be tuned to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse experiment is usually sufficient.

    • Temperature: Maintain a constant temperature, for example, 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift of the fluoroaromatic region (e.g., -100 to -140 ppm), is a good starting point.

    • Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 128 to 512 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for the ¹⁹F nucleus in small molecules.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.5-1.0 Hz to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TFA) to its known chemical shift (approximately -76.5 ppm relative to CFCl₃). The chemical shifts of the fluorophenylalanine isomers can then be reported relative to this standard.

Workflow for Comparative 19F NMR Analysis

The following diagram illustrates the experimental workflow for a comparative ¹⁹F NMR study of fluorinated phenylalanines.

G Workflow for Comparative 19F NMR Analysis SamplePrep Sample Preparation (Dissolution in D2O, pH adjustment, add reference) DataAcquisition NMR Data Acquisition (Tune probe, set parameters, acquire spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier transform, phase, baseline correction) DataAcquisition->DataProcessing Analysis Comparative Analysis (Reference chemical shifts, tabulate data) DataProcessing->Analysis

Figure 2. Experimental workflow for 19F NMR analysis of fluorophenylalanines.

Conclusion

The ¹⁹F NMR chemical shifts of fluorinated phenylalanines are highly sensitive to the position of fluorine substitution on the aromatic ring. This property makes ¹⁹F NMR an invaluable tool for identifying and characterizing these important non-canonical amino acids. By following standardized experimental protocols, researchers can obtain reliable and comparable data that can be used to probe molecular structure, protein folding, and ligand binding events in a variety of biological and pharmaceutical applications.

Assessing Protein Stability with 3,4-Difluoro-d-phenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and robust proteins is a constant endeavor. The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy in protein engineering to enhance therapeutic efficacy and industrial applicability. Among these, fluorinated amino acids have garnered significant attention for their ability to improve protein stability. This guide provides a comparative framework for assessing the impact of incorporating 3,4-Difluoro-d-phenylalanine on protein stability, offering detailed experimental protocols and data presentation templates.

The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly influence protein folding, structure, and stability.[1] Fluorination is a general and effective strategy for enhancing protein stability against both chemical and thermal denaturation.[1][2] This stabilizing effect is largely attributed to the increased hydrophobicity of the fluorinated side chains, which can lead to a more favorable buried hydrophobic surface area in the folded state.[1][3] While the specific stabilizing effect is protein- and site-dependent, the incorporation of fluorinated phenylalanines generally leads to increased thermal and catabolic stability.

Data Presentation: Quantifying the Impact of 3,4-Difluoro-d-phenylalanine

To objectively assess the impact of 3,4-Difluoro-d-phenylalanine incorporation, quantitative data from protein stability assays should be systematically collected and compared with the wild-type protein and potentially other fluorinated phenylalanine analogs. The following tables provide a structured template for presenting such data.

Table 1: Thermal Stability Comparison of Protein Variants

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C) vs. Wild-Type
Wild-TypeEnter experimental value-
Protein + 3,4-Difluoro-d-phenylalanineEnter experimental valueCalculate and enter value
Protein + Alternative Fluoro-Phe 1Enter experimental valueCalculate and enter value
Protein + Alternative Fluoro-Phe 2Enter experimental valueCalculate and enter value

Table 2: Thermodynamic Stability Comparison of Protein Variants

Protein VariantGibbs Free Energy of Unfolding (ΔG) (kcal/mol)Change in ΔG (ΔΔG) (kcal/mol) vs. Wild-Type
Wild-TypeEnter experimental value-
Protein + 3,4-Difluoro-d-phenylalanineEnter experimental valueCalculate and enter value
Protein + Alternative Fluoro-Phe 1Enter experimental valueCalculate and enter value
Protein + Alternative Fluoro-Phe 2Enter experimental valueCalculate and enter value

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing protein stability.

Protocol 1: Site-Specific Incorporation of 3,4-Difluoro-d-phenylalanine

The site-specific incorporation of 3,4-Difluoro-d-phenylalanine into a target protein in E. coli or mammalian cells can be achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4]

Materials:

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal synthetase/tRNA pair specific for 3,4-Difluoro-d-phenylalanine.

  • 3,4-Difluoro-d-phenylalanine.

  • Bacterial or mammalian cell culture medium.

  • Appropriate antibiotics and inducing agents (e.g., IPTG for E. coli).

Procedure:

  • Co-transformation/Co-transfection: Introduce both the target protein plasmid and the synthetase/tRNA plasmid into the expression host cells.

  • Cell Growth: Culture the cells in a suitable medium containing the necessary antibiotics.

  • Induction: When the cell culture reaches the appropriate density (e.g., OD600 of 0.6-0.8 for E. coli), add 3,4-Difluoro-d-phenylalanine to the medium (final concentration typically 1 mM).

  • Protein Expression: Induce protein expression with the appropriate agent (e.g., IPTG).

  • Incubation: Continue to incubate the culture to allow for protein expression and incorporation of the non-canonical amino acid.

  • Harvesting and Purification: Harvest the cells and purify the target protein using standard chromatography techniques.

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to determine the melting temperature (Tm) of a protein.

Materials:

  • Purified wild-type and 3,4-Difluoro-d-phenylalanine-containing proteins.

  • SYPRO Orange dye (or similar fluorescent dye).

  • Assay buffer.

  • Real-time PCR instrument.

Procedure:

  • Sample Preparation: Prepare a master mix containing the protein (final concentration typically 2-5 µM) and SYPRO Orange dye in the assay buffer.

  • Plate Setup: Aliquot the master mix into a 96-well PCR plate. Include appropriate controls (e.g., buffer only, dye only).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve, which can be determined from the peak of the first derivative of the fluorescence data.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differences in the absorption of left-handed and right-handed circularly polarized light, providing information about the secondary and tertiary structure of a protein and its thermal stability.

Materials:

  • Purified wild-type and 3,4-Difluoro-d-phenylalanine-containing proteins.

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

  • CD spectrometer with a temperature controller.

Procedure:

  • Sample Preparation: Prepare protein samples at a suitable concentration (e.g., 0.1-0.5 mg/mL) in a CD-compatible buffer.

  • Wavelength Scan: Obtain a far-UV CD spectrum (e.g., 190-260 nm) at a starting temperature to assess the initial secondary structure.

  • Thermal Melt: Monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a controlled rate.

  • Data Analysis: Plot the CD signal as a function of temperature. The melting temperature (Tm) is the midpoint of the thermal unfolding transition. The data can be fitted to a two-state unfolding model to determine thermodynamic parameters such as the change in enthalpy (ΔH) and the change in Gibbs free energy (ΔG) of unfolding.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protein Synthesis cluster_analysis Stability Assessment cluster_data Data Analysis Plasmid_Construction Gene with TAG Codon Co-transfection Co-transfection with Synthetase/tRNA Plasmid Plasmid_Construction->Co-transfection Expression Protein Expression with 3,4-Difluoro-d-phenylalanine Co-transfection->Expression Purification Protein Purification Expression->Purification TSA Thermal Shift Assay (TSA) Purification->TSA CD Circular Dichroism (CD) Purification->CD Tm Determine Tm TSA->Tm CD->Tm Delta_G Calculate ΔG CD->Delta_G

unfolded_protein_response cluster_sensors ER Stress Sensors cluster_response Cellular Response ncAA Incorporation of 3,4-Difluoro-d-phenylalanine Misfolded_Protein Misfolded Protein Accumulation in ER ncAA->Misfolded_Protein UPR_Activation Unfolded Protein Response (UPR) Activation Misfolded_Protein->UPR_Activation IRE1 IRE1 UPR_Activation->IRE1 PERK PERK UPR_Activation->PERK ATF6 ATF6 UPR_Activation->ATF6 Chaperone_Upregulation Upregulation of Chaperones IRE1->Chaperone_Upregulation ERAD ER-Associated Degradation (ERAD) IRE1->ERAD Translation_Attenuation Global Translation Attenuation PERK->Translation_Attenuation Apoptosis Apoptosis (if stress is prolonged) PERK->Apoptosis ATF6->Chaperone_Upregulation

References

Validating 3,4-Difluoro-d-phenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) into proteins is a critical step in creating novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methodologies for validating the incorporation of 3,4-Difluoro-d-phenylalanine, offering supporting experimental data and detailed protocols to ensure reliable and robust validation.

The site-specific incorporation of UAAs, such as 3,4-Difluoro-d-phenylalanine, opens up a vast landscape for protein engineering by introducing novel functionalities. However, rigorous validation of the precise location and efficiency of UAA incorporation is paramount. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering high sensitivity, accuracy, and the ability to provide sequence-specific information.[1]

Quantitative Comparison of Incorporation Efficiency

The efficiency of UAA incorporation can vary depending on the expression system, the specific UAA, and the aminoacyl-tRNA synthetase/tRNA pair used.[1] Mass spectrometry allows for the determination of the percentage of the target protein that has successfully incorporated the UAA. While direct comparative data for 3,4-Difluoro-d-phenylalanine is not extensively published in a head-to-head format, the following table provides a template for presenting such data, which can be generated using quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Unnatural Amino AcidExpression SystemIncorporation Efficiency (%)Mass Shift (Da)Reference
3,4-Difluoro-d-phenylalanine E. coliData to be generated+36.01-
p-Azido-L-phenylalanineE. coli85-95+41.02Published Data
p-Acetyl-L-phenylalanineHEK293T Cells70-90+42.02Published Data
L-DOPAE. coli>95+16.00[2]

Table 1: Template for Comparing Incorporation Efficiencies of Phenylalanine Analogs. This table can be populated with experimental data to compare the incorporation efficiency of 3,4-Difluoro-d-phenylalanine with other commonly used unnatural amino acids. The mass shift represents the difference in monoisotopic mass compared to natural phenylalanine.

Experimental Protocols

I. Protein Expression and Purification with 3,4-Difluoro-d-phenylalanine

This protocol is adapted from established methods for incorporating unnatural amino acids into proteins expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an amber (TAG) codon at the desired incorporation site

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3,4-Difluoro-d-phenylalanine

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

  • M9 minimal medium

  • 3,4-Difluoro-d-phenylalanine

  • Other essential amino acids

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Co-transform the expression plasmid and the synthetase/tRNA plasmid into competent E. coli cells and plate on LB-Agar with appropriate antibiotics.

  • Inoculate a single colony into a starter culture of LB medium and grow overnight.

  • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Supplement the medium with 3,4-Difluoro-d-phenylalanine (e.g., 1 mM) and other essential amino acids to prevent their synthesis from the added analog.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Reduce the temperature to 18-25°C and continue to express the protein overnight.

  • Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

II. Sample Preparation for Mass Spectrometry

A. In-Solution Digestion:

  • Quantify the purified protein concentration using a BCA assay.

  • Take a desired amount of protein (e.g., 20-50 µg) and denature it in a buffer containing 8 M urea.

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).

  • Dilute the urea concentration to less than 2 M.

  • Digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.

  • Stop the digestion by adding formic acid.

  • Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.

B. In-Gel Digestion:

  • Run the purified protein on an SDS-PAGE gel.

  • Excise the protein band of interest.

  • Destain the gel piece with a solution of ammonium bicarbonate and acetonitrile.

  • Reduce and alkylate the proteins within the gel piece.

  • Dehydrate the gel piece with acetonitrile.

  • Rehydrate the gel piece with a solution containing trypsin and incubate overnight at 37°C.

  • Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • Pool the extracts and dry them in a speed-vac.

  • Reconstitute the peptides in a solution of 5% acetonitrile and 5% formic acid for MS analysis.[3]

III. Mass Spectrometry Analysis

A. LC-MS/MS for Identification and Localization:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

    • Gradient: A suitable gradient from 5% to 95% B over 30-60 minutes.[4]

    • Flow Rate: 0.3-0.4 mL/min.[4]

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

B. Data Analysis:

  • Use a proteomics database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database.[1]

  • Crucially, the database search parameters must be modified to include the mass of 3,4-Difluoro-d-phenylalanine as a variable modification of phenylalanine. The monoisotopic mass of phenylalanine is 147.0684 g/mol , while 3,4-Difluoro-d-phenylalanine has a monoisotopic mass of 183.0596 g/mol , resulting in a mass difference of +35.9912 Da.

  • Manually inspect the MS/MS spectra of peptides identified as containing the UAA to confirm that the fragmentation pattern (b- and y-ion series) is consistent with the modified sequence.[1]

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification & Digestion cluster_analysis Mass Spectrometry Analysis transformation Co-transformation of Plasmids culture Cell Culture and Growth transformation->culture induction Induction with IPTG and UAA culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis purification Affinity Chromatography lysis->purification digestion Proteolytic Digestion purification->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms database_search Database Search (with UAA mass) lcms->database_search validation Manual Spectra Validation database_search->validation quantification Quantitative Analysis validation->quantification

Caption: Experimental workflow for the validation of 3,4-Difluoro-d-phenylalanine incorporation.

data_analysis_logic cluster_search Database Search cluster_validation Validation raw_data LC-MS/MS Raw Data search_engine Search Engine (e.g., MaxQuant) raw_data->search_engine protein_db Protein Sequence Database search_engine->protein_db search_params Search Parameters: - Variable Modification:  +35.9912 Da on Phe search_engine->search_params peptide_identification Peptide Identification search_engine->peptide_identification mass_shift_check Confirm Precursor Mass Shift peptide_identification->mass_shift_check ms2_inspection Inspect MS/MS Fragmentation mass_shift_check->ms2_inspection Correct Mass final_confirmation Confirmed UAA Incorporation ms2_inspection->final_confirmation

Caption: Logical workflow for mass spectrometry data analysis to confirm UAA incorporation.

References

A Comparative Guide to Enzymatic Inhibition by Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine can profoundly alter the biological activity of this essential amino acid, particularly its ability to inhibit enzyme function. This guide provides a comparative analysis of the enzymatic inhibition profiles of various fluorinated phenylalanines, supported by quantitative data and detailed experimental methodologies, to aid in the design and development of novel therapeutic agents and research tools.

Quantitative Comparison of Inhibitory Potency

Table 1: Inhibitory Activity of Fluorinated Phenylalanine Analogs

Fluorinated PhenylalanineTarget EnzymeInhibition MetricValueReference
para-fluoro-PhenylalaninePhenylalanine HydroxylaseCompetitive InhibitorKi value not specified[1]
meta-fluoro-PhenylalaninePhenylalanine Ammonia-LyaseSubstrateServes as a substrate[2]
ortho-fluoro-PhenylalaninePhenylalanine Ammonia-LyaseSubstrateServes as a substrate[2]
para-fluoro-PhenylalaninePhenylalanine Ammonia-LyaseSubstrateServes as a substrate[2]
PhenylalanineProteasome (Chymotrypsin-like)InhibitorDose-dependent inhibition[3]
4-Trifluoromethyl-phenylalanine containing peptideProteasome (β5 subunit)IC5013.6 µM[4]

Note: The data for proteasome inhibition by 4-Trifluoromethyl-phenylalanine was obtained from a study using a peptide containing this amino acid, not the free amino acid itself. The study on Phenylalanine Ammonia-Lyase indicated that the fluorinated analogs acted as substrates rather than inhibitors under the tested conditions.

Key Signaling Pathways and Enzymatic Reactions

The enzymes primarily targeted by phenylalanine and its analogs are central to aromatic amino acid metabolism and neurotransmitter synthesis. Understanding these pathways is crucial for interpreting the effects of fluorinated phenylalanine inhibitors.

Phenylalanine Hydroxylase Pathway

Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in the catabolism of phenylalanine.[5] Inhibition of this enzyme can lead to a buildup of phenylalanine, a condition known as phenylketonuria (PKU).

Phenylalanine_Hydroxylase_Pathway Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine PAH->Tyr Product BH2 BH2 PAH->BH2 H2O H2O PAH->H2O BH4 BH4 BH4->PAH O2 O2 O2->PAH

PAH Catalyzed Reaction
Tyrosine Hydroxylase and Aromatic L-Amino Acid Decarboxylase Pathway

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA.[6] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine.[7] Phenylalanine can act as a competitive inhibitor of TH.[8]

Catecholamine_Biosynthesis Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH Substrate LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Substrate Dopamine Dopamine TH->LDOPA Product AADC->Dopamine Product Phe Phenylalanine (Inhibitor) Phe->TH Competitive Inhibition

Catecholamine Synthesis Pathway

Experimental Protocols

Accurate determination of inhibitory constants is fundamental to comparing the potency of different fluorinated phenylalanines. Below are generalized protocols for key enzyme assays.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory effect of a compound on enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Mix Mix Enzyme, Buffer, and Inhibitor Enzyme_Prep->Mix Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate_Prep->Add_Substrate Inhibitor_Prep Prepare Inhibitor Solutions (Fluorinated Phenylalanines) Inhibitor_Prep->Mix Preincubate Pre-incubate Mix->Preincubate Preincubate->Add_Substrate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Add_Substrate->Monitor Calc_Rate Calculate Initial Reaction Rates Monitor->Calc_Rate Plot_Data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Calc_Rate->Plot_Data Determine_Constants Determine IC50 / Ki Plot_Data->Determine_Constants

Enzyme Inhibition Assay Workflow
Protocol for Determining the Inhibition Constant (Ki)

Objective: To determine the Ki of a fluorinated phenylalanine for a target enzyme.

Principle: The initial reaction rates are measured at various substrate and inhibitor concentrations. The data is then fitted to the appropriate Michaelis-Menten equation for the type of inhibition observed (competitive, non-competitive, or uncompetitive) to determine the Ki value.[9][10]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Fluorinated phenylalanine inhibitor

  • Assay buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Prepare a series of inhibitor dilutions: Prepare several concentrations of the fluorinated phenylalanine in the assay buffer.

  • Prepare a series of substrate dilutions: Prepare several concentrations of the substrate in the assay buffer.

  • Set up the assay: For each inhibitor concentration (including a zero-inhibitor control), perform a set of reactions with varying substrate concentrations.

  • Enzyme Reaction:

    • Add the enzyme, buffer, and inhibitor to a reaction vessel (e.g., cuvette or microplate well).

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[11][12]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the progress curve.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression analysis of the Michaelis-Menten plot (V₀ vs. [S]).

    • Determine the type of inhibition by observing the effect of the inhibitor on Vmax and Km.

    • Calculate the Ki value using the appropriate equation for the determined inhibition type.[13]

Protocol for Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

Objective: To measure the activity of AADC in the presence and absence of inhibitors.

Principle: The activity of AADC is determined by measuring the rate of conversion of L-DOPA to dopamine. The amount of dopamine produced is quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.

Materials:

  • AADC enzyme source (e.g., purified enzyme, cell lysate)

  • L-DOPA (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Fluorinated phenylalanine inhibitor

  • Assay buffer (e.g., phosphate buffer, pH 7.2)

  • HPLC system with an electrochemical detector

Procedure:

  • Enzyme Preparation: Prepare the AADC enzyme solution.

  • Reaction Mixture: In a reaction tube, combine the assay buffer, PLP, and the fluorinated phenylalanine inhibitor at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Add L-DOPA to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Dopamine Quantification:

    • Centrifuge the sample to pellet precipitated proteins.

    • Inject the supernatant into the HPLC system.

    • Separate dopamine from other components on a C18 column.

    • Detect and quantify the dopamine peak using an electrochemical detector.

  • Data Analysis: Calculate the rate of dopamine formation and compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and subsequently the IC50 or Ki value.

Conclusion

The introduction of fluorine at different positions on the phenylalanine ring offers a powerful strategy for modulating its inhibitory activity against key enzymes in metabolic and signaling pathways. This guide provides a framework for comparing the efficacy of various fluorinated phenylalanines. The provided experimental protocols and visualization tools can assist researchers in systematically evaluating these compounds and accelerating the discovery of novel enzyme inhibitors with therapeutic potential. Further research is warranted to generate comprehensive comparative data for a wider range of fluorinated phenylalanines against specific enzyme targets.

References

A Comparative Guide to the Bioactivity of D- versus L-3,4-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated phenylalanine derivatives have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comparative analysis of the bioactivity of the D- and L-enantiomers of 3,4-difluorophenylalanine. While direct comparative studies on these specific enantiomers are limited, this document synthesizes known principles of D- versus L-amino acid bioactivity and draws upon experimental data from closely related fluorinated amino acids to provide a predictive overview for researchers.

General Principles of D- versus L-Amino Acid Bioactivity

In biological systems, the stereochemistry of amino acids is a critical determinant of their function. L-amino acids are the canonical building blocks of proteins, and the cellular machinery, including ribosomes and most enzymes, is stereospecific for the L-isomers. Conversely, D-amino acids are less common in eukaryotes but are found in bacterial cell walls and can act as neurotransmitters. This fundamental difference leads to distinct biological fates and activities for D- and L-enantiomers.

L-3,4-Difluorophenylalanine is expected to be recognized by the cellular machinery involved in protein synthesis and could potentially be incorporated into peptides and proteins. Its bioactivity will likely be influenced by its ability to act as a substrate or inhibitor for enzymes that process natural L-amino acids.

D-3,4-Difluorophenylalanine , on the other hand, is generally resistant to degradation by proteases, which typically target L-amino acids. This can lead to a longer biological half-life, a desirable characteristic for therapeutic agents. Its interactions with biological targets are likely to be distinct from its L-counterpart, potentially leading to unique pharmacological profiles.

Comparative Bioactivity Data

The following table summarizes the expected and observed bioactivities of D- and L-fluorinated phenylalanine derivatives based on available literature. It is important to note that direct quantitative data for 3,4-difluorophenylalanine is sparse, and therefore, data from related compounds is used to infer potential activities.

Biological ActivityL-3,4-Difluorophenylalanine (Predicted/Observed)D-3,4-Difluorophenylalanine (Predicted/Observed)
Enzyme Inhibition May act as a competitive inhibitor or substrate for enzymes that bind L-phenylalanine. For example, L-isomers of fluorinated phenylalanines have been investigated as inhibitors of aromatic L-amino acid decarboxylase.[1]May exhibit distinct inhibitory profiles. Due to resistance to proteases, peptides containing D-isomers can show enhanced stability and prolonged inhibitory effects.
Receptor Binding Can be incorporated into peptides to modulate receptor binding. Studies on the L-leucine specific receptor in E. coli have shown binding of L-isomers of 3-fluoro- and 4-fluoro-phenylalanine.[2]Incorporation into peptides can significantly enhance receptor binding affinity. For instance, the introduction of D-phenylalanine into GnRH peptides improved receptor binding.[3] This is often attributed to favorable conformational constraints.
Antimicrobial Activity Peptides containing L-amino acids are susceptible to degradation by bacterial proteases, potentially limiting their antimicrobial efficacy.Peptides composed of D-amino acids often exhibit higher antimicrobial potency due to their resistance to enzymatic degradation by bacterial proteases, leading to increased stability and sustained activity.[4]
Cytotoxicity The cytotoxicity of L-isomers can be linked to their metabolic incorporation and subsequent disruption of protein structure and function.The cytotoxicity of D-isomers may arise from different mechanisms, such as the inhibition of specific enzymes or off-target effects, and is generally less influenced by metabolic incorporation into proteins.
Tumor Imaging (PET) 18F-labeled L-amino acids are often used as tracers for tumor imaging due to their uptake by amino acid transporters, which are upregulated in cancer cells. A study on a fluoroalkyl phenylalanine derivative showed the L-isomer had a higher tumor-to-muscle ratio.[5]While some D-amino acids have shown promise for improved tumor imaging, the aforementioned study on a fluoroalkyl phenylalanine derivative indicated that the D-isomer had a lower tumor-to-muscle ratio compared to its L-counterpart.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for assessing the bioactivity of D- and L-3,4-difluorophenylalanine.

Enzyme Inhibition Assay: Aromatic L-Amino Acid Decarboxylase (AADC)

This protocol is adapted from studies on AADC inhibitors and can be used to compare the inhibitory potential of the D- and L-enantiomers.

Objective: To determine the half-maximal inhibitory concentration (IC50) of D- and L-3,4-difluorophenylalanine against AADC.

Materials:

  • Recombinant human AADC

  • L-DOPA (substrate)

  • Pyridoxal-5'-phosphate (cofactor)

  • D- and L-3,4-difluorophenylalanine

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing AADC, pyridoxal-5'-phosphate, and varying concentrations of the inhibitor (D- or L-3,4-difluorophenylalanine) in the assay buffer.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, L-DOPA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the product (dopamine) using HPLC with fluorescence detection.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of the D- and L-enantiomers against bacterial strains.

Objective: To determine the lowest concentration of D- and L-3,4-difluorophenylalanine that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • D- and L-3,4-difluorophenylalanine

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of each enantiomer in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

enzyme_inhibition_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare AADC Enzyme mix Mix Enzyme, Cofactor, and Inhibitor prep_enzyme->mix prep_inhibitor Prepare D/L-3,4-DFPA Solutions prep_inhibitor->mix prep_substrate Prepare L-DOPA Substrate add_substrate Add L-DOPA prep_substrate->add_substrate preincubate Pre-incubate at 37°C mix->preincubate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Acid) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC Analysis (Dopamine Quantification) centrifuge->hplc calculate Calculate % Inhibition hplc->calculate ic50 Determine IC50 calculate->ic50 signaling_pathway cluster_receptor Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation ligand Peptide containing D/L-3,4-DFPA ligand->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

A Comparative Guide to the Structural Impact of 3,4-Difluoro- vs. 3,5-Difluorophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a powerful strategy for modulating the structure, stability, and function of peptides and proteins. Among these, fluorinated phenylalanine analogs have garnered significant interest due to the unique physicochemical properties imparted by fluorine. This guide provides a comparative analysis of the structural impact of incorporating two common isomers: 3,4-difluorophenylalanine (3,4-diF-Phe) and 3,5-difluorophenylalanine (3,5-diF-Phe).

While direct, head-to-head comparative studies are limited, this document synthesizes available experimental data and theoretical considerations to highlight the distinct effects of these isomers on peptide and protein structure. The strategic placement of fluorine atoms on the phenyl ring alters the electronic distribution, hydrophobicity, and steric profile of the side chain, leading to notable differences in conformational preferences, protein stability, and intermolecular interactions.

Physicochemical Properties and Their Structural Implications

The seemingly subtle shift in the position of one fluorine atom from the 4- to the 5-position results in significant changes to the electronic and steric properties of the phenylalanine side chain. These differences are foundational to their differential impacts on protein structure.

Property3,4-Difluorophenylalanine3,5-DifluorophenylalanineStructural Implication
Dipole Moment Possesses a significant dipole moment due to the asymmetric substitution pattern.Has a smaller dipole moment due to the symmetric arrangement of the electron-withdrawing fluorine atoms.The dipole moment of 3,4-diF-Phe can lead to more specific electrostatic interactions within the protein or with binding partners, potentially influencing local conformation and binding orientation.
Quadrupole Moment The aromatic ring has an altered quadrupole moment compared to phenylalanine.The quadrupole moment is significantly altered, with a more electron-deficient aromatic face.The electron-deficient nature of the 3,5-diF-Phe aromatic ring can enhance cation-π interactions and influence aromatic stacking interactions.
Steric Profile Asymmetric substitution may lead to specific steric constraints.Symmetric substitution presents a different steric profile compared to the 3,4-isomer.The steric bulk and shape of the fluorinated ring can influence local backbone and side-chain dihedral angles, potentially favoring specific rotameric states.
Hydrophobicity Increased hydrophobicity compared to phenylalanine.Increased hydrophobicity compared to phenylalanine.Enhanced hydrophobicity can contribute to increased protein stability by favoring burial of the side chain within the protein core.[1][2]

Impact on Protein and Peptide Structure

The incorporation of both 3,4-diF-Phe and 3,5-diF-Phe can influence the local and global structure of peptides and proteins. While data for 3,4-diF-Phe is less abundant, studies on 3,5-diF-Phe and other fluorinated phenylalanines provide valuable insights.

Conformational Preferences

Fluorination of the phenyl ring can alter the conformational preferences of the amino acid side chain and, in turn, the peptide backbone. The introduction of fluorine atoms can modulate the energy landscape of side-chain rotamers. While specific data for 3,4-diF-Phe is limited, it is expected that its asymmetric nature could lead to more pronounced preferences for certain rotameric states compared to the more symmetrically substituted 3,5-diF-Phe.

Studies on peptides containing fluorinated phenylalanine analogs suggest that these modifications can influence secondary structure. For instance, some highly fluorinated phenylalanines have been shown to have a lower propensity for forming α-helices and a higher propensity for β-sheets compared to their non-fluorinated counterpart.[3]

Protein Stability

The incorporation of fluorinated amino acids, including difluorophenylalanine isomers, has been shown to enhance protein stability.[1][2] This stabilization is often attributed to the increased hydrophobicity of the fluorinated side chains, which provides a greater driving force for the residue to be buried in the protein's core.[1][2] The extent of stabilization can be context-dependent, relying on the specific location of the substitution and the surrounding microenvironment.

Case Study: Somatostatin Analogs Containing 3,5-Difluorophenylalanine

A notable example of the application of 3,5-diF-Phe is in the development of somatostatin analogs. Somatostatin is a peptide hormone that binds to G-protein-coupled receptors (SSTRs).[4] A study involving the substitution of phenylalanine residues with 3,5-diF-Phe in a somatostatin analog provided insights into its effect on receptor binding affinity.[4]

AnalogTarget ReceptorBinding Affinity (Ki, nM)
[D-Trp⁸, L-Dfp⁷]-SRIFSSTR2Remarkable Affinity
[D-Trp⁸, L-Dfp⁷]-SRIFSSTR3Remarkable Affinity
[D-Trp⁸, L-Dfp¹¹]-SRIFSSTR2High Selectivity

Data from a study on Somatostatin analogs.[4] "Remarkable Affinity" and "High Selectivity" are as described in the source.

This data demonstrates that the incorporation of 3,5-diF-Phe can significantly modulate the biological activity of a peptide, likely through structural changes that affect its interaction with the target receptor.

Experimental Protocols

The structural impact of incorporating 3,4-diF-Phe and 3,5-diF-Phe can be assessed using a variety of biophysical and structural biology techniques.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3,4-diF-Phe and 3,5-diF-Phe into peptides is typically achieved using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-L-3,4-difluorophenylalanine or Fmoc-L-3,5-difluorophenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/triisopropylsilane/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the piperidine solution.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including the fluorinated phenylalanine analog) to the deprotected resin using a coupling reagent and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful techniques for characterizing the solution-state conformation and dynamics of peptides and proteins containing fluorinated amino acids.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O or 100% D₂O).

  • Typical peptide concentrations range from 0.5 to 2 mM.

¹H NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H spectra and two-dimensional (2D) spectra such as TOCSY and NOESY to assign proton resonances and determine through-bond and through-space correlations.

  • Analyze NOE cross-peaks to derive distance restraints for structure calculation.

¹⁹F NMR Data Acquisition:

  • Acquire 1D ¹⁹F spectra to observe the chemical shifts of the fluorine atoms. The ¹⁹F chemical shift is highly sensitive to the local environment and can report on conformational changes.

Structure Calculation:

  • Use molecular modeling software to calculate a family of 3D structures consistent with the experimental NMR restraints.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Procedure:

  • Crystallization: Screen a wide range of conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the peptide or protein.

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data on a suitable detector.[5][6]

  • Structure Determination: Process the diffraction data and determine the electron density map. Build an atomic model of the peptide or protein into the electron density map.

  • Refinement: Refine the atomic model against the experimental data to obtain the final high-resolution structure.

Visualizations

General Workflow for Peptide Synthesis and Structural Analysis

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_analysis Structural Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Coupling->Washing Incorporate 3,4- or 3,5-diF-Phe Repeat Repeat Washing->Repeat Cleavage Cleavage Repeat->Cleavage Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization Structural_Analysis Structural Analysis Characterization->Structural_Analysis NMR NMR Spectroscopy Structural_Analysis->NMR Xray X-ray Crystallography Structural_Analysis->Xray CD Circular Dichroism Structural_Analysis->CD

Caption: Workflow for the synthesis, purification, and structural analysis of peptides containing difluorophenylalanine.

Somatostatin Receptor Signaling Pathway

G cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gαi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Somatostatin_Analog Somatostatin Analog (with 3,5-diF-Phe) Somatostatin_Analog->SSTR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of somatostatin analogs acting through SSTRs.

Conclusion

The choice between incorporating 3,4-difluorophenylalanine and 3,5-difluorophenylalanine into a peptide or protein offers distinct opportunities for modulating its structure and function. The asymmetric 3,4-isomer introduces a dipole moment that can be exploited for specific electrostatic interactions, while the symmetric 3,5-isomer significantly alters the aromatic quadrupole moment, influencing cation-π and stacking interactions.

While the current body of literature provides more extensive data on the impact of 3,5-diF-Phe, the principles of fluorine's effects on hydrophobicity and steric bulk are applicable to both isomers. Further direct comparative studies are warranted to fully elucidate the nuanced structural consequences of these two analogs. The experimental protocols outlined in this guide provide a framework for researchers to investigate these effects in their systems of interest, ultimately enabling the rational design of peptides and proteins with enhanced stability, tailored binding affinities, and novel biological activities.

References

Enhanced Peptide Binding Affinity Through 3,4-Difluoro-D-phenylalanine Incorporation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties. This guide provides a comparative analysis of the impact of substituting a native L-phenylalanine with 3,4-Difluoro-D-phenylalanine on peptide binding affinity, supported by experimental data from analogous modifications and detailed experimental protocols.

The introduction of a D-amino acid, such as D-phenylalanine, can significantly improve a peptide's stability against enzymatic degradation and favorably alter its conformation for receptor binding. Furthermore, the addition of fluorine atoms to the phenyl ring can modulate the amino acid's electronic properties, potentially leading to stronger interactions with the target protein. This guide explores the synergistic effects of these modifications on peptide binding affinity.

Quantitative Data Presentation: A Comparative Look at D-Phenylalanine Incorporation

Peptide AnalogModificationBinding Affinity (IC50)Fold Improvement
DOTA-Ahx-(D-Lys(6)-GnRH)Parent Peptide36.1 nM-
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)D-phenylalanine incorporation7.6 nM~4.75x

Data sourced from a study on GnRH peptide analogs.[1][2]

The data clearly demonstrates a nearly five-fold improvement in binding affinity with the incorporation of a single D-phenylalanine residue.[1] It is hypothesized that the addition of difluorination at the 3 and 4 positions of the phenyl ring would further enhance this affinity through favorable electronic interactions with the receptor binding pocket.

Experimental Protocols

To quantitatively assess the impact of 3,4-Difluoro-D-phenylalanine on peptide-protein binding, several robust experimental techniques can be employed. The following are detailed methodologies for two standard assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

Experimental Workflow:

cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilize Ligand Immobilize Ligand Association Association Immobilize Ligand->Association Inject Analyte Prepare Analyte Prepare Analyte Prepare Analyte->Association Equilibrium Equilibrium Association->Equilibrium Saturation Dissociation Dissociation Equilibrium->Dissociation Buffer Flow Sensorgram Sensorgram Dissociation->Sensorgram Kinetic Modeling Kinetic Modeling Sensorgram->Kinetic Modeling Affinity Determination Affinity Determination Kinetic Modeling->Affinity Determination

Caption: SPR experimental workflow for binding affinity.

Protocol:

  • Immobilization of Ligand: The target protein (ligand) is immobilized on a sensor chip surface. Amine coupling is a common method for this step.[3]

  • Analyte Preparation: The peptide containing 3,4-Difluoro-D-phenylalanine (analyte) is dissolved in a suitable running buffer, often containing a small percentage of DMSO to ensure solubility. A series of dilutions are prepared.[3]

  • Binding Assay: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the analyte are then injected sequentially over the ligand-coated surface.

  • Association and Dissociation: The binding of the analyte to the ligand is monitored in real-time (association phase). After a set time, the analyte solution is replaced with running buffer, and the dissociation of the peptide from the protein is monitored (dissociation phase).

  • Data Analysis: The resulting sensorgram is analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Macromolecule in Cell Macromolecule in Cell Inject Ligand Inject Ligand Macromolecule in Cell->Inject Ligand Ligand in Syringe Ligand in Syringe Ligand in Syringe->Inject Ligand Measure Heat Measure Heat Inject Ligand->Measure Heat Repeated Injections Binding Isotherm Binding Isotherm Measure Heat->Binding Isotherm Thermodynamic Fitting Thermodynamic Fitting Binding Isotherm->Thermodynamic Fitting Affinity & Enthalpy Affinity & Enthalpy Thermodynamic Fitting->Affinity & Enthalpy

Caption: ITC experimental workflow for binding affinity.

Protocol:

  • Sample Preparation: The target protein (macromolecule) is placed in the sample cell of the calorimeter, and the peptide (ligand) is loaded into the injection syringe. Both samples must be in identical buffer solutions to minimize heats of dilution.[4][5]

  • Titration: A series of small, precise injections of the ligand are made into the sample cell containing the macromolecule.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway Context

The enhanced binding affinity of a peptide analog often translates to altered downstream signaling. For instance, in the context of G-protein coupled receptors (GPCRs), a higher affinity ligand can lead to more potent and sustained receptor activation or inhibition.

Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: Generalized GPCR signaling pathway.

Conclusion

The incorporation of 3,4-Difluoro-D-phenylalanine represents a promising strategy for enhancing the binding affinity of therapeutic peptides. The D-configuration provides resistance to proteolytic degradation, while the difluorinated phenyl ring can introduce favorable electronic interactions within the receptor's binding site. Although direct experimental data for this specific modification is pending, analogous studies with D-phenylalanine strongly suggest a significant improvement in binding affinity. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of these enhancements, enabling the rational design of more potent and stable peptide-based therapeutics.

References

A Comparative Guide to In Vivo and In Vitro Incorporation of 3,4-Difluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for probing protein structure and function, developing novel therapeutics, and engineering proteins with new properties. Among the various ncAAs, fluorinated analogs of phenylalanine, such as 3,4-Difluoro-L-phenylalanine (3,4-DF-Phe), have garnered significant interest due to their utility as ¹⁹F-NMR probes and their potential to modulate protein stability and interactions. This guide provides an objective comparison of in vivo and in vitro methods for incorporating 3,4-DF-Phe into proteins, supported by experimental data and detailed protocols.

At a Glance: In Vivo vs. In Vitro Incorporation

FeatureIn Vivo IncorporationIn Vitro Incorporation (Cell-Free Protein Synthesis)
System Complexity High (living cells)Low to Moderate (cell extracts or purified components)
Control over Reaction LimitedHigh (direct manipulation of components)
Protein Yield Variable, often lower for ncAA-containing proteinsGenerally higher and more predictable
Incorporation Efficiency Dependent on cellular machinery and competition with canonical amino acidsCan be optimized for high efficiency
Scalability Scalable for large-scale productionTypically used for smaller to medium-scale synthesis
Cost Can be cost-effective for large-scale productionCan be expensive, especially with purified systems
Post-Translational Modifications Native modifications possibleLimited or no native modifications
Toxicity of ncAA A concern for cell viability and protein expressionNot a concern for the synthesis reaction

Quantitative Data Comparison

While direct comparative studies on the incorporation of 3,4-DF-Phe are limited, data from studies on similar fluorinated phenylalanine analogs provide valuable insights into the expected efficiencies and yields in both systems.

Table 1: Quantitative Comparison of Fluorinated Phenylalanine Incorporation

ParameterIn Vivo (E. coli)In Vivo (Mammalian Cells)In Vitro (Cell-Free)
Typical Incorporation Efficiency 64-75% for p-F-Phe at a specific site[1]Up to 100% fidelity reported for some fluoro-Phe analogs[2]Can approach 100% with optimized systems
Typical Protein Yield 8-12 mg/L for p-F-Phe containing DHFR[1][3]Highly variable, often lower than wild-typeCan exceed 1 g/L for some proteins[4]
Misincorporation Can occur due to competition with natural phenylalanineCan be minimized with specific aminoacyl-tRNA synthetasesMinimal, especially in purified systems
Concentration of ncAA Required Typically in the mM range in the culture mediumTypically in the mM range in the culture mediumCan be precisely controlled and optimized in the reaction mix

Experimental Protocols

In Vivo Incorporation of 3,4-Difluoro-L-phenylalanine

The in vivo incorporation of 3,4-DF-Phe typically relies on the use of auxotrophic host strains or the manipulation of minimal media to replace L-phenylalanine with its fluorinated analog.

This protocol is adapted from methods used for other fluorinated phenylalanine analogs.

Materials:

  • E. coli strain auxotrophic for phenylalanine (e.g., a ΔpheA mutant).

  • Expression plasmid for the protein of interest.

  • M9 minimal medium.

  • 3,4-Difluoro-L-phenylalanine.

  • All other essential amino acids.

  • Inducing agent (e.g., IPTG).

Procedure:

  • Transform the expression plasmid into the phenylalanine auxotrophic E. coli strain.

  • Grow a starter culture overnight in a rich medium (e.g., LB) supplemented with the appropriate antibiotic.

  • Inoculate a larger volume of M9 minimal medium with the starter culture.

  • Grow the culture at 37°C until it reaches an OD₆₀₀ of 0.6-0.8.

  • Pellet the cells by centrifugation and wash with M9 salts to remove any residual phenylalanine.

  • Resuspend the cells in fresh M9 minimal medium supplemented with all essential amino acids except phenylalanine.

  • Add 3,4-Difluoro-L-phenylalanine to the medium at a final concentration of 1-2 mM.

  • Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance proper protein folding.

  • Harvest the cells by centrifugation and proceed with protein purification.

This protocol is based on a medium-switch strategy.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression plasmid for the protein of interest.

  • Standard cell culture medium (e.g., DMEM).

  • Custom DMEM lacking phenylalanine.

  • 3,4-Difluoro-L-phenylalanine.

  • Transfection reagent.

Procedure:

  • Culture the mammalian cells in standard DMEM.

  • Transfect the cells with the expression plasmid using a suitable transfection reagent.

  • After 24 hours, replace the standard medium with the custom DMEM lacking phenylalanine but supplemented with 3,4-Difluoro-L-phenylalanine (typically 1-2 mM).

  • Incubate the cells for an additional 24-48 hours to allow for protein expression and incorporation of the analog.

  • Harvest the cells and proceed with protein purification.

In Vitro Incorporation of 3,4-Difluoro-L-phenylalanine

Cell-free protein synthesis (CFPS) provides a powerful alternative for the incorporation of ncAAs with high efficiency and yield.

Materials:

  • E. coli S30 extract.

  • Reaction buffer containing ATP, GTP, and other necessary components for transcription and translation.

  • Amino acid mixture lacking phenylalanine.

  • 3,4-Difluoro-L-phenylalanine.

  • Plasmid DNA encoding the protein of interest under a T7 promoter.

  • T7 RNA polymerase.

Procedure:

  • Thaw all components on ice.

  • Set up the cell-free reaction mixture by combining the S30 extract, reaction buffer, amino acid mixture lacking phenylalanine, and T7 RNA polymerase.

  • Add 3,4-Difluoro-L-phenylalanine to the reaction mixture to a final concentration of 1-2 mM.

  • Add the plasmid DNA template to the reaction.

  • Incubate the reaction at 30-37°C for 2-4 hours.

  • The resulting protein can be directly used for analysis or purified.

Mandatory Visualizations

Experimental Workflows

in_vivo_e_coli_workflow cluster_culture Cell Culture cluster_incorporation Incorporation cluster_purification Purification start Transform Plasmid into Phe-auxotrophic E. coli starter_culture Overnight Starter Culture (Rich Medium) start->starter_culture main_culture Inoculate M9 Minimal Medium starter_culture->main_culture growth Grow to OD600 0.6-0.8 main_culture->growth wash Wash and Resuspend in Phe-free M9 Medium growth->wash add_dfphe Add 3,4-DF-Phe wash->add_dfphe induce Induce Protein Expression add_dfphe->induce express Overnight Expression (18-25°C) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify

Caption: Workflow for in vivo incorporation of 3,4-DF-Phe in E. coli.

in_vitro_cfps_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis Reaction cluster_analysis Analysis/Purification reagents Thaw Components: - S30 Extract - Buffers - Amino Acids (-Phe) - 3,4-DF-Phe - DNA Template mix Combine Components in Reaction Tube reagents->mix incubate Incubate at 30-37°C (2-4 hours) mix->incubate analyze Direct Analysis or Protein Purification incubate->analyze

Caption: Workflow for in vitro incorporation of 3,4-DF-Phe using CFPS.

Logical Relationships

decision_tree cluster_in_vivo In Vivo cluster_in_vitro In Vitro start Choose Incorporation Method in_vivo Large-scale production? Native PTMs required? start->in_vivo in_vitro High yield needed? Toxic ncAA? Precise control required? start->in_vitro pro_vivo Pros: - Scalable - Cost-effective at scale - Native environment in_vivo->pro_vivo con_vivo Cons: - Lower yield for ncAAs - Potential toxicity - Less control in_vivo->con_vivo pro_vitro Pros: - High yield - High efficiency - High control - Handles toxic ncAAs in_vitro->pro_vitro con_vitro Cons: - Higher cost for small scale - Lacks native PTMs - Less scalable for very large amounts in_vitro->con_vitro

Caption: Decision framework for choosing between in vivo and in vitro methods.

Impact on Cellular Pathways and Protein Structure

The introduction of 3,4-DF-Phe in place of phenylalanine can have several effects:

  • Protein Structure and Stability: The two fluorine atoms are electron-withdrawing and can alter the electronic properties of the phenyl ring. This can influence cation-π interactions and other non-covalent interactions that are critical for protein folding and stability. The effect of fluorination on protein stability has been shown to be context-dependent, in some cases increasing and in others decreasing stability.

  • Metabolic Pathways: High concentrations of phenylalanine and its analogs can be toxic to cells. While specific signaling pathways affected by 3,4-DF-Phe are not well-characterized, high levels of phenylalanine are known to be competitive inhibitors of tyrosinase and tryptophan hydroxylase, potentially affecting the synthesis of neurotransmitters like dopamine and serotonin. However, in controlled incorporation experiments, these effects are generally minimized. The primary metabolic fate of excess fluorinated phenylalanines in some in vivo systems can be conversion to tyrosine, although the efficiency of this process for 3,4-DF-Phe is not well-documented.

Conclusion

The choice between in vivo and in vitro incorporation of 3,4-Difluoro-L-phenylalanine depends on the specific research goals, required protein yield, and budget. In vivo methods are well-suited for large-scale production where the presence of native post-translational modifications is desirable, although yields of the modified protein may be lower. In vitro cell-free protein synthesis offers a powerful alternative for rapidly producing high yields of proteins containing 3,4-DF-Phe with high fidelity and is particularly advantageous when dealing with potentially toxic ncAAs or when precise control over the reaction conditions is paramount. For both methods, mass spectrometry remains the gold standard for verifying the successful and accurate incorporation of 3,4-DF-Phe into the target protein.

References

A Comparative Guide to the Cytotoxicity of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and small molecule drugs is a powerful strategy to enhance therapeutic properties. Fluorination can significantly alter a molecule's metabolic stability, hydrophobicity, and binding affinity. However, the introduction of fluorine can also confer cytotoxic effects. This guide provides a comparative overview of the cytotoxicity of various fluorinated amino acids, supported by experimental data, to inform the rational design of safer and more effective therapeutic agents.

Data Presentation: Comparative Cytotoxicity of Fluorinated Compounds

The following table summarizes the cytotoxic effects of various fluorinated compounds on different cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

CompoundCell LineIC50 (µM)Reference
L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanineU-937-v2.6 (as µg/mL)[1]
MelphalanU-937-v3.9 (as µg/mL)[1]
Fluorinated N-acetyl-galactosamine hemiacetalMDA-MB-23120[2]
Non-fluorinated N-acetyl-galactosamine hemiacetalMDA-MB-231414[2]
Fluorinated Aminophenylhydrazine (Compound 6)A5490.64[3]
Fluorinated Aminophenylhydrazine (Compound 5)A549- (Strongest antiproliferative effect)[3]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • The fluorinated amino acids to be tested

  • 96-well plates

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated amino acids. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Fluorinated Amino Acid-Induced Cytotoxicity

The cytotoxic effects of fluorinated amino acids can be attributed to their interference with various cellular processes, including protein synthesis, cell cycle progression, and the induction of apoptosis. While the precise mechanisms can vary depending on the specific amino acid and cell type, a proposed pathway for p-fluorophenylalanine (p-FPA) induced cytotoxicity is presented below. This pathway involves the misincorporation of p-FPA into proteins, leading to cell cycle arrest and ultimately, apoptosis.

Cytotoxicity_Pathway cluster_0 Cellular Response to p-FPA cluster_1 Stress and Arrest cluster_2 Apoptotic Execution p_FPA p-Fluorophenylalanine (p-FPA) Protein_Synthesis Protein Synthesis p_FPA->Protein_Synthesis Incorporation RhoA_ROCK RhoA/ROCK Pathway Activation p_FPA->RhoA_ROCK High Concentrations Misfolded_Proteins Misfolded/Non-functional Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress DNA_Damage_Response DNA Damage Response Misfolded_Proteins->DNA_Damage_Response UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) UPR->Cell_Cycle_Arrest Apoptosis Apoptosis UPR->Apoptosis Cell_Cycle_Arrest->Apoptosis p53_Activation p53 Activation DNA_Damage_Response->p53_Activation p53_Activation->Cell_Cycle_Arrest p53_Activation->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation RhoA_ROCK->Apoptosis Mitochondria-mediated

Caption: Proposed signaling pathway for p-fluorophenylalanine-induced cytotoxicity.

This guide provides a foundational understanding of the comparative cytotoxicity of fluorinated amino acids. For the development of novel therapeutics, it is imperative to conduct thorough in vitro and in vivo toxicological assessments of any newly synthesized fluorinated compound.

References

Assessing the Impact of 3,4-Difluoro-d-phenylalanine on Protein Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful tool for modulating and investigating protein structure, stability, and function. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides a comparative analysis of 3,4-Difluoro-d-phenylalanine and other protein folding modulators, with a focus on their impact on protein stability and folding, supported by experimental data and detailed methodologies.

Introduction to Fluorinated Phenylalanine Analogs in Protein Engineering

Fluorine is the most electronegative element, and its substitution for hydrogen in amino acid side chains can induce significant local and global effects on protein structure. These effects stem from fluorine's steric bulk, which is slightly larger than hydrogen, and its strong electron-withdrawing nature. These properties can alter the electrostatic potential of aromatic rings, influence hydrophobic interactions, and impact the conformational preferences of the polypeptide backbone.[1][2] The strategic placement of fluorinated amino acids can, therefore, be used to enhance protein stability, probe protein dynamics, and engineer novel protein functions.[1][2]

Comparative Analysis of Protein Folding Modulators

While direct, comprehensive comparative studies of 3,4-Difluoro-d-phenylalanine against a wide array of alternatives are limited, we can synthesize available data to provide a comparative overview. The following tables summarize the observed effects of various fluorinated phenylalanine analogs and other compounds on protein stability.

Table 1: Impact of Fluorinated Phenylalanine Analogs on Protein Thermal Stability

CompoundModel ProteinChange in Melting Temperature (ΔTm)ObservationsReference
3,4-Difluoro-d-phenylalanine Not explicitly reported in reviewed literatureData not availableExpected to influence aromatic stacking and electrostatic interactions.-
4-Fluorophenylalanine VariousGenerally stabilizingCan enhance thermal stability through favorable electrostatic interactions.[3]
3,5-Difluorophenylalanine VariousData not readily available for direct comparisonThe two fluorine atoms significantly alter the electrostatic potential of the phenyl ring.[3]
Pentafluorophenylalanine VariousSignificant stabilizationThe highly fluorinated ring enhances hydrophobicity and can lead to stabilizing interactions within the protein core.[1]
4-Trifluoromethyl-phenylalanine VariousStabilizingThe trifluoromethyl group is a strong electron-withdrawing group and can enhance protein stability.[4]

Table 2: Comparison with Other Protein Folding Modulators

Modulator TypeExampleMechanism of ActionImpact on Protein Folding
Chemical Chaperones Trimethylamine N-oxide (TMAO)Stabilizes the native state of proteins by being preferentially excluded from the protein surface.Promotes folding and counteracts the effects of denaturants.
Osmolytes Glycerol, SorbitolSimilar to chemical chaperones, they are excluded from the protein surface, favoring a more compact, folded state.Enhance protein stability and can aid in refolding.
Pharmacological Chaperones VX-809 (Lumacaftor) for CFTRBinds to a specific site on a misfolded protein, stabilizing its conformation and promoting proper folding and trafficking.Corrects misfolding of specific proteins, such as the F508del mutant of CFTR.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the impact of unnatural amino acids on protein folding.

Protocol 1: Site-Specific Incorporation of Fluorinated Amino Acids in E. coli

This protocol describes a common method for incorporating fluorinated phenylalanine analogs into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorinated amino acid.[4]

  • Minimal media (e.g., M9)

  • Fluorinated amino acid (e.g., 3,4-Difluoro-d-phenylalanine)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

  • Co-transform the E. coli expression strain with the expression plasmid and the orthogonal synthetase/tRNA plasmid.

  • Grow a starter culture overnight in rich media (e.g., LB) with appropriate antibiotics.

  • Inoculate a larger volume of minimal media with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Simultaneously, supplement the culture with the fluorinated amino acid to a final concentration of 1-2 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein containing the unnatural amino acid using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Confirm the incorporation of the fluorinated amino acid by mass spectrometry.

Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a high-throughput method to determine the melting temperature (Tm) of a protein.

Materials:

  • Purified protein (wild-type and with incorporated unnatural amino acid)

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Appropriate buffer for the protein.

Procedure:

  • Prepare a master mix containing the protein at a final concentration of 0.1-0.2 mg/mL and the fluorescent dye at an optimized concentration in the appropriate buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Seal the plate and place it in the real-time PCR instrument.

  • Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the dye at each temperature increment.

  • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which is determined by fitting the data to a Boltzmann equation.[5][6]

Protocol 3: Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and to monitor conformational changes upon incorporation of unnatural amino acids or upon denaturation.[7][8][9]

Materials:

  • Purified protein (wild-type and with incorporated unnatural amino acid)

  • CD-compatible buffer (low in chloride ions and absorbing components in the far-UV region)

  • CD spectropolarimeter

Procedure:

  • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Obtain a baseline spectrum of the buffer alone.

  • Measure the CD spectrum of the protein sample in the far-UV region (typically 190-260 nm) to analyze secondary structure.

  • To assess stability, perform thermal denaturation by gradually increasing the temperature of the sample in the CD instrument and monitoring the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical content).

  • Alternatively, perform chemical denaturation by titrating a denaturant (e.g., guanidinium chloride or urea) into the protein sample and measuring the CD spectrum at each denaturant concentration.

  • The resulting data can be used to determine the melting temperature (Tm) or the free energy of unfolding (ΔG°).[7][8]

Visualizing the Impact: Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and biological pathways relevant to the study of protein folding.

Experimental_Workflow cluster_Cloning Plasmid Construction cluster_Expression Protein Expression cluster_Analysis Analysis pTarget Target Gene in Expression Vector (with TAG codon) Transformation Co-transformation into E. coli pTarget->Transformation pOrtho Orthogonal Synthetase/ tRNA Plasmid pOrtho->Transformation Growth Cell Growth in Minimal Media Transformation->Growth Induction Induction (IPTG) & UAA Supplementation Growth->Induction Purification Protein Purification Induction->Purification MassSpec Mass Spectrometry (Verification) Purification->MassSpec FoldingAssay Protein Folding & Stability Assays (DSF, CD, NMR) Purification->FoldingAssay

Caption: Workflow for the incorporation of unnatural amino acids to study protein folding.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded Misfolded Proteins IRE1 IRE1 Misfolded->IRE1 activates PERK PERK Misfolded->PERK activates ATF6 ATF6 Misfolded->ATF6 activates XBP1s spliced XBP1 mRNA IRE1->XBP1s splices eIF2a eIF2α PERK->eIF2a phosphorylates ATF6n cleaved ATF6 ATF6->ATF6n translocates to Golgi & is cleaved UPRE UPR Target Genes (Chaperones, ERAD components) XBP1s->UPRE activates transcription Global Translation\nAttenuation Global Translation Attenuation eIF2a->Global Translation\nAttenuation ATF6n->UPRE activates transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Conclusion

The incorporation of 3,4-Difluoro-d-phenylalanine and other fluorinated amino acids offers a precise and powerful strategy for modulating protein folding and stability. While more direct comparative data is needed to fully elucidate the specific advantages of 3,4-Difluoro-d-phenylalanine, the existing body of research on fluorinated analogs provides a strong foundation for its potential applications. By leveraging the experimental protocols outlined in this guide, researchers can systematically investigate the impact of these novel building blocks on their proteins of interest, paving the way for the development of more stable and effective protein-based therapeutics and research tools.

References

Safety Operating Guide

Proper Disposal of 3,4-Difluoro-d-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 3,4-Difluoro-d-phenylalanine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3,4-Difluoro-d-phenylalanine with appropriate safety measures. This compound can cause skin, eye, and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE): All personnel handling 3,4-Difluoro-d-phenylalanine should wear the following:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[3]

  • Hand Protection: Compatible chemical-resistant gloves.[3]

  • Skin and Body Protection: A laboratory coat is mandatory.[3]

  • Respiratory Protection: In cases of inadequate ventilation or when handling large quantities that may generate dust, a dust mask or respirator should be used.[1][3]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash fountain and safety shower should be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of 3,4-Difluoro-d-phenylalanine must adhere to local, state, and federal regulations.[3] Improper disposal can lead to significant environmental and health risks.

Step 1: Waste Identification and Classification

All containers of 3,4-Difluoro-d-phenylalanine intended for disposal must be clearly identified as chemical waste. Based on its characteristics as a halogenated organic compound, it should be treated as hazardous waste.

Step 2: Waste Segregation

To prevent dangerous chemical reactions, do not mix 3,4-Difluoro-d-phenylalanine waste with other incompatible chemical waste streams. Specifically, it should be kept separate from strong oxidizing agents.[1] Store waste in designated containers for halogenated organic compounds.

Step 3: Waste Accumulation and Storage

Waste should be collected in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][4]

  • Container Requirements: Use a compatible, leak-proof container with a secure screw-top cap. The original container is often the best choice.[5] The container must be in good condition.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,4-Difluoro-d-phenylalanine," and the date when waste was first added to the container.[6]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

Recommended Disposal Method: The preferred method for the disposal of halogenated organic compounds is incineration in a permitted hazardous waste incinerator.[1] These facilities are equipped with afterburners and flue gas scrubbers to handle the byproducts of combustion.[1] For halogenated organic substances, a high-temperature incineration (at least 1100°C) is often required to ensure complete destruction and prevent the formation of toxic byproducts.[9]

Quantitative Data Summary

ParameterValueReference
Recommended Incineration Temperature> 982 °C (1800 °F)[10]
Required Incineration Temperature for >1% Halogenated Organics≥ 1100 °C[9]
Satellite Accumulation Area (SAA) Maximum Volume55 gallons[2]
SAA Maximum Time for Partially Filled ContainerUp to 1 year[2]
Time to Remove Full Container from SAAWithin 3 days[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 3,4-Difluoro-d-phenylalanine.

cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Labeling cluster_3 Step 4: Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (fume hood) A->B C Identify waste as 3,4-Difluoro-d-phenylalanine B->C D Segregate from incompatible waste streams C->D E Transfer to a designated, compatible waste container D->E F Label container with 'Hazardous Waste', chemical name, and start date E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Contact EHS or licensed waste disposal contractor G->H I Arrange for pickup and transport H->I J Incineration at a permitted hazardous waste facility I->J

Caption: Disposal workflow for 3,4-Difluoro-d-phenylalanine.

Logical Relationship of Safety and Disposal Steps

This diagram outlines the hierarchical relationship between safety protocols and the disposal process.

cluster_principles Core Principles cluster_steps Procedural Steps A Overall Goal: Safe & Compliant Disposal B Core Principles A->B C Procedural Steps A->C P1 Personnel Safety B->P1 P2 Environmental Protection B->P2 P3 Regulatory Compliance B->P3 S1 Handling & Preparation C->S1 S2 Waste Collection & Storage C->S2 S3 Professional Disposal C->S3 P1->S1 informs P2->S3 guides P3->S2 mandates P3->S3 mandates

Caption: Relationship between principles and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-d-phenylalanine
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-d-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.